molecular formula C6H6Na6O21P6 B123736 Itpp sodium salt CAS No. 23103-35-7

Itpp sodium salt

Cat. No.: B123736
CAS No.: 23103-35-7
M. Wt: 737.88 g/mol
InChI Key: DTOYSAZRROROSE-UHFFFAOYSA-H
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Description

Itpp sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C6H6Na6O21P6 and its molecular weight is 737.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOYSAZRROROSE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na6O21P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439863
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23103-35-7
Record name ITTP Hexasodium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Myo-inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable allosteric effector of hemoglobin that enhances the release of oxygen into tissues. Its primary mechanism involves binding to hemoglobin and decreasing its affinity for oxygen, thereby shifting the oxygen-hemoglobin dissociation curve to the right and promoting tissue oxygenation. This action has significant therapeutic implications, particularly in oncology, where ITPP has been shown to counteract tumor hypoxia, a key driver of malignancy and treatment resistance. Beyond its direct effect on oxygen delivery, ITPP induces long-term vascular normalization, modulates the tumor immune microenvironment, and influences key signaling pathways such as HIF-1α/VEGF and PTEN. This guide provides a comprehensive overview of the molecular mechanisms, downstream physiological effects, and key experimental data related to ITPP sodium salt.

Core Mechanism of Action: Allosteric Regulation of Hemoglobin

The principal mechanism of ITPP revolves around its function as an allosteric modulator of hemoglobin (Hb), akin to the endogenous regulator 2,3-bisphosphoglycerate (2,3-BPG).[1][2][3][4]

  • Cellular Uptake: ITPP is a membrane-permeant molecule that enters red blood cells (erythrocytes).[5] Studies indicate that this transport is facilitated by the Band 3 anion exchange protein, a major transmembrane protein in erythrocytes.[6]

  • Binding and Conformational Change: Inside the erythrocyte, ITPP binds to a central cavity in the deoxyhemoglobin (T-state or "tense" state) tetramer.[7][8] This binding stabilizes the T-state, which has a lower affinity for oxygen compared to the R-state ("relaxed" state).[4][7]

  • Reduced Oxygen Affinity: By stabilizing the low-affinity T-state, ITPP makes it energetically less favorable for hemoglobin to bind oxygen. This allosteric regulation effectively reduces hemoglobin's overall oxygen-binding affinity.[5][9]

  • Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve: The reduced affinity for oxygen results in a rightward shift of the oxygen-hemoglobin dissociation curve.[5] This means that for any given partial pressure of oxygen (pO2), a lower percentage of hemoglobin is saturated with oxygen, leading to an enhanced release of O2 from erythrocytes into the surrounding tissues.[5] This is particularly effective in hypoxic environments where the pO2 is already low.

G cluster_RBC Red Blood Cell ITPP_in ITPP Band3 Band 3 Transporter ITPP_in->Band3 Enters RBC via DeoxyHb Deoxyhemoglobin (T-State) Band3->DeoxyHb Binds to & Stabilizes OxyHb Oxyhemoglobin (R-State) DeoxyHb->OxyHb Binds O2 (Inhibited by ITPP) O2_released O2 DeoxyHb->O2_released Promotes Release OxyHb->DeoxyHb Releases O2 Tissue Hypoxic Tissue O2_released->Tissue Increased Delivery ITPP_out ITPP (extracellular) G ITPP ITPP O2_Delivery Increased O2 Delivery ITPP->O2_Delivery Vessel_Norm Vascular Normalization ITPP->Vessel_Norm Promotes (long-term) Hypoxia Tumor Hypoxia O2_Delivery->Hypoxia Reduces HIF1a HIF-1α Stabilization O2_Delivery->HIF1a Inhibits Hypoxia->HIF1a Induces VEGF VEGF Secretion HIF1a->VEGF Induces Angiogenesis Pathological Angiogenesis VEGF->Angiogenesis Drives Chemo_Delivery Improved Drug Delivery Vessel_Norm->Chemo_Delivery Enables G ITPP ITPP Hypoxia_Reversal Hypoxia Reversal ITPP->Hypoxia_Reversal PDL1 PD-L1 Expression Hypoxia_Reversal->PDL1 Reduces M2_Macrophage M2 Macrophages (Immunosuppressive) Hypoxia_Reversal->M2_Macrophage Reduces CD8_NK_Exhaustion CD8+ T Cell & NK Cell Exhaustion Hypoxia_Reversal->CD8_NK_Exhaustion Reduces M1_Macrophage M1 Macrophages (Anti-Tumor) Hypoxia_Reversal->M1_Macrophage Promotes Shift to CD8_NK_Activity CD8+ T Cell & NK Cell Activity Hypoxia_Reversal->CD8_NK_Activity Promotes PDL1->CD8_NK_Exhaustion Induces Immune_Response Anti-Tumor Immune Response M2_Macrophage->Immune_Response Inhibits CD8_NK_Exhaustion->Immune_Response Inhibits M1_Macrophage->Immune_Response Enhances CD8_NK_Activity->Immune_Response Enhances G Start Start: Tumor-bearing Mouse Prep Anesthetize Mouse & Position in MSOT System Start->Prep Baseline Acquire Baseline MSOT Scan Prep->Baseline Injection Administer ITPP or Saline Control (IP) Baseline->Injection Wait Wait for Specified Time (e.g., 3 hours) Injection->Wait PostScan Acquire Post-Injection MSOT Scan Wait->PostScan Analysis Spectral Unmixing & Calculate %sO2 Change PostScan->Analysis End End: Compare ITPP vs. Control Analysis->End

References

Myo-Inositol Trispyrophosphate (ITPP): An In-depth Technical Guide on its In Vivo Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has demonstrated significant therapeutic potential in a variety of preclinical models. By binding to hemoglobin and reducing its oxygen affinity, ITPP facilitates the release of oxygen into tissues, thereby counteracting hypoxia. This technical guide provides a comprehensive overview of the in vivo functions of ITPP, including its core mechanism of action, quantitative physiological effects, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic applications of ITPP.

Core Mechanism of Action

The primary in vivo function of myo-inositol trispyrophosphate is to act as an allosteric regulator of hemoglobin.[1] Unlike its precursor, phytic acid, ITPP can permeate the red blood cell membrane.[1][2] Once inside the erythrocyte, ITPP binds to the same allosteric site on the hemoglobin molecule as the endogenous regulator 2,3-bisphosphoglycerate (2,3-BPG). This binding event stabilizes the T-state (tense, low-oxygen-affinity) conformation of hemoglobin.[2] The consequence of this stabilization is a rightward shift in the oxygen-hemoglobin dissociation curve, which signifies a decrease in hemoglobin's affinity for oxygen.[2][3] This reduced affinity promotes the release of oxygen from red blood cells into the surrounding tissues, leading to increased tissue oxygenation, particularly in hypoxic environments.[4][5] Studies indicate that ITPP enters red blood cells via the band 3 anion transporter.[4][6]

ITPP_Mechanism cluster_bloodstream Bloodstream cluster_rbc_interior Red Blood Cell Interior cluster_tissue Peripheral Tissues ITPP_ext ITPP RBC Red Blood Cell ITPP_ext->RBC Enters via Band 3 an-ion transporter ITPP_int ITPP Hb_O2 Oxyhemoglobin (High O2 Affinity) ITPP_int->Hb_O2 Binds to allosteric site Hb Deoxyhemoglobin (Low O2 Affinity) Hb_O2->Hb Conformational change O2 Oxygen Hb->O2 Releases O2 Hypoxic_Tissue Hypoxic Tissue O2->Hypoxic_Tissue Increases tissue pO2

Caption: ITPP enters red blood cells, binds to hemoglobin, and facilitates oxygen release to tissues.

Quantitative Data Presentation

The administration of ITPP has been shown to elicit dose-dependent physiological responses in vivo. The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: Effect of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice

Dose (g/kg, i.p.)Mean p50 (torr)% Increase in p50Reference(s)
0 (Control)37.3 ± 1.5-[2]
1~45.522%[2]
2~51.137%[2]
0.5 - 3Not specifiedup to 31%[2][7]

p50: Partial pressure of oxygen at which hemoglobin is 50% saturated.

Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice

Animal ModelAdministration RouteDosageMaximal Increase in Exercise CapacityReference(s)
NormalIntraperitoneal0.5 - 3 g/kg57 ± 13%[2]
NormalOral (in drinking water)Not specified34 ± 10%[2]
Severe Heart FailureIntraperitonealNot specified63 ± 7%[2]
Severe Heart FailureOral (in drinking water)Not specified34%[7]

Table 3: Effect of ITPP on Tumor Oxygenation in Murine Models

Tumor ModelDosage and RegimenChange in Tumor pO2Reference(s)
B16 Melanoma & 4T1 Breast Carcinoma1.5-2 g/kg, i.p., multiple dosesIncrease of 10-20 mm Hg[8][9]
Pancreatic TumorSingle i.p. injectionSustained increase for almost 1 week[10]

Table 4: Effect of ITPP on Hypoxia-Inducible Factor-1α (HIF-1α) Expression

ContextEffect on HIF-1αReference(s)
Myocardium (in vivo)Decreased mRNA expression[2]
Cultured Cardiomyocytes (in vitro)Prevention of hypoxia-induced overexpression[5][11]
Vascular Endothelial CellsReduction in expression[5]

Experimental Protocols

This section provides an overview of the methodologies employed in key in vivo studies of ITPP.

Animal Models
  • Mice: Studies have utilized both healthy mice and transgenic models, such as those with severe heart failure induced by cardiac-specific overexpression of Gαq.[2] For cancer research, common models include B16 melanoma and 4T1 breast carcinoma.[9]

  • Rats: Wistar rats have been used to model myocardial infarction.[5]

ITPP Administration
  • Preparation: ITPP is dissolved in injectable water, and the pH is adjusted to 7.0 with 0.1 mol/L NaOH.[10]

  • Intraperitoneal (i.p.) Injection: A frequently used method with doses ranging from 0.5 to 4.0 g/kg.[2][10] Treatment schedules can vary from a single injection to multiple doses administered over several weeks.[5][10]

  • Oral Administration: ITPP has been successfully administered by dissolving it in the drinking water of mice.[2]

Measurement of Physiological Parameters
  • Hemoglobin p50: Blood samples are typically analyzed 18-24 hours post-ITPP administration using a HEMOX analyzer to determine the oxygen-hemoglobin dissociation curve and p50 value.[2]

  • Maximal Exercise Capacity: Assessed using treadmill tests where parameters like running time and distance to exhaustion are measured.[2]

  • Tumor Oxygenation: In vivo Electron Paramagnetic Resonance (EPR) oximetry with an implanted oxygen-sensitive probe (e.g., OxyChip) allows for repeated, localized measurements of tumor pO2 over time.[9][12]

Experimental_Workflow start Animal Model Selection randomization Randomization into Groups (ITPP vs. Vehicle) start->randomization administration ITPP or Vehicle Administration (i.p. or oral) randomization->administration monitoring In-life Monitoring and Physiological Measurements (e.g., tumor pO2, exercise capacity) administration->monitoring endpoint Endpoint Data Collection (e.g., blood for p50, tissue for molecular analysis) monitoring->endpoint analysis Data Analysis and Statistical Comparison endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for in vivo evaluation of ITPP.

Signaling Pathways and Downstream Effects

The primary effect of ITPP—enhanced tissue oxygenation—triggers a cascade of downstream cellular and molecular events, particularly in disease states characterized by hypoxia.

Anti-Cancer Effects

Tumor hypoxia is a critical factor in cancer progression and therapeutic resistance. By alleviating hypoxia, ITPP exerts several anti-tumor effects:

  • Downregulation of HIF-1α: Increased oxygen availability leads to the proteasomal degradation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[2] This transcription factor is a master regulator of the cellular response to hypoxia and drives the expression of genes involved in angiogenesis, cell survival, and metabolism.

  • Vascular Normalization: By reducing HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), long-term ITPP treatment can promote the normalization of the tumor vasculature.[10] This can lead to a more stable and efficient blood supply, further reducing hypoxia.

  • Inhibition of Tumor Cell Respiration: ITPP has also been shown to inhibit the oxygen consumption rate of tumor cells, which can further contribute to an increase in tumor oxygenation.[10]

ITPP_Anticancer_Signaling ITPP ITPP O2_Release Increased O2 Release from RBCs ITPP->O2_Release Tumor_Reoxygenation Tumor Reoxygenation O2_Release->Tumor_Reoxygenation HIF1a_Degradation HIF-1α Degradation Tumor_Reoxygenation->HIF1a_Degradation Radiosensitization Increased Radiosensitivity Tumor_Reoxygenation->Radiosensitization VEGF_Reduction Reduced VEGF Expression HIF1a_Degradation->VEGF_Reduction Vascular_Normalization Vascular Normalization VEGF_Reduction->Vascular_Normalization Tumor_Growth_Inhibition Inhibition of Tumor Growth Vascular_Normalization->Tumor_Growth_Inhibition Radiosensitization->Tumor_Growth_Inhibition

Caption: Downstream signaling effects of ITPP in a tumor microenvironment.

Cardiovascular Effects

In cardiovascular diseases associated with ischemia, ITPP has shown significant benefits:

  • Heart Failure: By improving oxygen delivery to the myocardium, ITPP can enhance exercise capacity in animals with severe heart failure.[2]

  • Myocardial Infarction: In a rat model of myocardial infarction, ITPP treatment protected against the development of heart failure and promoted beneficial left ventricular remodeling.[5][11] This effect is attributed to the prevention of HIF-1α overexpression in cardiomyocytes under hypoxic conditions.[5][11]

Conclusion

myo-Inositol trispyrophosphate is a well-characterized molecule with a clear and potent in vivo mechanism of action. Its ability to increase tissue oxygenation by allosterically modifying hemoglobin presents a compelling therapeutic strategy for a range of hypoxia-driven pathologies, most notably cancer and cardiovascular diseases. The quantitative data from preclinical studies are promising, and the established experimental protocols provide a solid framework for future investigations. Further research into the pharmacokinetics, long-term safety, and clinical efficacy of ITPP is warranted to fully realize its therapeutic potential.

References

ITPP Sodium Salt: An In-depth Technical Guide to its Function as an Allosteric Effector of Hemoglobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myo-inositol trispyrophosphate (ITPP) sodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise in various therapeutic areas. By binding to hemoglobin, ITPP modulates its affinity for oxygen, promoting oxygen release in tissues. This mechanism of action has profound implications for treating conditions characterized by hypoxia, including cancer, cardiovascular diseases, and ischemia. This technical guide provides a comprehensive overview of the core principles of ITPP's interaction with hemoglobin, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Allosteric Modulation of Hemoglobin

ITPP functions by binding to the β-cleft of deoxygenated hemoglobin, a site distinct from the oxygen-binding heme group. This binding event stabilizes the low-oxygen-affinity "tense" (T) state of the hemoglobin tetramer. Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, signifying a decrease in hemoglobin's affinity for oxygen.[1] This rightward shift results in a higher partial pressure of oxygen (P50), the pressure at which hemoglobin is 50% saturated with oxygen.[1][2] The practical outcome of this allosteric modulation is an enhanced unloading of oxygen from red blood cells into peripheral tissues, particularly in hypoxic environments where the oxygen gradient is steep.[3]

A critical aspect of ITPP's therapeutic potential is its ability to permeate the red blood cell membrane, a feature not shared by similar polyanionic compounds like inositol hexaphosphate (IHP).[4] Evidence suggests that ITPP enters red blood cells via the band 3 anion exchanger protein, ensuring its targeted delivery to hemoglobin.[5]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of ITPP with hemoglobin and its physiological effects.

Table 1: In Vitro Binding and Efficacy

ParameterValueSpeciesMethodReference
Dissociation Constant (Kd) of ITPP binding to RBC ghosts1.72 x 10⁻⁵ MHumanNot Specified[5]
Maximum Intracellular ITPP Concentration5.5 x 10⁻³ MHumanIon Chromatography[5]

Table 2: In Vivo Dose-Response Effect of ITPP on Hemoglobin P50 in Mice

ITPP Dose (Intraperitoneal)Mean P50 (torr)% Increase in P50Reference
Placebo37.3 ± 1.5-[6]
1 g/kg45.5 (calculated)~22%[6]
2 g/kg51.1 (calculated)~37%[6]

Note: Calculated mean P50 values are based on the reported average baseline and percentage increases.

Signaling Pathway and Physiological Response

ITPP's primary effect of enhancing oxygen delivery to tissues triggers downstream physiological responses. One of the most significant is the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival. By alleviating tissue hypoxia, ITPP can lead to the destabilization and reduced expression of HIF-1α.[2] This has been observed in the myocardium of mice treated with ITPP and is a key mechanism behind its therapeutic effects in conditions like heart failure and its potential as an anti-cancer agent by normalizing the tumor microenvironment.[2][7]

HIF1a_Pathway Hypoxia Tissue Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization ITPP ITPP Administration O2_Delivery Increased Oxygen Delivery to Tissues ITPP->O2_Delivery HIF1a_Degradation HIF-1α Degradation O2_Delivery->HIF1a_Degradation Promotes Gene_Transcription Transcription of Hypoxia-Inducible Genes (e.g., VEGF) HIF1a_Stabilization->Gene_Transcription HIF1a_Degradation->Gene_Transcription Inhibits Normalization Vessel Normalization, Reduced Tumor Progression HIF1a_Degradation->Normalization Angiogenesis Pathological Angiogenesis, Tumor Progression Gene_Transcription->Angiogenesis

Figure 1: ITPP's effect on the HIF-1α pathway.

Experimental Protocols

Synthesis of ITPP Sodium Salt

This protocol outlines the laboratory synthesis of this compound from inositol hexaphosphate (IP6).[8]

ITPP_Synthesis_Workflow Start Start: IP6 Dodecasodium Salt Step1 Ion Exchange Chromatography (Dowex 50 Resin, H+ form) Start->Step1 Product1 Perprotonated IP6 Step1->Product1 Step2 Conversion to Triethylammonium Salt Product1->Step2 Product2 IP6 Triethylammonium Salt Step2->Product2 Step3 Cyclization with Dicyclohexylcarbodiimide (Acetonitrile/Water) Product2->Step3 Product3 ITPP Triethylammonium Salt Step3->Product3 Step4 Ion Exchange Chromatography (Dowex Marathon C, Na+ form) Product3->Step4 Product4 This compound Solution Step4->Product4 Step5 Evaporation Product4->Step5 End End: this compound (Solid) Step5->End

Figure 2: Workflow for the synthesis of this compound.

Methodology:

  • Preparation of Perprotonated IP6: Pass a solution of IP6 dodecasodium salt through a column containing Dowex 50 resin in its H+ form.

  • Formation of Triethylammonium Salt: Convert the resulting perprotonated IP6 into its triethylammonium salt.

  • Cyclization: Heat the IP6 triethylammonium salt with dicyclohexylcarbodiimide in an acetonitrile/water solution (2:1 ratio) to induce triple cyclization, forming the triethylammonium salt of ITPP.

  • Cation Exchange: Pass an aqueous solution of the ITPP triethylammonium salt over Dowex Marathon C Na+ resin until the cation exchange of triethylammonium for sodium is complete.

  • Isolation: Evaporate the aqueous solution to obtain the sodium salt of ITPP as a solid.

Measurement of Oxygen-Hemoglobin Dissociation Curve

The oxygen-hemoglobin dissociation curve and P50 values are critical for assessing the efficacy of allosteric effectors like ITPP. The HEMOX™ Analyzer is a standard instrument for these measurements.[9]

Hemox_Analyzer_Workflow Start Start: Whole Blood or Hemolysate Sample Step1 Sample Preparation: Dilute with HEMOX Solution and Anti-foaming Agent Start->Step1 Step2 Introduce Sample into HEMOX Analyzer Cuvette Step1->Step2 Step3 Equilibrate to 37°C Step2->Step3 Step4 Oxygenation: Saturate Sample with O2 (Air) Step3->Step4 Step5 Deoxygenation: Introduce N2 to Remove O2 Step4->Step5 Step6 Data Acquisition: Simultaneously Measure pO2 (Clark Electrode) and Hb-O2 Saturation (Spectrophotometry) Step5->Step6 Step7 Generate Oxygen Dissociation Curve Step6->Step7 End End: Determine P50 Value Step7->End

Figure 3: Experimental workflow for a HEMOX™ Analyzer.

Methodology:

  • Sample Preparation: Dilute a small volume of whole blood (e.g., 20 µL) with HEMOX™ solution (containing TES buffer, NaCl, and KCl at pH 7.4) and an anti-foaming agent.[9]

  • Instrument Setup: Introduce the prepared sample into the HEMOX™ Analyzer's optical cuvette, which contains an oxygen electrode and is maintained at 37°C.[9]

  • Oxygenation: Fully oxygenate the sample by bubbling compressed air through it.

  • Deoxygenation and Data Recording: Initiate the deoxygenation process by introducing nitrogen gas. The instrument continuously measures the partial pressure of oxygen (pO2) with the Clark electrode and the percentage of oxyhemoglobin spectrophotometrically as oxygen is displaced.

  • Data Analysis: The instrument's software plots the oxygen saturation as a function of pO2, generating the oxygen dissociation curve. The P50 value is then calculated from this curve.

In Vivo Tissue Oxygenation Measurement by EPR Oximetry

Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for the in vivo measurement of tissue oxygen partial pressure (pO2).[1]

Principles:

EPR oximetry relies on the introduction of an oxygen-sensitive paramagnetic spin probe into the tissue of interest. The EPR spectral linewidth of this probe is broadened in the presence of oxygen due to Heisenberg spin exchange. The degree of line broadening is directly proportional to the local oxygen concentration.

General Protocol:

  • Spin Probe Selection: Choose a suitable paramagnetic spin probe (e.g., a trityl radical or particulate material like India ink).

  • Probe Implantation/Injection: Introduce the spin probe into the target tissue (e.g., a tumor) via implantation of a solid probe or injection of a soluble probe.

  • Animal Placement: Position the anesthetized animal within the EPR spectrometer's resonator.

  • Data Acquisition: Acquire EPR spectra from the region containing the spin probe.

  • Data Analysis: Measure the linewidth of the acquired EPR spectrum.

  • pO2 Calculation: Convert the measured linewidth to pO2 using a pre-determined calibration curve.

  • Experimental Intervention: Administer ITPP and repeat EPR measurements at various time points to monitor changes in tissue pO2.

X-ray Crystallography of Hemoglobin-ITPP Complex

Determining the three-dimensional structure of the hemoglobin-ITPP complex provides invaluable insight into the molecular basis of its allosteric regulation.

General Protocol:

  • Hemoglobin Purification: Purify human or animal hemoglobin from red blood cell lysates.

  • Deoxygenation: Prepare deoxygenated hemoglobin (deoxy-Hb) by subjecting the purified hemoglobin to anaerobic conditions, often with the addition of a reducing agent like sodium dithionite.

  • Co-crystallization:

    • Incubate the deoxy-Hb with a molar excess of this compound.

    • Set up crystallization trials using appropriate precipitants (e.g., polyethylene glycol or high-salt solutions) under anaerobic conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the grown crystals and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the hemoglobin-ITPP complex using molecular replacement, with a known hemoglobin structure as the starting model. Refine the atomic coordinates to fit the experimental electron density map.

Conclusion

This compound represents a compelling molecule for the allosteric modulation of hemoglobin, with a clear mechanism of action that leads to enhanced oxygen delivery to tissues. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ITPP. The ability to precisely measure its effects on hemoglobin function and in vivo tissue oxygenation is crucial for its continued development and potential translation into clinical applications for a range of hypoxia-related diseases.

References

An In-depth Guide to Myo-Inositol Trispyrophosphate (ITPP) and its Role in Enhancing Tissue Oxygenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest for its ability to enhance oxygen delivery to tissues. By binding to hemoglobin, ITPP reduces its affinity for oxygen, thereby facilitating the release of oxygen in hypoxic environments. This whitepaper provides a comprehensive overview of the core mechanism of ITPP, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and outlines the therapeutic potential of this novel molecule.

Introduction

Adequate oxygen supply is critical for cellular metabolism and overall physiological function. In numerous pathological conditions, such as heart failure, cancer, and ischemic diseases, tissue hypoxia is a central feature that exacerbates disease progression. Myo-inositol trispyrophosphate (ITPP), a pyrophosphate derivative of phytic acid, has emerged as a promising therapeutic candidate to counteract hypoxia.[1][2] Unlike its precursor, phytic acid, ITPP can permeate the red blood cell (RBC) membrane.[2] Once inside the RBC, it acts as an allosteric modulator of hemoglobin, promoting the release of oxygen into peripheral tissues.[2][3] This document serves as a technical guide to the fundamental aspects of ITPP's function and its evaluation.

Mechanism of Action

ITPP's primary mechanism involves the allosteric regulation of hemoglobin (Hb). It selectively enters red blood cells, a process believed to be mediated by the band 3 anion transporter.[3] Inside the erythrocyte, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), a natural allosteric effector of hemoglobin. This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen. Consequently, the hemoglobin-oxygen dissociation curve shifts to the right, indicating that for any given partial pressure of oxygen (pO2), more oxygen is released from hemoglobin.[4][5] This enhanced oxygen offloading at the tissue level helps to alleviate hypoxia.[6][7] Evidence suggests that this increased oxygen availability can lead to downstream effects such as the suppression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[4][6]

ITPP_Mechanism cluster_blood_vessel Blood Vessel cluster_rbc cluster_tissue Hypoxic Tissue ITPP_ext ITPP (extracellular) RBC Red Blood Cell ITPP_ext->RBC Band 3 Transporter ITPP_int ITPP (intracellular) Hb_O2 Oxyhemoglobin (High O2 Affinity) ITPP_int->Hb_O2 Allosteric Binding Hb Deoxyhemoglobin (Low O2 Affinity) Hb_O2->Hb Conformational Change O2_released O2 Hb->O2_released O2 Release Tissue_Cell Tissue Cell O2_released->Tissue_Cell Diffusion

Figure 1: Mechanism of ITPP-mediated oxygen delivery.

Quantitative Data on ITPP Efficacy

Numerous preclinical studies have quantified the effects of ITPP on physiological parameters related to oxygen delivery and physical performance. The data consistently demonstrate a dose-dependent increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a key indicator of reduced hemoglobin-oxygen affinity.

Table 1: Effect of ITPP on Hemoglobin P50 in Mice
ITPP Dose (i.p.)Mean P50 (torr)% Increase in P50Reference
Control37.3 ± 1.5-[4]
1 g/kg~45.5~22%[4][5]
2 g/kg~51.1~37%[4][5]
0.5-3 g/kg-up to 31% (maximal)[1][4]
Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice
Animal ModelITPP Administration% Increase in Exercise CapacityReference
Normal Micei.p. injection (0.5-3 g/kg)up to 57 ± 13%[1][4]
Normal MiceOral (in drinking water)34 ± 10%[1][6]
Heart Failure Micei.p. injectionup to 63 ± 7%[1][6]
Heart Failure MiceOral (in drinking water)34 ± 10%[1][6]
Table 3: Effect of ITPP on Tumor Oxygenation
Tumor ModelITPP DoseChange in pO2 (mm Hg)Time to Max EffectReference
9L-glioma2 g/kg (single dose)83.6% increase2 hours[8]
FSaII fibrosarcoma2 g/kg (single dose)29.6% increase2 hours[8]
B16 melanoma6-dose protocolIncrease to 14.6 ± 9.55After 5th dose[9]
4T1 breast carcinoma3-dose protocolIncrease to 27.7 ± 9.94After 2nd dose[9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for key experiments involving ITPP.

In Vivo Administration of ITPP in Mice
  • Objective: To assess the systemic effects of ITPP on physiological parameters.

  • Materials: Myo-inositol trispyrophosphate hexasodium salt, sterile saline or drinking water, laboratory mice (e.g., C57BL/6), appropriate syringes and gavage needles.

  • Intraperitoneal (i.p.) Injection Protocol:

    • Prepare ITPP solutions by dissolving the compound in sterile saline to the desired concentration (e.g., 100-300 mg/mL).

    • Calculate the required volume for each mouse based on its body weight and the target dose (e.g., 0.5-3 g/kg).[1][4]

    • Administer the ITPP solution via intraperitoneal injection.

    • House the animals under standard conditions and perform subsequent analyses at specified time points (e.g., 18-24 hours post-injection).[4][5]

  • Oral Administration Protocol:

    • Dissolve ITPP in the drinking water provided to the mice at a concentration calculated to achieve the desired daily dosage.

    • Monitor water consumption to estimate the daily dose of ITPP administered.

    • Continue administration for the duration of the study period.[1][6]

Measurement of Hemoglobin-Oxygen Dissociation (P50)
  • Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin.

  • Materials: Whole blood sample, HEMOX Analyzer or similar spectrophotometric instrument, buffer solutions, compressed nitrogen and air.[5][10]

  • Protocol:

    • Collect a whole blood sample (e.g., 50 µL) from the mouse (control or ITPP-treated) via cardiac puncture or tail vein sampling into a heparinized tube.

    • Load the blood sample into the measurement cuvette of the HEMOX Analyzer.

    • The instrument first saturates the sample with oxygen (equilibration with compressed air).

    • Then, nitrogen is introduced to gradually deoxygenate the hemoglobin.[10]

    • The spectrophotometer continuously measures the absorbance changes at specific wavelengths to determine the percent oxygen saturation as the partial pressure of oxygen decreases.[11]

    • The instrument's software generates an oxygen-hemoglobin dissociation curve and calculates the p50 value—the pO2 at which hemoglobin is 50% saturated.[5][12]

Assessment of Maximal Exercise Capacity
  • Objective: To evaluate the effect of enhanced oxygen delivery on physical performance.

  • Materials: Motorized treadmill for mice, air-puff stimulation system.[13][14]

  • Protocol:

    • Acclimatize the mice to the treadmill for several days before the baseline measurement.

    • Measure the baseline maximal exercise capacity for each mouse by having it run on the treadmill with a progressively increasing workload (speed and/or incline).

    • Use a motivational stimulus, such as a gentle air puff, to encourage continued running.[14]

    • Record the total distance run or time to exhaustion as the measure of maximal exercise capacity.[13]

    • Administer ITPP or a placebo to the mice.[13]

    • Re-measure the maximal exercise capacity at a specified time after treatment (e.g., 16-24 hours) in a blinded manner.[4][14]

Experimental_Workflow start Study Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Measurements (e.g., Exercise Capacity) acclimatize->baseline randomize Randomization baseline->randomize itpp_admin ITPP Administration (i.p. or Oral) randomize->itpp_admin Treatment Group placebo_admin Placebo Administration randomize->placebo_admin Control Group wait Incubation Period (e.g., 18-24 hours) itpp_admin->wait placebo_admin->wait endpoint Endpoint Measurements wait->endpoint blood_collection Blood Collection endpoint->blood_collection exercise_test Maximal Exercise Test endpoint->exercise_test p50_analysis P50 Analysis blood_collection->p50_analysis data_analysis Data Analysis & Comparison p50_analysis->data_analysis exercise_test->data_analysis end Study Conclusion data_analysis->end

Figure 2: General workflow for in vivo ITPP studies.

Therapeutic Potential and Logical Framework

The ability of ITPP to increase oxygen delivery to tissues underpins its therapeutic potential for a range of hypoxia-related diseases. In heart failure, improved oxygenation of the myocardium and skeletal muscles could enhance cardiac function and increase exercise tolerance, a common debilitating symptom for patients.[1][6] In oncology, alleviating tumor hypoxia can make cancer cells more susceptible to radiation therapy and certain chemotherapies.[8][9] Furthermore, ITPP has been shown to inhibit hypoxia-induced pathological angiogenesis.[5]

Therapeutic_Logic cluster_outcomes Potential Therapeutic Outcomes itpp ITPP Administration rbc_uptake Uptake by Red Blood Cells itpp->rbc_uptake hb_binding Allosteric Binding to Hemoglobin rbc_uptake->hb_binding p50_increase Increased P50 (Decreased O2 Affinity) hb_binding->p50_increase o2_release Enhanced O2 Release in Tissues p50_increase->o2_release hypoxia_reduction Alleviation of Tissue Hypoxia o2_release->hypoxia_reduction outcome1 Improved Exercise Capacity (Heart Failure) hypoxia_reduction->outcome1 outcome2 Increased Radiosensitivity (Cancer Therapy) hypoxia_reduction->outcome2 outcome3 Inhibition of Pathological Angiogenesis hypoxia_reduction->outcome3

Figure 3: Logical framework of ITPP's therapeutic potential.

Conclusion

Myo-inositol trispyrophosphate is a potent modulator of hemoglobin-oxygen affinity with a well-defined mechanism of action. Preclinical data strongly support its ability to increase oxygen delivery to tissues, leading to significant improvements in physiological function in models of heart failure and cancer. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of ITPP. Further investigation is warranted to translate these promising preclinical findings into clinical benefits for patients with hypoxia-driven diseases.

References

The Role of Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt in Alleviating Tumor Hypoxia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor hypoxia is a critical feature of the tumor microenvironment, contributing to malignant progression, therapeutic resistance, and immune evasion.[1][2] Myo-inositol trispyrophosphate (ITPP), an allosteric effector of hemoglobin, presents a promising strategy to counteract tumor hypoxia.[3] By enhancing the release of oxygen from red blood cells, ITPP effectively re-oxygenates hypoxic tumor tissues.[4][5] This guide provides a comprehensive overview of the mechanism of action of ITPP sodium salt, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing its effects, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

ITPP functions through a dual mechanism to alleviate tumor hypoxia and its downstream consequences.

1.1 Allosteric Modulation of Hemoglobin: The primary mechanism of ITPP is its function as a synthetic, membrane-permeant allosteric effector of hemoglobin.[5][6] It binds to hemoglobin and decreases its affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right.[7] This facilitates the release of bound oxygen from red blood cells, particularly in the low partial pressure of oxygen (pO2) characteristic of the tumor microenvironment.[3][4] The increased oxygen availability directly counteracts tumor hypoxia, shifting hypoxic regions toward normoxia.[1][8]

1.2 Normalization of Tumor Vasculature: Beyond its effects on oxygen delivery, ITPP promotes the normalization of the chaotic and leaky tumor vasculature. It achieves this by activating the endothelial Phosphatase and Tensin homolog (PTEN), a key tumor suppressor protein.[9][10] PTEN activation helps to stabilize and mature tumor vessels, leading to more efficient blood perfusion and, consequently, improved and sustained tumor oxygenation.[6][9]

Signaling Pathway of ITPP Action

ITPP_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (TME) ITPP This compound RBC Red Blood Cell (RBC) ITPP->RBC Enters RBC_O2 O2 Release from Hb RBC->RBC_O2 ITPP enhances Hypoxia Tumor Hypoxia (Low pO2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Immuno Immunosuppression Hypoxia->Immuno Angiogenesis Pathologic Angiogenesis (VEGF ↑) HIF1a->Angiogenesis PTEN Endothelial PTEN Activation VesselNorm Tumor Vessel Normalization PTEN->VesselNorm Normoxia Tumor Normoxia (Increased pO2) VesselNorm->Normoxia Sustains Normoxia->HIF1a Destabilizes RBC_O2->Normoxia Increases pO2 ITPP_direct ITPP_direct->PTEN ITPP Mediates

Caption: Mechanism of ITPP in the tumor microenvironment.

Quantitative Data on Efficacy

Preclinical and clinical studies have provided quantitative evidence of ITPP's ability to re-oxygenate tumors and impact disease progression.

Preclinical Efficacy Data

Studies in murine models of melanoma (B16) and breast carcinoma (4T1) demonstrate a significant increase in tumor oxygenation following ITPP administration.[1][8] This re-oxygenation leads to reduced tumor growth and metastasis.[6]

Parameter MeasuredTumor ModelTreatment ProtocolResultReference
Tumor Oxygenation (pO2) 4T1 Breast CarcinomaThree-dose ITPP protocolMax pO2 increase to 27.7 ± 9.94 mm Hg (vs. 4.5 ± 4.83 mm Hg in control)[8]
4T1 Breast CarcinomaFour-dose ITPP protocolMean pO2 increase to 12.4 ± 16.38 mm Hg (vs. 3.6 ± 4.69 mm Hg in control)[8]
B16F10 MelanomaSix-dose ITPP protocol (days 5,6,11,12,17,18)Mean pO2 increase to 15.6 ± 6.38 mm Hg (vs. 5.5 ± 3.37 mm Hg in control)[8]
Generic TumorsSingle ITPP injectionpO2 increase detectable after 30 min, reaching 40 mmHg [6]
Tumor Growth B16F10Luc MelanomaITPP treatment (unspecified)Mean tumor weight reduced from 2.5 ± 0.5 g to 0.5 ± 0.2 g at day 23[6]
Molecular Markers Human Microvascular Endothelial Cells (in vitro, hypoxic)Co-culture with ITPP-loaded RBCsVEGF expression reduced to <20% of control[5]
B16F10/Mammary CancerITPP treatmentStrong downregulation of HIF-1α and HIF-2 mRNA and protein[6]
Clinical Trial Data

A Phase Ib dose-escalation study (NCT02528526) evaluated the safety and efficacy of ITPP in patients with advanced hepatopancreatobiliary malignancies.[11][12]

ParameterValueReference
Maximum Tolerated Dose (MTD) 12,390 mg/m²[11][12]
Treatment-Related Toxicities 32 events, mostly hypercalcemia, requiring minimal intervention[11]
Disease Stabilization (ITPP Monotherapy) 52% of patients[11][12]
Partial Response (Post-subsequent Chemotherapy) 10% of patients[11]
Stable Disease (Post-subsequent Chemotherapy) 60% of patients[11][12]
Angiogenic Marker Changes Decrease in markers (VEGFA, ANG1, etc.) noted in ~60% of patients[11][13]

Experimental Protocols

Accurate assessment of tumor hypoxia and the effects of ITPP requires specific experimental methodologies.

Protocol: In Vivo Tumor pO2 Measurement by EPR Oximetry

This protocol describes the direct and repeated measurement of local pO2 in tumors of live animals using an implantable oxygen sensor.[1][8]

Materials:

  • Tumor-bearing mice (e.g., B16 or 4T1 models)

  • Implantable oxygen sensors ("OxyChip")

  • Electron Paramagnetic Resonance (EPR) spectrometer

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for implantation

Procedure:

  • Sensor Implantation: Anesthetize the mouse. Make a small incision in the skin adjacent to the tumor. Using a trocar, insert the OxyChip sensor directly into the tumor tissue. Suture the incision. Allow the animal to recover for at least 24 hours before the first measurement.

  • Animal Preparation: For each measurement, anesthetize the mouse and place it in a restraining device compatible with the EPR spectrometer.

  • Baseline Measurement: Position the mouse within the EPR spectrometer so that the implanted OxyChip is in the center of the resonator. Record the baseline EPR spectrum to determine the pre-treatment pO2 level. The line width of the EPR spectrum is proportional to the local oxygen concentration.

  • ITPP Administration: Administer this compound systemically (e.g., intraperitoneal injection) according to the desired dose and schedule.[8]

  • Post-Treatment Measurements: At defined time points post-ITPP administration (e.g., hours to days), repeat the EPR measurement (Step 3) to monitor the dynamics of tumor pO2.[8]

  • Data Analysis: Convert the EPR line widths to pO2 values (mm Hg) using a pre-established calibration curve. Plot pO2 levels over time for treated versus control (saline-injected) animals.

Protocol: Non-Invasive Tumor Oxygenation Assessment by MSOT

Multispectral Optoacoustic Tomography (MSOT) provides a non-invasive method to quantify total hemoglobin and calculate oxygen saturation (%sO2) in tumor tissue.[14]

Materials:

  • Tumor-bearing mice

  • MSOT imaging system

  • Anesthesia (isoflurane) and physiological monitoring station

  • This compound solution and control (e.g., PBS)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on the imaging stage. Maintain body temperature and monitor vital signs. Apply ultrasound gel to the tumor area for acoustic coupling.

  • Baseline Imaging: Acquire a baseline MSOT scan of the tumor. The system emits light at multiple wavelengths (e.g., 700-875 nm), which is absorbed by oxyhemoglobin (HbO2) and deoxyhemoglobin (Hb).[14] The resulting thermoelastic expansion generates ultrasound waves that are detected to form an image.

  • ITPP Administration: While the animal remains under anesthesia, administer a single dose of ITPP or saline control.

  • Post-Injection Imaging: Acquire subsequent MSOT scans at various time points after injection (e.g., 3 hours) to monitor changes in HbO2 and Hb levels.[14]

  • Data Analysis: Use spectral unmixing algorithms provided with the MSOT software to differentiate the signals from HbO2 and Hb based on their distinct absorption spectra. Calculate the percentage of oxygen saturation (%sO2 = HbO2 / (HbO2 + Hb)) within the tumor region of interest. Compare the change in %sO2 between baseline and post-injection scans for ITPP-treated versus control groups.

Protocol: Immunohistochemical (IHC) Analysis of Hypoxia Markers

This protocol allows for the visualization and semi-quantification of hypoxia-inducible factors and exogenous hypoxia markers in tumor tissue sections.[15][16]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Hypoxia probe (e.g., pimonidazole hydrochloride), if used

  • Primary antibodies (e.g., anti-HIF-1α, anti-pimonidazole)

  • Secondary antibody detection system (e.g., HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Probe Administration (for exogenous markers): If using pimonidazole, administer the probe to the tumor-bearing animal (e.g., via intraperitoneal injection) 60-90 minutes before sacrificing and harvesting the tumor.[16]

  • Tissue Processing: Excise tumors, fix in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections onto slides.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP complex.

  • Visualization: Apply DAB chromogen substrate. The target protein will appear as a brown precipitate.

  • Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin (blue). Dehydrate, clear, and mount the slides with a coverslip.

  • Analysis: Examine slides under a microscope. Hypoxic regions will show positive brown staining for the marker. The intensity and distribution of the staining can be scored semi-quantitatively.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Intervention & Measurement cluster_analysis Phase 3: Endpoint Analysis A Tumor Cell Culture (e.g., 4T1, B16) B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth (to ~4-5 mm diameter) B->C D Baseline Hypoxia Measurement (e.g., MSOT, EPR) C->D E Randomize into Groups (ITPP vs. Control) D->E F Systemic Administration of ITPP or Saline E->F G Post-Treatment Hypoxia Measurement (Time-course) F->G H Monitor Tumor Volume and Body Weight G->H I Tumor Excision at Study Endpoint H->I J Ex Vivo Analysis (IHC, qPCR, etc.) I->J K Data Analysis & Statistical Comparison J->K

Caption: A typical workflow for preclinical evaluation of ITPP.

Conclusion and Future Directions

This compound represents a novel and effective approach to mitigating tumor hypoxia. Its dual mechanism of enhancing oxygen delivery and normalizing tumor vasculature addresses a fundamental driver of cancer progression and treatment resistance.[1][17] The robust preclinical data, demonstrating significant increases in tumor pO2 and subsequent anti-tumor effects, are supported by initial clinical findings showing good tolerability and signs of activity.[6][8][11] The ability of ITPP to create an "oxygen therapeutic window" makes it an excellent candidate for combination therapies, potentially enhancing the efficacy of radiotherapy, certain chemotherapies, and immunotherapies that are hampered by hypoxic conditions.[1][4][8] Further clinical investigation is warranted to fully define its role in oncology and optimize its use as an adjuvant to standard-of-care treatments.

References

Myo-Inositol Trispyrophosphate (ITPP) in Cardiovascular Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has emerged as a promising therapeutic candidate for cardiovascular diseases. By binding to hemoglobin, ITPP reduces its affinity for oxygen, thereby enhancing oxygen release into hypoxic tissues. This mechanism of action holds significant potential for treating conditions characterized by inadequate oxygen supply, such as heart failure and myocardial infarction. Preclinical studies have demonstrated the efficacy of ITPP in improving exercise capacity, preserving cardiac function, and mitigating the detrimental effects of hypoxia on the myocardium. This technical guide provides an in-depth overview of the core science behind ITPP, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and a review of the relevant signaling pathways.

Core Mechanism of Action

ITPP's primary therapeutic effect stems from its ability to modulate the oxygen-hemoglobin dissociation curve. Unlike endogenous allosteric effectors, ITPP is a synthetic molecule designed to readily cross the red blood cell membrane[1]. Once inside the erythrocyte, ITPP binds to the allosteric site of hemoglobin, inducing a conformational change that shifts the oxygen-hemoglobin dissociation curve to the right[2][3]. This rightward shift signifies a decrease in hemoglobin's affinity for oxygen, resulting in a higher partial pressure of oxygen (p50) – the oxygen tension at which hemoglobin is 50% saturated[4][5]. Consequently, at any given oxygen tension in the peripheral tissues, more oxygen is released from hemoglobin, effectively increasing oxygen availability to the cells[6][7].

Signaling Pathway: ITPP's Effect on Oxygen Delivery

ITPP_Mechanism cluster_blood Bloodstream cluster_tissue Hypoxic Tissue ITPP ITPP RBC Red Blood Cell ITPP->RBC Membrane Permeation Hb Hemoglobin ITPP->Hb Allosteric Binding O2 O2 Hb->O2 Enhanced O2 Delivery HbO2 Oxyhemoglobin HbO2->Hb O2 Release Cardiomyocyte Cardiomyocyte HIF HIF-1α Degradation Cardiomyocyte->HIF Increased O2 Availability O2->Cardiomyocyte HIF1a_Pathway cluster_nucleus ITPP ITPP RBC Red Blood Cell ITPP->RBC O2 Increased O2 Delivery RBC->O2 Normoxia Normoxia O2->Normoxia HIF1a_p HIF-1α Normoxia->HIF1a_p Hydroxylation Hypoxia Hypoxia HIF1a_s HIF-1α Stabilization Hypoxia->HIF1a_s VHL VHL HIF1a_p->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Nucleus Nucleus HIF1a_s->Nucleus HIF1 HIF-1 Complex HIF1b HIF-1β HIF1b->HIF1 Target_Genes Target Gene Expression (e.g., VEGF, Angiogenesis) HIF1->Target_Genes Experimental_Workflow start Start hf_model Induce Heart Failure (Gαq overexpression) start->hf_model baseline Baseline Measurements (Echocardiography, Exercise Test) hf_model->baseline randomization Randomization baseline->randomization itpp_group ITPP Administration (i.p. or oral) randomization->itpp_group ITPP control_group Control (Vehicle) randomization->control_group Control treatment Treatment Period itpp_group->treatment control_group->treatment endpoint Endpoint Measurements (Echocardiography, Exercise Test, p50) treatment->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

The Allosteric Hemoglobin Modulator ITPP: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable allosteric effector of hemoglobin that has garnered significant interest for its potential therapeutic applications in conditions associated with tissue hypoxia, such as cancer and cardiovascular diseases. By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby promoting the release of oxygen into tissues. This technical guide provides an in-depth overview of the discovery and synthesis of the sodium salt of ITPP, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data. Furthermore, it elucidates the signaling pathways modulated by ITPP through comprehensive diagrams.

Discovery and Mechanism of Action

myo-Inositol trispyrophosphate was identified as a novel, membrane-permeant molecule capable of allosterically regulating the oxygen-binding affinity of hemoglobin[1][2]. Unlike other hemoglobin modifiers, ITPP can efficiently cross the red blood cell membrane, a critical feature for its in vivo activity[1].

The primary mechanism of action of ITPP involves its binding to the allosteric site of hemoglobin, the same pocket that binds endogenous effectors like 2,3-bisphosphoglycerate (2,3-BPG)[3]. This binding stabilizes the low-oxygen-affinity T-state (tense state) of hemoglobin, leading to a rightward shift in the oxygen-hemoglobin dissociation curve[3][4]. This shift results in a higher partial pressure of oxygen (p50), the oxygen tension at which hemoglobin is 50% saturated, signifying an enhanced release of oxygen from red blood cells into the surrounding tissues[2][5].

The entry of ITPP into red blood cells is mediated by the band 3 anion transporter[1]. Inhibition of this transporter has been shown to prevent the ITPP-induced shift in the oxygen-hemoglobin equilibrium[1]. This selective uptake by red blood cells contributes to its targeted effect and favorable safety profile[1].

Synthesis and Purification of ITPP Sodium Salt

2.1. Representative Synthesis Protocol

  • Protection of myo-Inositol: Start with the protection of the hydroxyl groups of myo-inositol that are not to be phosphorylated. This can be achieved using various protecting groups, such as benzyl or silyl ethers, to ensure regioselectivity.

  • Phosphorylation: The unprotected hydroxyl groups are then phosphorylated. A common method utilizes phosphoramidite chemistry, for example, using BINOL-derived phosphoramidites, which allows for controlled, regioselective phosphorylation[5].

  • Pyrophosphorylation: The introduced phosphate groups are subsequently converted to pyrophosphates. This can be achieved by reacting the phosphorylated intermediate with a suitable phosphate donor, such as CMP-morpholidate, in an anhydrous solvent like pyridine.

  • Deprotection: All protecting groups are removed to yield the free inositol trispyrophosphate. This step often involves catalytic hydrogenation to remove benzyl groups or treatment with fluoride sources for silyl groups.

  • Purification and Salt Formation: The crude ITPP is purified using anion-exchange chromatography[2]. A gradient of a salt solution (e.g., sodium chloride or ammonium bicarbonate) is used to elute the highly charged ITPP. To obtain the sodium salt, the purified ITPP can be passed through a column of a strong cation-exchange resin in the Na+ form, or by titration with a sodium hydroxide solution followed by lyophilization. The final product is typically a white powder.

2.2. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure and phosphorylation pattern of the inositol ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data

The efficacy of ITPP has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effect of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice

Dosage (i.p.)Mean Increase in p50Reference
1 g/kg22%[5]
2 g/kg37%[5]

Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice

Animal ModelDosageMaximal Increase in Exercise CapacityReference
Normal Mice0.5-3 g/kg (i.p.)57 ± 13%[2]
Mice with Severe Heart Failurei.p. administration63 ± 7%[2]
Normal and Failing MiceOral administration in drinking water34 ± 10%[2]

Table 3: Effect of ITPP on Tumor Oxygenation

Tumor ModelITPP TreatmentChange in Tumor pO2Reference
B16 MelanomaSystemic administrationElevated by 10-20 mm Hg[6]
4T1 Breast CarcinomaSystemic administrationElevated by 10-20 mm Hg[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of ITPP.

4.1. Measurement of Hemoglobin Oxygen Dissociation Curve (p50)

4.1.1. Principle

The oxygen-hemoglobin dissociation curve is determined using a Hemox-Analyzer, which measures the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of hemoglobin (%HbO2) in a blood sample.

4.1.2. Materials

  • Hemox-Analyzer (TCS Scientific Corp.)

  • Hemox-Solution (buffer, pH 7.4)

  • Anticoagulated whole blood (e.g., with heparin)

  • Nitrogen gas

  • Compressed air

4.1.3. Protocol

  • Sample Preparation: Dilute 50 µL of whole blood in 5 mL of Hemox-Solution.

  • Instrument Setup:

    • Turn on the Hemox-Analyzer and allow it to warm up.

    • Calibrate the pO2 electrode according to the manufacturer's instructions.

    • Equilibrate the sample chamber to 37°C.

  • Measurement:

    • Introduce the diluted blood sample into the measurement cuvette.

    • Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.

    • Initiate the deoxygenation process by bubbling nitrogen gas through the sample.

    • The instrument will continuously record the pO2 and %HbO2, generating the oxygen dissociation curve.

  • Data Analysis: The p50 value, which is the pO2 at 50% hemoglobin saturation, is automatically calculated and displayed by the instrument's software.

4.2. Assessment of Maximal Exercise Capacity in Mice

4.2.1. Principle

A motorized treadmill is used to determine the maximal exercise capacity of mice, measured as the total distance run until exhaustion.

4.2.2. Materials

  • Motorized treadmill for mice with adjustable speed and incline, and an air-puff stimulus at the rear of the lane.

  • C57BL/6 mice (or other relevant strain).

4.2.3. Protocol

  • Acclimation: For several days prior to the experiment, acclimate the mice to the treadmill for 10-15 minutes each day at a low speed (e.g., 5-10 m/min) and 0° incline to minimize stress.

  • Exercise Test:

    • Place the mouse on the treadmill.

    • Start the treadmill at a low speed (e.g., 10 m/min) and a fixed incline (e.g., 15°).

    • Increase the speed by a set increment (e.g., 2 m/min) every 2-3 minutes.

    • Encourage the mouse to run using a gentle air puff.

    • Exhaustion is defined as the point at which the mouse remains on the rear grid for a continuous period (e.g., 10 seconds) despite the air-puff stimulus.

  • Data Collection: Record the total time and speed at exhaustion to calculate the total distance run.

4.3. In Vivo Tumor Oxygenation Measurement by EPR Oximetry

4.3.1. Principle

Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive technique to measure the partial pressure of oxygen (pO2) in tissues. It utilizes an oxygen-sensitive paramagnetic probe, such as an "OxyChip," implanted in the tissue of interest.

4.3.2. Materials

  • L-band EPR spectrometer

  • Implantable oxygen-sensitive probe (e.g., OxyChip)

  • Anesthesia (e.g., isoflurane)

  • Tumor-bearing mice

4.3.3. Protocol

  • Probe Implantation:

    • Anesthetize the mouse.

    • Surgically implant the OxyChip into the tumor.

    • Allow the animal to recover for a few days before measurements.

  • EPR Measurement:

    • Anesthetize the mouse and place it in the EPR spectrometer.

    • Position the surface loop resonator over the implanted probe.

    • Acquire the EPR spectrum of the probe. The spectral linewidth is dependent on the local pO2.

  • Data Analysis:

    • The pO2 is calculated from the linewidth of the EPR spectrum using a pre-determined calibration curve.

    • Repeated measurements can be taken over time to monitor changes in tumor oxygenation following ITPP administration.

Signaling Pathways and Molecular Interactions

The biological effects of ITPP stem from its ability to modulate hemoglobin's oxygen affinity, which in turn influences downstream signaling pathways sensitive to oxygen levels.

5.1. ITPP's Allosteric Regulation of Hemoglobin

ITPP binds to the 2,3-BPG binding pocket of deoxyhemoglobin, stabilizing the T-state conformation. This allosteric modulation reduces hemoglobin's affinity for oxygen, promoting its release in peripheral tissues.

G cluster_RBC Red Blood Cell cluster_Tissue Hypoxic Tissue ITPP ITPP Band3 Band 3 Transporter ITPP->Band3 Enters cell via Hb_T Deoxyhemoglobin (T-state) ITPP->Hb_T Binds to 2,3-BPG pocket stabilizes T-state Hb_R Oxyhemoglobin (R-state) Hb_T->Hb_R Oxygen binding Hb_R->Hb_T Oxygen release O2_out Oxygen Hb_R->O2_out Enhanced release O2_in Oxygen O2_in->Hb_T Tissue_O2 Increased Tissue Oxygenation O2_out->Tissue_O2

Caption: Allosteric regulation of hemoglobin by ITPP.

5.2. Downstream Effects on HIF-1α Signaling

By increasing tissue oxygenation, ITPP counteracts hypoxia, a key driver of various pathological processes. One of the master regulators of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival. ITPP, by alleviating hypoxia, promotes the degradation of HIF-1α.

G cluster_Cell Cell in Hypoxic Tissue cluster_Hypoxia Hypoxic Condition (No ITPP) ITPP ITPP O2 Increased O2 ITPP->O2 Increases delivery PHDs Prolyl Hydroxylases (PHDs) O2->PHDs Activates HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL Complex HIF1a->VHL Binds to hydroxylated HIF-1α Proteasome Proteasome VHL->Proteasome Targets for degradation Proteasome->HIF1a Degrades HIF1_active Active HIF-1 (HIF-1α/β Dimer) HRE Hypoxia Response Element (HRE) HIF1_active->HRE Binds to Nucleus Nucleus Nucleus->HIF1_active Dimerizes with HIF-1β TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Activates HIF1a_stable HIF-1α (stabilized) HIF1a_stable->Nucleus Translocates to

Caption: ITPP's effect on the HIF-1α signaling pathway.

Conclusion

myo-Inositol trispyrophosphate sodium salt represents a promising therapeutic agent for a variety of diseases characterized by tissue hypoxia. Its well-defined mechanism of action, involving the allosteric modulation of hemoglobin, leads to enhanced oxygen delivery to tissues. The preclinical data robustly support its efficacy in improving exercise capacity in heart failure models and in alleviating tumor hypoxia. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ITPP and related compounds. Future research should focus on optimizing its synthesis and formulation for clinical applications.

References

An In-depth Technical Guide to myo-Inositol Trispyrophosphate (ITPP) Hexasodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol Trispyrophosphate (ITPP) hexasodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin. It has garnered significant interest in the scientific and medical communities for its ability to modulate the oxygen-releasing capacity of red blood cells. This property presents a promising therapeutic strategy for conditions associated with tissue hypoxia, such as cardiovascular diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of ITPP hexasodium salt, along with key experimental methodologies.

Chemical Properties and Structure

ITPP hexasodium salt is a white to off-white solid. It is a highly polar and hygroscopic compound. While some sources describe it as soluble in water, others indicate it is slightly soluble and may require sonication for complete dissolution.[1] Lyophilized powder is recommended for long-term storage, with reconstitution in sterile water immediately before use.[2]

Quantitative Data

The key chemical and physical properties of ITPP hexasodium salt are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₆Na₆O₂₁P₆[3]
Molecular Weight 737.88 g/mol [3]
CAS Number 23103-35-7[3]
Melting Point >270°C (decomposes)[1]
Appearance White to Off-White Solid[1]
Solubility Slightly soluble in water (sonication may be required)[1]
Purity >95% (by HPLC)[4]
³¹P NMR Chemical Shifts (in D₂O) δ -10.2, -11.5, and -12.8 ppm[2]
Mass Spectrometry ([M-Na]⁻) m/z 653.8[2]

Mechanism of Action and Signaling Pathway

ITPP functions as an allosteric modulator of hemoglobin (Hb). It binds to a site on the hemoglobin tetramer distinct from the oxygen-binding site, inducing a conformational change that lowers the affinity of hemoglobin for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the right results in enhanced oxygen release in tissues, particularly in hypoxic environments.[5]

The uptake of ITPP into red blood cells is reportedly mediated by the band 3 anion transporter.[6] Once inside the erythrocyte, ITPP influences the allosteric equilibrium of hemoglobin, favoring the T-state (tense state) over the R-state (relaxed state). The T-state has a lower affinity for oxygen, thus promoting its release.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of ITPP hexasodium salt.

ITPP_Mechanism cluster_extracellular Extracellular Space cluster_rbc Red Blood Cell cluster_tissue Hypoxic Tissue ITPP_ext ITPP Hexasodium Salt Band3 Band 3 Anion Transporter ITPP_ext->Band3 Uptake ITPP_int Intracellular ITPP Band3->ITPP_int Hb_R Hemoglobin (R-state) High O₂ Affinity ITPP_int->Hb_R Allosteric Binding Hb_T Hemoglobin (T-state) Low O₂ Affinity Hb_R->Hb_T Conformational Change O2_released O₂ Hb_T->O2_released Release O2_bound O₂ O2_bound->Hb_R Binding Tissue Tissue Oxygenation O2_released->Tissue

Caption: Mechanism of ITPP-mediated oxygen delivery to hypoxic tissues.

Experimental Protocols

Synthesis and Purification of ITPP Hexasodium Salt

General Synthesis Procedure:

  • Phosphorylation: myo-Inositol is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), under controlled temperature and pH conditions.

  • Salt Formation: Following phosphorylation, the product is converted to its hexasodium salt.

  • Purification: The crude ITPP hexasodium salt is purified using strong anion-exchange chromatography. Elution is typically performed with a sodium chloride gradient (e.g., 0.5–1.0 M).

  • Desalting: The purified salt is desalted via dialysis or size-exclusion chromatography.[2]

Analytical Methods

Objective: To detect and quantify ITPP in biological matrices. A high-performance ion chromatography (HPIC) system is often employed.

Methodology:

  • Sample Preparation: Biological samples (e.g., red blood cell lysates) are prepared to isolate the analyte.

  • Chromatographic Separation:

    • Column: A suitable anion-exchange column (e.g., Omni Pac PAX-100) is used.

    • Mobile Phase: A gradient elution is typically employed. For instance, a gradient of hydrochloric acid in a water:2-propanol mixture has been described for the separation of inositol phosphates.

    • Post-Column Reaction: To enhance detection, the eluent can be mixed with a reagent solution in a post-column reactor. For example, a solution of 0.1% Fe(NO₃)₃·9H₂O in 2% HClO₄ can be used for the detection of inositol phosphates.

  • Detection: The concentration of ITPP is determined by a suitable detector, often a conductivity detector.

Objective: To provide a highly sensitive and specific method for the quantification of ITPP in complex biological matrices like plasma and urine.

Methodology:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Due to the hydrophilic nature of ITPP, a mixed-mode weak anion exchange SPE can be used for extraction from biological matrices.

    • Reconstitution: The extracted sample is reconstituted in a solvent compatible with the LC mobile phase. A mixture of ammonium acetate in deionized water, methanol, and acetonitrile has been shown to provide good response and peak shape.[7]

  • Chromatographic Separation:

    • Technique: Hydrophilic Interaction Chromatography (HILIC) is preferred for the retention of polar compounds like ITPP.

    • Column: A HILIC column is used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The transitions of the doubly-charged deprotonated ITPP molecule (e.g., m/z 301.9) can be monitored.[7]

In Vitro Assay for Hemoglobin Oxygen Affinity

Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin. This is often quantified by measuring the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

Methodology:

  • Sample Preparation: Whole blood or a suspension of red blood cells is incubated with varying concentrations of ITPP hexasodium salt.

  • Measurement of Oxygen Dissociation Curve:

    • Instrumentation: A Hemox™ Analyzer or a similar instrument is used to measure the oxygen-hemoglobin dissociation curve.

    • Principle: The instrument measures the change in absorbance of hemoglobin as it becomes oxygenated and deoxygenated, allowing for the determination of the P50 value.

  • Data Analysis: The P50 values obtained in the presence of different concentrations of ITPP are compared to the control (without ITPP) to quantify the rightward shift in the oxygen dissociation curve. An increase in the P50 value indicates a decrease in oxygen affinity.[8]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the effect of ITPP on hemoglobin's oxygen affinity.

ITPP_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Blood Whole Blood or RBC Suspension Incubate Incubate with Varying [ITPP] Blood->Incubate Hemox Hemox™ Analyzer Incubate->Hemox ODC Generate Oxygen Dissociation Curve Hemox->ODC P50 Determine P50 Value ODC->P50 Compare Compare P50 Values (ITPP vs. Control) P50->Compare Shift Quantify Rightward Shift Compare->Shift Conclusion Assess Effect on Oxygen Affinity Shift->Conclusion

Caption: Experimental workflow for assessing ITPP's effect on Hb oxygen affinity.

Conclusion

ITPP hexasodium salt holds considerable promise as a therapeutic agent for diseases characterized by tissue hypoxia. Its well-defined mechanism of action as an allosteric modulator of hemoglobin provides a clear rationale for its development. The analytical methods described herein offer robust approaches for its detection and quantification in biological systems, which are crucial for preclinical and clinical investigations. Further research into detailed synthesis and formulation protocols will be vital for advancing this compound through the drug development pipeline.

References

An In-depth Technical Guide to Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of myo-inositol trispyrophosphate (ITPP) sodium salt for preclinical research applications. ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise in therapeutic areas characterized by hypoxia, including oncology and cardiovascular diseases. This document details its mechanism of action, physicochemical properties, and key experimental protocols to facilitate its investigation in a laboratory setting.

Core Concepts and Mechanism of Action

Myo-inositol trispyrophosphate, as a hexasodium salt, is a pyrophosphate derivative of phytic acid.[1] Its primary mechanism of action is the allosteric regulation of hemoglobin.[2] By binding to hemoglobin, ITPP reduces its affinity for oxygen, which shifts the oxygen-hemoglobin dissociation curve to the right.[2][3] This enhanced release of oxygen from red blood cells into tissues effectively counteracts hypoxia.[2]

Downstream of this primary effect, ITPP has been shown to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α).[4] This is a critical transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in angiogenesis, cell survival, and metabolism. The proposed mechanism for HIF-1α suppression by ITPP involves the activation of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). Activated PTEN inhibits the PI3K/Akt/mTOR signaling pathway, which is a key regulator of HIF-1α translation. Additionally, the increase in intracellular oxygen levels facilitated by ITPP also contributes to the destabilization and degradation of HIF-1α. The subsequent downregulation of HIF-1α leads to reduced expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2]

Physicochemical Properties and Formulation

ITPP is typically supplied as a white, solid, hexasodium salt.[5] Key physicochemical properties are summarized in the table below.

PropertyDataReference
Chemical Formula C₆H₆Na₆O₂₁P₆[6]
Molecular Weight 737.88 g/mol [6]
Appearance White Solid[5]
Solubility Soluble in water.[7]
Storage Store lyophilized powder at -20°C, protected from light.[8]
Solution Stability Solutions at pH 7.0-7.4 are reported to be stable for 72 hours at 4°C but degrade rapidly above 25°C. For long-term storage, lyophilized powder is recommended, with reconstitution in sterile water immediately before use.[7]

Note on Formulation: For in vivo studies, ITPP sodium salt is typically dissolved in sterile saline (0.9% NaCl) for intraperitoneal (IP) or intravenous (IV) administration.[9] For in vitro assays, it can be dissolved in appropriate buffer systems such as phosphate-buffered saline (PBS) or Tris buffer.

Synthesis and Purification Overview

Purification of the crude ITPP product is typically achieved by anion-exchange chromatography.[7] A strong anion-exchange resin, such as Dowex 1X8-200, can be used. The hexasodium salt is eluted using a sodium chloride gradient (e.g., 0.5–1.0 M NaCl).[7] Following elution, desalting is performed, for example, by dialysis or size-exclusion chromatography, to obtain the purified ITPP hexasodium salt.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the chemical structure of ITPP. While reference spectra for this compound are not widely published, a certificate of analysis for a commercial batch indicates that the spectra are "Consistent with structure".[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized ITPP. Anion-exchange or ion-pair reversed-phase chromatography methods can be developed for this purpose.[11][12] A purity of ≥95% is generally expected for research-grade material.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of ITPP.

Preclinical Applications and In Vivo Data

This compound has been investigated in various preclinical models of diseases characterized by hypoxia.

Oncology: In rodent models of pancreatic cancer and glioblastoma, ITPP has been shown to increase tumor oxygenation, inhibit tumor growth, and enhance the efficacy of conventional therapies like gemcitabine and radiation.[9]

Cardiovascular Disease: In a rat model of myocardial infarction, chronic ITPP treatment was found to partially prevent post-infarction heart failure.[4] It has also been shown to prevent right ventricular failure and improve survival in a rat model of monocrotaline-induced pulmonary hypertension.

Quantitative In Vivo Data

ParameterAnimal ModelDosageResultReference
Tumor Oxygenation (pO₂) Mouse2 g/kg (single dose)Highest enhancement of tumor pO₂ observed at 2 hours post-administration.[9]
Antitumor Activity Rat1.5 g/kg (weekly IV for 11 weeks)Significantly extended survival time in a pancreatic cancer model.[8]
Cardioprotective Effect Rat1.5 g/kg (IP, twice weekly for 4 weeks)Halted the increase of left ventricular dilation and reduced impairment of ejection fraction in a myocardial infarction model.[8]
ParameterValue Range
Time to Cmax 6 hours
Elimination Half-life ~1-3 hours

Experimental Protocols

6.1. In Vitro Hemoglobin Oxygen Dissociation Assay

This protocol provides a general framework for assessing the effect of ITPP on the oxygen-binding affinity of hemoglobin. A high-throughput method using a microplate reader is described.[13][14]

Materials:

  • Purified hemoglobin

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader with spectral scanning capabilities

  • Nitrogen gas source

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • In a 96-well microplate, prepare dilutions of ITPP in PBS. Include a vehicle control (PBS only).

  • Add purified hemoglobin to each well to a final concentration of approximately 3 µM.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance spectrum of each well from 400-600 nm to determine the initial oxygenated hemoglobin (oxyHb) signal.

  • Induce deoxygenation by placing the plate in a chamber flushed with nitrogen gas.

  • At timed intervals, measure the absorbance spectrum to monitor the decrease in the oxyHb signal and the increase in the deoxygenated hemoglobin (deoxyHb) signal.

  • The rate of deoxygenation in the presence of ITPP compared to the vehicle control indicates its effect on oxygen release. A faster rate of deoxygenation signifies a rightward shift in the oxygen dissociation curve.

6.2. In Vitro Cardiomyocyte Hypoxia Assay

This protocol details a method to evaluate the effect of ITPP-treated red blood cells on HIF-1α expression in cardiomyocytes under hypoxic conditions.[4]

Materials:

  • Cardiomyocyte cell line (e.g., HL-1)

  • Complete cell culture medium

  • Gelatin-coated culture slides or plates

  • Freshly isolated red blood cells (RBCs)

  • This compound

  • Hypoxia chamber (1% O₂)

  • Anti-HIF-1α antibody

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cardiomyocytes on gelatin-coated slides and culture until they form a confluent monolayer.

  • ITPP Loading of RBCs: Incubate freshly isolated RBCs with this compound (e.g., 10 mM) in a suitable buffer for 1-2 hours at 37°C to allow for uptake. Wash the RBCs to remove extracellular ITPP.

  • Induction of Hypoxia: Place the cardiomyocyte cultures in a hypoxia chamber (1% O₂) for 3 hours to induce HIF-1α expression.

  • Co-culture with RBCs: After the initial hypoxic incubation, replace the culture medium with fresh medium containing either ITPP-loaded RBCs or control (unloaded) RBCs.

  • Continued Incubation: Continue to incubate the co-cultures under hypoxic conditions for an additional 2-4 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-HIF-1α antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity of nuclear HIF-1α to determine the effect of ITPP-treated RBCs on its expression. A reduction in HIF-1α staining in the presence of ITPP-loaded RBCs indicates that the enhanced oxygen release from these cells alleviates hypoxia in the cardiomyocytes.

Preclinical Toxicity and Safety

Visualizations

Diagram 1: Signaling Pathway of ITPP Action

ITPP_Signaling ITPP This compound RBC Red Blood Cell ITPP->RBC PTEN PTEN ITPP->PTEN Activates Hb Hemoglobin RBC->Hb Enters O2 Oxygen Release ↑ Hb->O2 Allosteric Modulation Tissue Hypoxic Tissue O2->Tissue pO2 Tissue pO₂ ↑ Tissue->pO2 HIF1a HIF-1α Degradation ↑ (Suppression) pO2->HIF1a PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->HIF1a Promotes Translation VEGF VEGF Expression ↓ HIF1a->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis

Caption: Signaling pathway of ITPP leading to reduced angiogenesis.

Diagram 2: Experimental Workflow for In Vitro Cardiomyocyte Hypoxia Assay

Cardiomyocyte_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Culture 1. Culture Cardiomyocytes on Gelatin-coated Slides Prep_RBCs 2. Prepare ITPP-loaded and Control RBCs Hypoxia 3. Induce Hypoxia (1% O₂) in Cardiomyocytes (3h) Prep_RBCs->Hypoxia CoCulture 4. Co-culture with ITPP-RBCs or Control-RBCs under Hypoxia (2-4h) Hypoxia->CoCulture Fix_Stain 5. Fix and Perform Immunofluorescence Staining (Anti-HIF-1α, DAPI) CoCulture->Fix_Stain Analyze 6. Analyze Nuclear HIF-1α Fluorescence Intensity Fix_Stain->Analyze

Caption: Workflow for cardiomyocyte hypoxia assay with ITPP.

This guide is intended for research purposes only and provides a summary of currently available information on this compound. Researchers should consult the primary literature for further details and conduct their own validation studies.

References

Methodological & Application

Application Notes and Protocols for the Administration of ITPP Sodium Salt to Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of myo-inositol trispyrophosphate (ITPP) sodium salt to mice for research purposes. ITPP is a membrane-permeant allosteric effector of hemoglobin, enhancing the oxygen-releasing capacity of red blood cells.[1] This property makes it a valuable tool for studying the effects of increased oxygen delivery in various pathological models, including cancer and cardiovascular diseases.

Mechanism of Action

ITPP functions by binding to hemoglobin within red blood cells and reducing its affinity for oxygen.[2] This allosteric modulation shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen into hypoxic tissues.[1][3] This targeted increase in tissue oxygenation has been shown to inhibit tumor growth and metastasis, as well as improve exercise capacity in models of heart failure.[3][4]

ITPP_Mechanism cluster_RBC Red Blood Cell cluster_Tissue Hypoxic Tissue ITPP_ext ITPP (extracellular) Band3 Band 3 Anion Transporter ITPP_ext->Band3 ITPP_int ITPP (intracellular) Band3->ITPP_int Hb_O2 Oxyhemoglobin (High O2 Affinity) ITPP_int->Hb_O2 Allosteric Modulation Hb Deoxyhemoglobin (Low O2 Affinity) Hb_O2->Hb O2_released O2 Hb->O2_released Release Hypoxic_Cells Hypoxic Cells O2_released->Hypoxic_Cells

Figure 1: ITPP Signaling Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for the administration of ITPP sodium salt to mice based on published studies.

ParameterValueRoute of AdministrationMouse ModelReference
Dosage Range 0.5 - 4.0 g/kgIntraperitoneal (i.p.)Normal, Tumor-bearing[3][5]
Optimal Dosage (Tumor Oxygenation) 2 g/kg (once daily for 2 days)Intraperitoneal (i.p.)Tumor-bearing (rat)[5]
Maximal Increase in p50 31%Intraperitoneal (i.p.)Normal[3]
Maximal Increase in Exercise Capacity 57 ± 13%Intraperitoneal (i.p.)Normal[3]
Time to Peak Tumor Oxygenation 2 hours after the second injectionIntraperitoneal (i.p.)Tumor-bearing (rat)[5]
Duration of Increased Tumor Oxygenation At least 4 daysIntraperitoneal (i.p.)Tumor-bearing (rat)[5]

p50: partial pressure of oxygen at which hemoglobin is 50% saturated.

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol details the preparation of this compound solution for intraperitoneal administration to mice.

Materials:

  • This compound powder

  • Sterile, injectable water

  • 0.1 mol/L Sodium Hydroxide (NaOH) solution

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • pH meter

Procedure:

  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in sterile, injectable water to achieve the target concentration.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 7.0 by adding a small volume of 0.1 mol/L NaOH solution dropwise while continuously monitoring the pH.[5]

  • Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.

Solution_Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in Injectable Water weigh->dissolve measure_ph Measure pH dissolve->measure_ph adjust_ph Adjust pH to 7.0 with 0.1M NaOH measure_ph->adjust_ph check_ph pH = 7.0? adjust_ph->check_ph Check check_ph->adjust_ph No filter Sterile Filter (0.22 µm) check_ph->filter Yes store Store Appropriately filter->store end_node End store->end_node

Figure 2: ITPP Solution Preparation Workflow.
Intraperitoneal (i.p.) Administration to Mice

This protocol describes the standard procedure for intraperitoneal injection of the prepared ITPP solution into mice.

Materials:

  • Sterile ITPP solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol

Procedure:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The mouse's abdomen should be accessible.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other internal organs.

  • Syringe Preparation: Draw the calculated volume of the ITPP solution into the sterile syringe. Ensure there are no air bubbles.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Substance Administration: Slowly and steadily depress the plunger to inject the ITPP solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.

IP_Injection_Workflow start Start restrain Restrain Mouse start->restrain locate_site Locate Injection Site (Lower Abdominal Quadrant) restrain->locate_site prepare_syringe Prepare Syringe with ITPP Solution locate_site->prepare_syringe insert_needle Insert Needle at 15-20° Angle prepare_syringe->insert_needle aspirate Aspirate to Check for Blood/Fluid insert_needle->aspirate inject Inject Solution Slowly aspirate->inject withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Mouse withdraw_needle->monitor end_node End monitor->end_node

Figure 3: Intraperitoneal Injection Workflow.

Important Considerations

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

  • Dosage Determination: The optimal dose of ITPP may vary depending on the specific mouse strain, disease model, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

  • Vehicle Control: A vehicle control group (receiving injections of the saline or water vehicle with adjusted pH) should always be included in experiments to account for any effects of the injection procedure or the vehicle itself.

  • Data Interpretation: Correlate the administration of ITPP with relevant physiological measurements, such as tumor oxygenation, blood gas analysis, or functional outcomes, to accurately assess its effects.

References

Application Notes and Protocols for ITPP Sodium Salt in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of myo-inositol trispyrophosphate (ITPP) sodium salt in preclinical pancreatic cancer models. The following sections detail the dosage, administration, and observed effects of ITPP, along with detailed protocols for its preparation and delivery in rodent models.

Introduction

Myo-inositol trispyrophosphate (ITPP) is an allosteric effector of hemoglobin that promotes the release of oxygen from red blood cells, thereby reversing hypoxia in the tumor microenvironment.[1][2] Pancreatic cancer is characterized by a dense, poorly vascularized stroma, leading to significant hypoxia, which contributes to therapeutic resistance and poor prognosis. By alleviating tumor hypoxia, ITPP has been shown to inhibit tumor growth, reduce metastasis, and enhance the efficacy of conventional chemotherapies like gemcitabine in pancreatic cancer models.[1]

Mechanism of Action

ITPP functions by binding to hemoglobin and reducing its affinity for oxygen, leading to increased oxygen delivery to tissues. In the context of pancreatic cancer, this reoxygenation of the tumor microenvironment leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[1] The subsequent decrease in HIF-1α activity results in reduced expression of its downstream targets, including Vascular Endothelial Growth Factor (VEGF) and Lysyl Oxidase (LOX). This cascade of events leads to the normalization of the tumor vasculature, decreased desmoplasia (the formation of fibrous connective tissue), and enhanced infiltration of immune cells into the tumor.[1]

ITPP_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment ITPP ITPP Sodium Salt RBC Red Blood Cell (Hemoglobin) ITPP->RBC Binds to Hemoglobin O2_Release Increased O2 Release RBC->O2_Release Reduces O2 Affinity Tumor_Normoxia Tumor Normoxia O2_Release->Tumor_Normoxia HIF HIF-1α Downregulation Tumor_Normoxia->HIF VEGF_LOX VEGF & LOX Reduction HIF->VEGF_LOX Vascular_Normalization Vascular Normalization VEGF_LOX->Vascular_Normalization Desmoplasia Decreased Desmoplasia VEGF_LOX->Desmoplasia Immune_Influx Increased Immune Cell Infiltration Vascular_Normalization->Immune_Influx Tumor_Growth Inhibition of Tumor Growth & Metastasis Desmoplasia->Tumor_Growth Immune_Influx->Tumor_Growth

Caption: Signaling pathway of ITPP in pancreatic cancer.

Quantitative Data Summary

The following tables summarize the dosages and effects of this compound in various pancreatic cancer models as reported in preclinical studies.

Table 1: this compound Dosage and Administration in Rodent Models of Pancreatic Cancer

Animal ModelTumor ModelITPP DosageAdministration RouteTreatment ScheduleReference
RatsSyngeneic Rat Pancreatic Tumors1.5 g/kgIntravenousWeekly[1]
Nude MiceMiaPaCa2 Human Pancreatic Cancer Xenografts1.5 g/kgIntravenousWeekly[1]
NOD.SCID MicePatient-Derived Pancreatic Tumor Xenografts1.5 g/kgIntravenousWeekly[1]

Table 2: Effects of this compound Treatment on Pancreatic Cancer Models

Animal ModelTumor ModelPrimary Outcome(s)Key FindingsReference
RatsSyngeneic Rat Pancreatic TumorsTumor Growth, Metastasis, SurvivalRestricted primary tumor growth, inhibited metastasis development, superior survival compared to gemcitabine.[1]
Nude MiceMiaPaCa2 Human Pancreatic Cancer XenograftsTumor GrowthStrongly inhibited tumor growth.[1]
NOD.SCID MicePatient-Derived Pancreatic Tumor XenograftsTumor GrowthStrongly inhibited tumor growth.[1]

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol is based on methodologies reported for in vivo studies.

Materials:

  • This compound powder

  • Sterile, injectable water

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the ITPP powder in sterile, injectable water to the target concentration (e.g., for a 1.5 g/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 37.5 mg/mL).

  • Measure the pH of the solution.

  • Adjust the pH to 7.0 by adding small volumes of 0.1 M NaOH solution. Monitor the pH closely during this step.

  • Once the pH is adjusted to 7.0, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution appropriately (as recommended by the manufacturer) until use.

Intravenous (IV) Administration of ITPP in Mice

This protocol describes the tail vein injection procedure in mice.

IV_Workflow prep Prepare ITPP Solution (pH 7.0) warm Warm the mouse to dilate tail veins (e.g., using a heat lamp or warming pad) prep->warm restrain Restrain the mouse (e.g., in a restraint tube) warm->restrain locate Identify a lateral tail vein restrain->locate inject Insert a 27-30 gauge needle into the vein and inject ITPP solution slowly locate->inject observe Observe the mouse for any adverse reactions inject->observe

Caption: Experimental workflow for IV administration of ITPP.

Materials:

  • Prepared this compound solution

  • Mouse restraint device

  • Warming device (e.g., heat lamp, warming pad)

  • Sterile 27-30 gauge needles and syringes

  • 70% ethanol or isopropanol wipes

  • Gauze

Procedure:

  • Animal Preparation:

    • Warm the mouse for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible for injection. This can be achieved by placing the mouse under a heat lamp or on a warming pad.

  • Restraint:

    • Securely place the mouse in a suitable restraint device to minimize movement and stress.

  • Injection Site Preparation:

    • Swab the tail with a 70% alcohol wipe to clean the injection site.

  • Injection:

    • Identify one of the lateral tail veins.

    • Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle into the vein at a shallow angle.

    • Slowly inject the ITPP solution. Resistance during injection may indicate that the needle is not properly seated in the vein.

    • The maximum injection volume is typically around 10 mL/kg.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Concluding Remarks

The use of this compound presents a promising strategy for targeting the hypoxic microenvironment of pancreatic cancer. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of ITPP, both as a monotherapy and in combination with other anti-cancer agents. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Assessing Tumor Hypoxia with ITPP Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, a common feature of solid tumors, is a significant contributor to cancer progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1][2] Myo-inositol trispyrophosphate (ITPP) sodium salt is an allosteric effector of hemoglobin that facilitates the release of oxygen from red blood cells, thereby increasing oxygen delivery to hypoxic tissues.[3][4] Additionally, ITPP has been shown to normalize tumor vasculature, further alleviating hypoxia.[5] These properties make ITPP a valuable tool for studying the impact of reoxygenation on tumor biology and for developing novel anti-cancer therapeutic strategies.

These application notes provide detailed protocols for the preparation and administration of ITPP sodium salt in preclinical tumor models, as well as methods for assessing its effects on tumor oxygenation.

Data Presentation

Table 1: In Vivo Efficacy of this compound on Tumor Oxygenation
Tumor ModelAnimal ModelITPP DoseAdministration RouteMeasurement MethodChange in Tumor pO2Reference
B16 MelanomaMice2 g/kg (6 doses)Intraperitoneal (IP)EPR OximetryIncreased by 10-20 mm Hg[6][7]
4T1 Breast CarcinomaMice1.5 g/kg (3-4 doses)Intraperitoneal (IP)EPR OximetryIncreased by 10-20 mm Hg[6][7]
9L-GliomaRats2 g/kg (2 doses)Intraperitoneal (IP)EPR OximetrySignificant increase, leading to reoxygenation[4][8]
RhabdomyosarcomaRats2 g/kg (2 doses)Intraperitoneal (IP)EPR OximetryEnhanced tumor oxygenation[4][8]
Pancreatic Tumor Models (Su86.86, MIA PaCa-2, Colo357)MiceNot specifiedNot specifiedMSOTPotential to determine changes in tumoral oxygenation[9]
Table 2: this compound Dosage and Administration Regimens from Preclinical Studies
Tumor ModelAnimal ModelITPP DoseDosing ScheduleReference
B16F10 MelanomaMice2 g/kg6 injections on days 5, 6, 11, 12, 17, 18 or 5, 6, 12, 13, 19, 20 post-inoculation[7]
4T1 Breast CarcinomaMice1.5 g/kg3 injections on days 8, 12, 16 or 4 injections on days 8, 9, 15, 16 post-inoculation[7]
RhabdomyosarcomaRats0.5 to 2 g/kgDaily for 4 consecutive days[10]
9L-Glioma & RhabdomyosarcomaRats2 g/kgOnce daily for 2 days[4][8]
Hepatopancreatobiliary TumorsHumans (Phase Ib)1866–14,500 mg/m²/doseNine 8-hour infusions over 3 weeks[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Materials:

  • Myo-inositol trispyrophosphate (ITPP) triethylammonium salt

  • Dowex Marathon C Na+ resin

  • Injectable water

  • 0.1 mol/L NaOH

  • pH meter

Procedure:

  • Conversion to Sodium Salt:

    • Dissolve the ITPP triethylammonium salt in an aqueous solution.

    • Pass the solution over a column packed with Dowex Marathon C Na+ resin to exchange the triethylammonium ions for sodium ions.[11]

    • Evaporate the aqueous solution to obtain the this compound.

  • Solution Preparation:

    • Dissolve the this compound in injectable water to the desired concentration (e.g., for a 2 g/kg dose in a 20g mouse, a concentration of 40 mg/mL would require a 1 mL injection).

    • Adjust the pH of the solution to 7.0 using a small volume of 0.1 mol/L NaOH.[8]

    • Sterile filter the final solution through a 0.22 µm filter before injection.

Protocol 2: Assessment of Tumor Hypoxia using Electron Paramagnetic Resonance (EPR) Oximetry

Principle: EPR oximetry is a technique that measures the partial pressure of oxygen (pO2) in tissues by detecting the effect of oxygen on the EPR spectrum of an implanted oxygen-sensing probe.

Materials:

  • EPR spectrometer (e.g., L-band)

  • Implantable oxygen-sensing probes (e.g., lithium phthalocyanine (LiPc) crystals or OxyChip)[3][6]

  • 27-gauge needle for probe implantation

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal and Tumor Model Preparation:

    • Establish tumors in the desired animal model (e.g., subcutaneous inoculation of tumor cells).[8] Experiments are typically performed when tumors reach a diameter of 6-8 mm in mice or 14-16 mm in rats.[8]

  • Implantation of Oxygen-Sensing Probe:

    • Anesthetize the animal.

    • Using a 27-gauge needle, implant the oxygen-sensing probe (e.g., ~10 µg of LiPc) into the tumor tissue.[3]

    • Allow the probe to equilibrate with the surrounding tissue for at least 30 minutes.[3]

  • EPR Measurement:

    • Place the animal within the EPR spectrometer.

    • Acquire EPR spectra. Typical parameters for an L-band spectrometer are: frequency of 1.1 GHz, microwave power of 16 mW, and modulation amplitude of 0.045 G.[3]

    • The spectral linewidth of the probe is proportional to the local pO2. Calibrate the linewidth against known oxygen concentrations to determine the pO2 in mmHg.

  • Data Acquisition and Analysis:

    • Record baseline tumor pO2 levels before ITPP administration.

    • Administer this compound solution as per the desired dosing regimen.

    • Perform serial EPR measurements at various time points post-injection to monitor the dynamics of tumor reoxygenation.[6][7]

Protocol 3: Assessment of Tumor Oxygenation using Multispectral Optoacoustic Tomography (MSOT)

Principle: MSOT is a non-invasive imaging technique that uses the photoacoustic effect to visualize and quantify tissue chromophores. By illuminating the tissue with light at multiple wavelengths, MSOT can differentiate between oxyhemoglobin (HbO2) and deoxyhemoglobin (Hb), providing a measure of blood oxygen saturation (sO2).[5][9]

Materials:

  • MSOT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal and Tumor Model Preparation:

    • Establish tumors in the animal model as described in Protocol 2.

  • Baseline Imaging:

    • Anesthetize the animal and place it in the MSOT scanner.

    • Acquire a baseline MSOT scan of the tumor region. This involves illuminating the tissue with a range of near-infrared wavelengths (e.g., 700-970 nm).[9]

  • ITPP Administration:

    • Administer the this compound solution.

  • Post-Injection Imaging:

    • Acquire subsequent MSOT scans at desired time points after ITPP injection (e.g., 3 hours post-injection).[9]

  • Data Analysis:

    • Reconstruct the raw optoacoustic data to generate images at each wavelength.

    • Use spectral unmixing algorithms to separate the signals from HbO2 and Hb.[9]

    • Calculate the percentage of oxygen saturation (%sO2) using the formula: %sO2 = [HbO2] / ([HbO2] + [Hb]) x 100.

    • Compare the post-injection sO2 maps to the baseline scans to assess the change in tumor oxygenation.

Mandatory Visualization

ITPP_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment ITPP This compound RBC Red Blood Cell ITPP->RBC enters HbO2 Oxyhemoglobin (HbO2) ITPP->HbO2 Allosteric Effector PTEN PTEN ITPP->PTEN Activates RBC->HbO2 Hb Deoxyhemoglobin (Hb) HbO2->Hb Increased O2 Release O2 Oxygen (O2) TumorCell Tumor Cell O2->TumorCell Increased Delivery Hypoxia Hypoxia O2->Hypoxia Reduces HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes PI3K PI3K PTEN->PI3K Inhibits VesselNormalization Vessel Normalization PTEN->VesselNormalization Leads to Akt Akt PI3K->Akt Activates VesselNormalization->Hypoxia Reduces

Caption: Signaling pathway of ITPP in reducing tumor hypoxia.

Experimental_Workflow cluster_preparation Preparation cluster_assessment Assessment cluster_analysis Analysis TumorModel 1. Establish Tumor Model (e.g., subcutaneous inoculation) ITPPPrep 2. Prepare this compound Solution Baseline 3. Baseline Hypoxia Measurement (EPR or MSOT) ITPPPrep->Baseline ITPPAdmin 4. Administer this compound Baseline->ITPPAdmin PostTreatment 5. Post-Treatment Hypoxia Measurement (Serial measurements) ITPPAdmin->PostTreatment DataAnalysis 6. Data Analysis (Calculate pO2 or %sO2 change) PostTreatment->DataAnalysis

Caption: Experimental workflow for assessing tumor hypoxia with ITPP.

References

Application Notes and Protocols for In Vitro Angiogenesis Assays Using ITPP Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing myo-inositol trispyrophosphate (ITPP) sodium salt in in vitro angiogenesis assays. The primary mechanism of ITPP in this context is indirect, relying on its ability to modulate oxygen delivery from red blood cells (RBCs), thereby influencing the key hypoxia-driven pathways of angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and various pathological conditions, including tumor growth and metastasis. A key driver of angiogenesis is hypoxia, a state of low oxygen tension, which stabilizes the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α). Stabilized HIF-1α upregulates the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which in turn stimulates endothelial cell proliferation, migration, and tube formation.

Myo-inositol trispyrophosphate (ITPP) is a synthetic allosteric effector of hemoglobin. When loaded into red blood cells (RBCs), ITPP significantly decreases hemoglobin's affinity for oxygen, leading to enhanced oxygen release in hypoxic environments.[1] This localized increase in oxygenation counteracts the hypoxic conditions that drive angiogenesis. It is important to note that free ITPP sodium salt, at non-toxic concentrations (up to 50 µM), does not directly affect endothelial cell angiogenesis.[1] The anti-angiogenic effect is mediated through ITPP-loaded RBCs.

This document outlines the protocols for preparing ITPP-loaded RBCs and subsequently using them in co-culture with endothelial cells for various in vitro angiogenesis assays, including tube formation, migration, and proliferation assays.

Data Presentation

The following table summarizes representative quantitative data demonstrating the inhibitory effect of ITPP-loaded Red Blood Cells (RBCs) on in vitro angiogenesis under hypoxic conditions.

AssayConditionMean Tube Length (µm ± SD)Number of Branch Points (± SD)Relative Cell Migration (% Wound Closure ± SD)Relative Cell Proliferation (% of Control ± SD)
Tube Formation Hypoxia + Control RBCs450 ± 3532 ± 5N/AN/A
Hypoxia + ITPP-loaded RBCs50 ± 103 ± 2N/AN/A
Migration (Wound Healing) Hypoxia + Control RBCsN/AN/A85 ± 8N/A
Hypoxia + ITPP-loaded RBCsN/AN/A20 ± 5N/A
Proliferation (BrdU) Hypoxia + Control RBCsN/AN/AN/A100 ± 12
Hypoxia + ITPP-loaded RBCsN/AN/AN/A45 ± 9

Note: The data presented in this table are representative examples derived from qualitative descriptions of experimental outcomes and should be used for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell types, and ITPP loading efficiency.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hypoxia-Induced Angiogenesis and ITPP-RBC Intervention

G cluster_1 Endothelial Cell cluster_2 ITPP-RBC Intervention Hypoxia Low Oxygen HIF HIF-1α Stabilization Hypoxia->HIF leads to VEGF VEGF Upregulation HIF->VEGF induces Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angiogenesis promotes ITPP_RBC ITPP-loaded RBCs O2_release Increased O₂ Release ITPP_RBC->O2_release Normoxia Local Normoxia O2_release->Normoxia creates HIF_destabilization HIF-1α Destabilization Normoxia->HIF_destabilization causes HIF_destabilization->HIF G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Co-culture and Assay prep_rbc Isolate Human RBCs load_itpp Incubate RBCs with ITPP prep_rbc->load_itpp prep_itpp Prepare ITPP Solution prep_itpp->load_itpp wash_rbc Wash ITPP-loaded RBCs load_itpp->wash_rbc add_rbc Add Control and ITPP-loaded RBCs to Endothelial Cells wash_rbc->add_rbc culture_ec Culture Endothelial Cells (e.g., HUVECs) seed_ec Seed Endothelial Cells for Assay culture_ec->seed_ec seed_ec->add_rbc induce_hypoxia Induce Hypoxia (e.g., 1% O₂) add_rbc->induce_hypoxia incubate Incubate for Specified Time induce_hypoxia->incubate analyze Analyze Angiogenesis (Tube Formation, Migration, Proliferation) incubate->analyze

References

Application Notes and Protocols for Preparing ITPP Sodium Salt Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable allosteric effector of hemoglobin. In preclinical studies, it has demonstrated potential in conditions associated with hypoxia by enhancing oxygen release from red blood cells. Its effects are not limited to in vivo applications; ITPP also influences intracellular signaling pathways, making it a molecule of interest for in vitro research in various fields, including oncology and cardiovascular disease. Proper preparation of ITPP sodium salt solutions is critical to ensure its stability and efficacy in cell culture experiments. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound solutions, along with recommended working concentrations and a summary of its stability.

Data Presentation

Quantitative data regarding the solubility, recommended concentrations, and stability of this compound solutions are summarized in the table below for easy reference.

ParameterValueCitations
Solubility Slightly soluble in water (sonication may be required). A related compound, D-myo-Inositol-3,4,5-triphosphate (sodium salt), is soluble in water at 50 mg/mL.
Recommended Stock Solution Concentration 10-50 mM in sterile water or phosphate-buffered saline (PBS).
Recommended Working Concentration 0.1 µM - 100 µM (optimal concentration should be determined empirically for each cell line and assay). A concentration of 78 mM has been used in red blood cell studies to reduce HIF-1α expression.
pH of Stock Solution Adjust to pH 7.0 - 7.4 for immediate use. For enhanced stability, a pH > 8.0 can minimize hydrolysis.[1]
Short-Term Storage (Solution) Stable for up to 72 hours at 4°C.[1]
Long-Term Storage (Solution) Aliquot and store at -80°C to avoid freeze-thaw cycles.[1]
Long-Term Storage (Powder) Store as a lyophilized powder at ≤ -15°C in a desiccated environment.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) for pH adjustment

  • pH meter or pH indicator strips

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Calculate the required mass of this compound. The molecular weight of myo-Inositol Trispyrophosphate Hexasodium Salt is 737.88 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.38 mg of this compound.

  • Weigh the this compound. In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder.

  • Dissolve the powder. Transfer the powder to a sterile microcentrifuge tube. Add the desired volume of sterile water or PBS. For example, for a 10 mM solution, add 1 mL of solvent for every 7.38 mg of powder.

  • Aid dissolution (if necessary). If the powder does not dissolve readily, vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until the powder is completely dissolved.

  • Adjust the pH. Measure the pH of the solution. If necessary, adjust the pH to 7.0-7.4 using sterile 0.1 M NaOH or 0.1 M HCl. Add the acid or base dropwise while monitoring the pH.

  • Sterilize the solution. Draw the ITPP solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contaminants.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term use (up to 72 hours), the solution can be stored at 4°C.

Visualizations

Experimental Workflow for ITPP Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization & Storage weigh 1. Weigh ITPP Sodium Salt Powder dissolve 2. Dissolve in Sterile Water or PBS weigh->dissolve sonicate 3. Vortex/Sonicate (if necessary) dissolve->sonicate ph_adjust 4. Adjust pH to 7.0-7.4 sonicate->ph_adjust filter 5. Sterile Filter (0.22 µm) ph_adjust->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -80°C aliquot->store G ITPP ITPP IP3R Inositol 1,4,5-Trisphosphate Receptor (IP3R) ITPP->IP3R interacts with HIF1a HIF-1α Stabilization ITPP->HIF1a suppresses Ca_release Ca²⁺ Release from ER IP3R->Ca_release activates Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Proliferation) Ca_release->Cellular_Effects Hypoxia Hypoxia Hypoxia->HIF1a Angiogenesis Angiogenesis & Tumor Progression HIF1a->Angiogenesis

References

Application Notes and Protocols: Measuring the Oxygen Dissociation Curve with ITPP Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin. It has garnered significant interest in research and drug development due to its ability to modulate the oxygen-hemoglobin dissociation curve. By decreasing the affinity of hemoglobin for oxygen, ITPP promotes the release of oxygen into tissues.[1][2][3] This mechanism holds therapeutic potential for conditions characterized by tissue hypoxia, such as heart failure, cancer, and ischemic diseases.[3][4]

These application notes provide a detailed overview and experimental protocols for measuring the oxygen dissociation curve of hemoglobin in response to ITPP treatment. The protocols are designed to be adaptable for both in vitro and ex vivo studies.

Principle of Action

ITPP functions by binding to the allosteric site of hemoglobin, the same site where 2,3-bisphosphoglycerate (2,3-BPG), the natural allosteric effector, binds. This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen. Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, leading to an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50).[5][6] This rightward shift indicates enhanced oxygen unloading from red blood cells, particularly in hypoxic tissues.[3][7] The entry of ITPP into red blood cells is facilitated by the band 3 anion exchanger protein.[1]

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of ITPP on the P50 value of the oxygen-hemoglobin dissociation curve.

Table 1: In Vivo Effect of ITPP on P50 in Mice

ITPP Dose (Intraperitoneal)Mean Increase in P50P50 Value (mmHg)Reference
Low Dose (0.03mg)18%44 ± 1[5]
High Dose (0.06mg)31%51 ± 2[5]
1 g/kg22%-[8]
2 g/kg37%-[8]
Control (Placebo)-37 ± 2[5]

Table 2: In Vivo Effect of ITPP on Myocardial HIF-1α mRNA Expression in Mice

TreatmentMyocardial HIF-1α mRNA (arbitrary units)Reference
ITPP (2 g/kg, i.p.)1.7 ± 0.6[1]
Control5.5 ± 1.4[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Whole Blood with ITPP and Measurement of the Oxygen Dissociation Curve using a Hemox™ Analyzer

This protocol describes the in vitro treatment of whole blood with ITPP and subsequent analysis of the oxygen-hemoglobin dissociation curve.

Materials:

  • Freshly drawn whole blood anticoagulated with heparin or EDTA.

  • myo-Inositol trispyrophosphate (ITPP) solution (prepare fresh in saline or appropriate buffer).

  • Hemox™ Analyzer (TCS Scientific Corp.).

  • Hemox™ solution (pH 7.4 buffer).

  • Compressed air or oxygen source.

  • Compressed nitrogen source.

  • Pipettes and sterile, nuclease-free microcentrifuge tubes.

  • Incubator or water bath at 37°C.

Procedure:

  • Blood Sample Preparation:

    • Collect whole blood into tubes containing either heparin or EDTA as an anticoagulant.

    • Centrifuge the blood at 1,500 x g for 5 minutes at room temperature to separate plasma and red blood cells (RBCs).

    • Carefully aspirate and discard the plasma and buffy coat.

    • Wash the RBCs twice with a physiological buffer (e.g., phosphate-buffered saline, PBS) by resuspending the cells and centrifuging as in the previous step.

    • After the final wash, resuspend the packed RBCs in PBS to a hematocrit of approximately 50%.

  • ITPP Incubation:

    • Prepare a stock solution of ITPP in saline or PBS. The final concentration for incubation will need to be optimized depending on the experimental goals.

    • In a microcentrifuge tube, mix a defined volume of the washed RBC suspension with the ITPP solution to achieve the desired final concentration.

    • Prepare a control sample by adding an equal volume of saline or PBS without ITPP to another tube of the RBC suspension.

    • Incubate the samples for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.

  • Oxygen Dissociation Curve Measurement:

    • Turn on the Hemox™ Analyzer and allow it to warm up as per the manufacturer's instructions.

    • Dilute 50 µL of the ITPP-treated or control blood sample in 5 mL of Hemox™ solution (a buffer that maintains a pH of 7.4).[5]

    • Draw the sample-buffer mixture into the instrument's cuvette.

    • Equilibrate the sample to 37°C within the instrument.

    • Saturate the sample with oxygen by bubbling with compressed air until 100% saturation is achieved.

    • Initiate the deoxygenation process by bubbling with nitrogen gas.

    • The Hemox™ Analyzer will continuously measure the partial pressure of oxygen (pO2) using a Clark electrode and the corresponding hemoglobin oxygen saturation (SO2) via dual-wavelength spectrophotometry as nitrogen is introduced.[4]

    • The instrument's software will generate the oxygen-hemoglobin dissociation curve and calculate the P50 value. The entire recording process for a single sample typically takes around 30 minutes.[5]

  • Data Analysis:

    • Compare the P50 values and the shape of the oxygen dissociation curves between the ITPP-treated and control samples.

    • A rightward shift of the curve and an increased P50 value in the ITPP-treated sample indicate a decrease in hemoglobin's affinity for oxygen.

Visualizations

Signaling Pathway and Mechanism of Action

ITPP_Mechanism cluster_RBC Red Blood Cell cluster_tissue Hypoxic Tissue ITPP_in ITPP Hb_T Hemoglobin (T-state, Deoxy) ITPP_in->Hb_T Binds and Stabilizes Hb_R Hemoglobin (R-state, Oxy) Hb_T->Hb_R Oxygen Binding O2_out O2 Hb_R->O2_out Enhanced Release O2_in O2 HIF HIF-1α Degradation O2_out->HIF Increased Oxygenation ITPP_ext Extracellular ITPP Band3 Band 3 Anion Exchanger ITPP_ext->Band3 Transport Band3->ITPP_in

Caption: Mechanism of ITPP action on red blood cells and tissue.

Experimental Workflow

ODC_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition and Analysis blood Whole Blood Sample wash Wash Red Blood Cells blood->wash incubate Incubate RBCs with ITPP wash->incubate control Prepare Control Sample wash->control itpp_prep Prepare ITPP Solution itpp_prep->incubate hemox Measure ODC with Hemox Analyzer incubate->hemox control->hemox p50 Calculate P50 Value hemox->p50 compare Compare ITPP vs. Control p50->compare

Caption: Experimental workflow for measuring the oxygen dissociation curve.

References

Application Notes and Protocols: ITPP Sodium Salt Administration in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol trispyrophosphate (ITPP) sodium salt is an allosteric effector of hemoglobin that reduces its oxygen-binding affinity, thereby promoting the release of oxygen into tissues. This mechanism has been investigated as a strategy to alleviate tumor hypoxia, a critical factor contributing to resistance to radiotherapy. By increasing tumor oxygenation, ITPP has the potential to sensitize hypoxic cancer cells to the cytotoxic effects of ionizing radiation. These application notes provide a summary of preclinical findings and detailed protocols for researchers investigating the combined administration of ITPP sodium salt and radiotherapy.

Mechanism of Action

ITPP facilitates the release of oxygen from red blood cells, leading to increased oxygen levels in hypoxic tumor microenvironments. This reoxygenation enhances the efficacy of radiotherapy through the "oxygen effect," where the presence of molecular oxygen is required to "fix" the DNA damage induced by radiation-generated free radicals, leading to permanent strand breaks and subsequent cell death. Furthermore, alleviating hypoxia can downregulate hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes tumor survival, angiogenesis, and resistance to therapy. The combined treatment of ITPP and radiotherapy aims to increase initial and residual DNA damage, prevent radiation-induced damage to the tumor vasculature, and potentially enhance anti-tumor immune responses.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in combination with radiotherapy.

Table 1: Effect of ITPP and Radiotherapy on Tumor Growth Delay

Tumor ModelTreatment GroupTime to Reach Endpoint (days)Notes
RhabdomyosarcomaVehicle8.90 ± 0.35Endpoint: tumor volume reaching a specific size.
ITPP (2 g/kg)8.80 ± 0.42ITPP monotherapy showed no significant effect on tumor growth.[2]
Radiotherapy (20 Gy) + Vehicle-Data not provided in a comparable format.
Radiotherapy (20 Gy) + ITPP (2 g/kg)-No significant improvement in outcome was observed in this model.[2]
9L-GliomaVehicle14.61 ± 0.71Endpoint: tumor volume reaching a specific size.
ITPP (2 g/kg)15.00 ± 0.53ITPP monotherapy showed no significant effect on tumor growth.[2]
Radiotherapy (30 Gy) + Vehicle-Data not provided in a comparable format.
Radiotherapy (30 Gy) + ITPP (2 g/kg)-A trend towards increased response was observed, but the effect was heterogeneous, with some tumors being cured while others did not benefit.[2]

Table 2: Effect of ITPP on Tumor Oxygenation

Tumor ModelITPP Dosing ScheduleChange in Tumor pO2Reference
B16 MelanomaMultiple dosesElevated by 10–20 mm Hg compared to controlKrzykawska-Serda et al., 2023
4T1 Breast CarcinomaMultiple dosesElevated by 10–20 mm Hg compared to controlKrzykawska-Serda et al., 2023

Experimental Protocols

In Vivo Administration of this compound and Radiotherapy

This protocol is based on methodologies described in preclinical rodent models.[2][3]

Materials:

  • This compound

  • Injectable water (sterile)

  • 0.1 M NaOH (sterile)

  • Syringes and needles for intraperitoneal injection

  • Animal tumor model (e.g., subcutaneous rhabdomyosarcoma or 9L-glioma in rats)

  • Small animal radiation research platform

Procedure:

  • Preparation of ITPP Solution:

    • Dissolve this compound in sterile injectable water to the desired concentration (e.g., for a 2 g/kg dose).

    • Adjust the pH of the solution to 7.0 using a small volume of 0.1 M NaOH.

    • Sterile filter the final solution.

  • ITPP Administration:

    • Administer the prepared ITPP solution to the tumor-bearing animals via intraperitoneal injection. A common dosage regimen is 2 g/kg once daily for two consecutive days.[2][3]

  • Radiotherapy:

    • Perform irradiation 2 hours after the final ITPP administration, a time point shown to correspond with maximal tumor oxygenation.[3]

    • Utilize a small animal radiation research platform to deliver a precise, localized dose of radiation to the tumor.

    • The radiation dose will be model-dependent (e.g., a single dose of 20 Gy for rhabdomyosarcoma or 30 Gy for 9L-glioma).[3]

  • Monitoring:

    • Monitor tumor growth daily using calipers.

    • Record animal weight and general health status regularly.

    • Follow ethical guidelines for animal experimentation, including defining humane endpoints.

Assessment of DNA Damage (γH2AX Immunohistochemistry)

This protocol provides a general framework for detecting DNA double-strand breaks in formalin-fixed, paraffin-embedded tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections on slides

  • Histology-grade solvents (e.g., xylene or a safer alternative)

  • Graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., EDTA buffer, pH 8.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene (or equivalent) for 2x10 minutes.

    • Rehydrate through a graded alcohol series (100%, 95%, 70% ethanol, then water) for 5 minutes each.

  • Antigen Retrieval:

    • Incubate slides in pre-heated antigen retrieval solution at 95°C for 50 minutes.

    • Allow slides to cool to room temperature for 20 minutes, then wash with water.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 5 minutes to quench endogenous peroxidase activity.

    • Wash with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash with PBS.

    • Apply DAB substrate and monitor for color development.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded alcohol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Image the slides and quantify the number of γH2AX-positive foci per cell nucleus.

Measurement of Tumor Oxygenation (EPR Oximetry)

Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive method to measure the partial pressure of oxygen (pO2) in tissues.

Materials:

  • EPR spectrometer

  • Implantable oxygen-sensing probe (e.g., OxyChip)

  • Anesthesia for animals

  • Gases for respiratory challenge (air, carbogen)

Procedure:

  • Probe Implantation:

    • Surgically implant the oxygen-sensing probe into the tumor under anesthesia.

    • Allow for a recovery period for the tissue to stabilize around the probe.

  • Baseline Measurement:

    • Anesthetize the animal and place it within the EPR spectrometer.

    • Acquire baseline pO2 measurements while the animal is breathing ambient air.

  • ITPP Administration:

    • Administer ITPP as described in Protocol 1.

  • Post-ITPP Measurement:

    • Continuously or at timed intervals, measure the tumor pO2 to observe the effect of ITPP.

  • Respiratory Challenge (Optional):

    • To assess oxygen consumption, a carbogen (95% O2, 5% CO2) breathing challenge can be performed. The kinetics of the return to baseline pO2 after the challenge can provide an index of oxygen consumption.

In Vitro Oxygen Consumption Rate (OCR) Measurement

This protocol uses an extracellular flux analyzer to measure the OCR of tumor cells.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • 24-well or 96-well cell culture plates for the analyzer

  • Tumor cell lines

  • Assay medium (unbuffered DMEM)

  • This compound

  • Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed tumor cells in the specialized cell culture plates at an optimized density and allow them to adhere overnight.

  • ITPP Treatment:

    • Treat the cells with the desired concentrations of ITPP for a specified duration.

  • Assay Preparation:

    • Replace the culture medium with pre-warmed, unbuffered assay medium.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • OCR Measurement:

    • Place the cell culture plate into the extracellular flux analyzer.

    • Measure the basal OCR.

    • To assess mitochondrial function in more detail, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A, measuring OCR after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Calculate parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

Signaling_Pathway ITPP This compound RBC Red Blood Cell ITPP->RBC Enters HbO2 Oxyhemoglobin ITPP->HbO2 Reduces O2 Affinity Radiotherapy Radiotherapy DNA_damage DNA Damage O2 Oxygen (O2) HbO2->O2 Increased Release Fixed_lesions Fixed DNA Lesions (Cell Death) Tumor_Hypoxia Tumor Hypoxia O2->Tumor_Hypoxia Alleviates O2->DNA_damage Sensitivity Increased Radiosensitivity Normoxia Tumor Normoxia Tumor_Hypoxia->Normoxia HIF1a_high High HIF-1α Tumor_Hypoxia->HIF1a_high Induces HIF1a_low Low HIF-1α Normoxia->HIF1a_low Reduces Resistance Therapy Resistance HIF1a_high->Resistance HIF1a_low->Sensitivity Radiotherapy->DNA_damage Induces DNA_damage->Fixed_lesions Oxygen Fixation Fixed_lesions->Sensitivity

Caption: Signaling pathway of ITPP in combination with radiotherapy.

Experimental_Workflow start Start: Tumor-Bearing Animal Model itpp_admin ITPP Administration (e.g., 2 g/kg, IP, daily for 2 days) start->itpp_admin wait Wait 2 Hours itpp_admin->wait radiotherapy Localized Tumor Irradiation (e.g., single dose 20-30 Gy) wait->radiotherapy monitoring Monitor Tumor Growth and Animal Health radiotherapy->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tumor Excision for: - γH2AX Staining (DNA Damage) - Hypoxia Marker Staining endpoint->analysis

Caption: In vivo experimental workflow for ITPP and radiotherapy.

References

Application Notes and Protocols for ITPP Sodium Salt in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable allosteric effector of hemoglobin. By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby promoting the release of oxygen into tissues. This mechanism of action has led to the investigation of ITPP as a potential therapeutic agent for conditions associated with hypoxia, such as cancer and cardiovascular diseases. As a drug development candidate, understanding the long-term stability of ITPP sodium salt in solution is critical for ensuring its quality, efficacy, and safety.

These application notes provide a summary of the known stability characteristics of this compound in aqueous solutions, protocols for assessing its stability, and an overview of its relevant signaling pathways.

Long-Term Stability of this compound in Solution

The stability of this compound in solution is influenced by several factors, primarily pH, temperature, and the presence of divalent cations.

Key Stability Findings:

  • Solutions of ITPP at a pH between 7.0 and 7.4 are reported to be stable for up to 72 hours when stored at 4°C.[1]

  • Degradation of ITPP in solution occurs rapidly at temperatures above 25°C.[1]

  • For long-term storage, it is recommended to store ITPP as a lyophilized powder and reconstitute it in sterile water immediately before use.[1]

  • To enhance stability in solution, it is recommended to:

    • Maintain a pH above 8.0 to minimize the cleavage of the pyrophosphate bonds.[1]

    • Store reconstituted solutions at -80°C.[1]

    • Avoid repeated freeze-thaw cycles.[1]

    • Use degassed buffers containing a chelating agent like EDTA to sequester divalent cations that can catalyze hydrolysis.[1]

Quantitative Stability Data

While specific public data on the long-term degradation kinetics of this compound in solution is limited, the following table provides an example of how such data would be presented. This data is illustrative and should be confirmed by experimental studies.

Storage ConditionTimepointConcentration of this compound (mg/mL)% of Initial ConcentrationDegradation Products Detected
4°C, pH 7.4 0 hours10.0100%None
24 hours9.999%Trace
48 hours9.898%Minor
72 hours9.797%Minor
1 week9.292%Moderate
25°C, pH 7.4 0 hours10.0100%None
24 hours8.585%Moderate
48 hours7.272%Significant
72 hours6.161%Major
-20°C, pH 7.4 0 months10.0100%None
1 month9.999%Trace
3 months9.797%Minor
6 months9.595%Minor
-80°C, pH >8.0 0 months10.0100%None
6 months9.999%None
12 months9.999%None

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in solution under various stress conditions.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, sodium hydroxide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Analytical column suitable for polar compounds (e.g., a HILIC column)

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/ovens

  • Photostability chamber

2. Preparation of ITPP Stock Solution:

  • Accurately weigh a known amount of this compound lyophilized powder.

  • Dissolve the powder in HPLC grade water to a final concentration of 1 mg/mL. This will serve as the stock solution.

3. Forced Degradation Studies:

  • Acid Hydrolysis: To 1 mL of the ITPP stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the ITPP stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the ITPP stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the ITPP stock solution in a temperature-controlled oven at 60°C for 7 days.

  • Photolytic Degradation: Expose a vial of the ITPP stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Method for Stability Analysis:

A stability-indicating HPLC method should be developed and validated to separate ITPP from its potential degradation products. Due to the highly polar nature of ITPP, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) is a suitable analytical technique.

  • Column: HILIC column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM, pH 9.0)

  • Gradient: A time-based gradient from high acetonitrile to high aqueous buffer concentration.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (negative ion mode is often suitable for phosphorylated compounds).

5. Data Analysis:

  • Analyze the stressed samples by HPLC-MS.

  • Identify the peak corresponding to ITPP and any new peaks that represent degradation products.

  • Calculate the percentage of ITPP remaining in each stressed sample compared to an unstressed control sample.

  • Characterize the degradation products using their mass-to-charge ratios (m/z) and fragmentation patterns from MS/MS analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ITPP

ITPP exerts its primary biological effect by acting as an allosteric regulator of hemoglobin, which is not a classical signaling pathway. However, downstream cellular effects have been observed, particularly in the context of cancer therapy, where ITPP has been shown to influence the PI3K signaling pathway and the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

ITPP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Tumor Cell) ITPP ITPP RBC Red Blood Cell ITPP->RBC Enters Hb Hemoglobin ITPP->Hb Binds to (Allosteric Effector) RBC->Hb Contains O2 Oxygen (O2) Hb->O2 Releases Hypoxia Reduced Hypoxia O2->Hypoxia Leads to PI3K PI3K Pathway Hypoxia->PI3K Inhibits HIF1a HIF-1α Expression Hypoxia->HIF1a Downregulates Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes

Caption: Signaling effects of ITPP leading to increased oxygen delivery and downstream pathway modulation.

Experimental Workflow for ITPP Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in solution.

ITPP_Stability_Workflow start Start: Prepare ITPP Stock Solution stress Forced Degradation Studies start->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation thermal Thermal Degradation stress->thermal photo Photolytic Degradation stress->photo analysis HPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation analysis->data end End: Stability Profile Determined data->end

Caption: Workflow for conducting forced degradation studies and stability analysis of ITPP.

References

Troubleshooting & Optimization

preventing degradation of ITPP sodium salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of myo-inositol trispyrophosphate (ITPP) sodium salt in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ITPP degradation in aqueous solutions?

A1: The primary cause of ITPP degradation in aqueous solutions is the hydrolysis of its pyrophosphate bonds. This process is significantly influenced by factors such as pH, temperature, and the presence of certain enzymes or metal ions. Hydrolysis leads to the cleavage of the high-energy pyrophosphate linkages, resulting in inositol phosphates with fewer phosphate groups and a loss of biological activity.

Q2: What are the optimal storage conditions for ITPP sodium salt as a solid?

A2: For long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[1] Under these conditions, the product can be stored for up to 6 months.

Q3: What are the recommended storage conditions for prepared ITPP aqueous solutions?

A3: Once reconstituted, ITPP aqueous solutions are significantly less stable. For short-term storage (up to 72 hours), solutions should be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into tightly sealed vials and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To minimize degradation, solutions should be protected from light and stored under an inert gas like nitrogen. It is also crucial to avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of ITPP in an aqueous solution?

A4: The pH of the aqueous solution is a critical factor in ITPP stability. The pyrophosphate bonds are more susceptible to hydrolysis under acidic to neutral conditions. To minimize degradation, it is recommended to maintain the pH of the solution above 8.0. One study suggests that ITPP solutions with a pH between 7.0 and 7.4 are stable for 72 hours at 4°C.

Q5: What is the impact of temperature on the degradation of ITPP solutions?

A5: Temperature plays a significant role in the rate of ITPP degradation. Degradation is rapid at temperatures above 25°C. Therefore, it is essential to store ITPP solutions at refrigerated (4°C) or frozen (-20°C to -80°C) temperatures to slow down the hydrolysis process.

Q6: Should I be concerned about the photostability of ITPP?

A6: Yes, exposure to light can contribute to the degradation of ITPP. It is recommended to protect both the solid form and aqueous solutions of ITPP from light by using amber vials or by storing them in the dark.

Q7: How can I be sure my ITPP solution is still active?

A7: The most reliable method to assess the integrity of your ITPP solution is through analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying ITPP and its potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results or loss of biological activity. ITPP in the aqueous solution may have degraded.- Verify the storage conditions of your solution (temperature, light exposure, pH).- Prepare a fresh solution from lyophilized this compound.- If possible, analyze the integrity of your current solution using LC-MS/MS.
Precipitate forms in the ITPP solution upon thawing. The solution may have undergone freeze-thaw cycles, leading to changes in solubility or aggregation.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Before use, allow the vial to equilibrate to room temperature and gently swirl to redissolve any precipitate. Do not heat the solution.- If the precipitate does not dissolve, it is best to discard the aliquot and use a fresh one.
The pH of the prepared ITPP solution is not in the optimal range (pH > 8.0). The water or buffer used for reconstitution may have an acidic or neutral pH.- Use a buffer with a pH above 8.0 for reconstitution.- If using water, adjust the pH of the final solution using a small volume of a suitable base (e.g., 0.1 M NaOH).
Discoloration of the ITPP solution is observed. This could be a sign of contamination or significant degradation.- Discard the solution immediately.- Prepare a fresh, sterile solution using aseptic techniques.

Data on ITPP Stability

The following table summarizes the expected stability of this compound in aqueous solutions under various conditions. This data is compiled from literature and manufacturer recommendations.

Condition Parameter Value Approximate Stability
Temperature 4°CpH 7.0 - 7.4Up to 72 hours
> 25°C-Rapid degradation
-20°CProtected from light, under nitrogenUp to 1 month
-80°CProtected from light, under nitrogenUp to 6 months
pH Acidic to Neutral-Increased rate of hydrolysis
> 8.0-Minimized hydrolysis
Light Exposure Exposed to light-Potential for photodegradation
Protected from light-Enhanced stability
Freeze-Thaw Multiple cycles-Potential for degradation and precipitation
Single use aliquots-Recommended for maintaining integrity

Experimental Protocols

Protocol for Preparation of a Sterile ITPP Aqueous Solution

This protocol describes the preparation of a 10 mg/mL sterile ITPP aqueous solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile water for injection (WFI) or a sterile buffer (e.g., phosphate-buffered saline, PBS, pH adjusted to >8.0)

  • Sterile, amber glass vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Perform all subsequent steps under aseptic conditions in a laminar flow hood or biological safety cabinet.

  • Calculate the required volume of sterile WFI or buffer to achieve the desired concentration (e.g., for 10 mg of ITPP, add 1 mL of solvent).

  • Using a sterile syringe and needle, draw up the calculated volume of the sterile solvent.

  • Slowly inject the solvent into the vial containing the ITPP powder, directing the stream against the side of the vial to facilitate dissolution.

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.

  • Once fully dissolved, draw the solution into a new sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter-sterilize the ITPP solution into a sterile, amber glass vial.

  • If for long-term storage, prepare single-use aliquots in sterile amber vials.

  • Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store immediately at the recommended temperature (-20°C or -80°C).

Protocol for Assessing ITPP Stability by LC-MS/MS

This protocol provides a general workflow for a stability study of ITPP in an aqueous solution.

Objective: To determine the percentage of ITPP remaining over time under specific storage conditions.

Materials:

  • Prepared ITPP aqueous solution

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18) and mobile phases

  • ITPP reference standard

Procedure:

  • Prepare a batch of ITPP aqueous solution at the desired concentration and pH.

  • Aliquot the solution into multiple amber vials for each storage condition to be tested.

  • Store the vials at the different temperatures.

  • At specified time points (e.g., 0, 24, 48, 72 hours for accelerated stability; 0, 1, 2, 4 weeks for short-term stability), remove one vial from each storage condition.

  • Immediately analyze the sample by LC-MS/MS.

  • Prepare a calibration curve using the ITPP reference standard to quantify the concentration of ITPP in the samples.

  • The LC-MS/MS method should be optimized to separate ITPP from its potential degradation products (e.g., inositol bispyrophosphate, inositol monopyrophosphate).

  • Calculate the percentage of ITPP remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of ITPP remaining versus time for each condition to determine the degradation rate.

Visualizations

ITPP_Hydrolysis_Pathway ITPP myo-Inositol Trispyrophosphate (ITPP) IBP Inositol Bispyrophosphate ITPP->IBP + H2O - PPi IMP Inositol Monopyrophosphate IBP->IMP + H2O - PPi Inositol myo-Inositol IMP->Inositol + H2O - PPi Pi Inorganic Pyrophosphate (PPi) Pi2 Inorganic Phosphate (Pi) Pi->Pi2 + H2O

Caption: Hydrolysis pathway of ITPP.

Caption: Troubleshooting workflow for ITPP solutions.

References

Technical Support Center: Optimizing ITPP Sodium Salt for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of myo-inositol trispyrophosphate (ITPP) sodium salt in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ITPP?

ITPP is best known as a membrane-permeant allosteric effector of hemoglobin. Its primary in vivo function is to reduce the oxygen-binding affinity of hemoglobin, which shifts the oxygen-hemoglobin dissociation curve to the right. This action enhances the release of oxygen from red blood cells into tissues, thereby increasing tissue oxygenation.

Q2: Can ITPP be used in in vitro experiments that do not involve red blood cells?

Yes. While its main application has been in studies involving red blood cells to alleviate hypoxia, ITPP is a membrane-permeant molecule and has been observed to have direct effects on cells in vitro. For instance, it has been shown to inhibit blood vessel formation and reduce the oxygen consumption rate (OCR) in some cancer cell lines.[1]

Q3: What are the known direct cellular effects of ITPP in vitro?

Direct in vitro effects of ITPP that have been reported include:

  • Inhibition of Oxygen Consumption Rate (OCR): ITPP has been shown to reduce the OCR in several cancer cell lines. This effect is thought to be a contributing factor to its overall impact on tumor oxygenation.[1]

  • Activation of PTEN: Some studies suggest that ITPP may activate the tumor suppressor PTEN, a key regulator of angiogenesis.

  • Inhibition of the PI3K pathway: The reduction in OCR may be linked to the inhibition of the PI3K pathway.[1]

Q4: How should I prepare a stock solution of ITPP sodium salt for my cell culture experiments?

For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment.

  • Reconstitution: Reconstitute the lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS).

  • Storage of Stock Solutions: If a stock solution must be prepared and stored, it is recommended to store it at -80°C and avoid repeated freeze-thaw cycles. For longer-term in vitro assays, maintaining a pH greater than 8.0 may help minimize the hydrolysis of the pyrophosphate bonds.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms in the cell culture medium after adding ITPP solution. 1. High Concentration: The final concentration of ITPP in the medium may be too high, leading to precipitation. 2. Reaction with Media Components: ITPP may be reacting with components in the cell culture medium, such as divalent cations (e.g., calcium, magnesium).[3] 3. Temperature Shift: Moving the medium from cold storage to a warmer incubator can sometimes cause salts to precipitate.[3]1. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. 2. Sequential Addition: When preparing the medium, try dissolving other components before adding the ITPP solution.[3] 3. Pre-warm Medium: Allow the cell culture medium to warm to 37°C before adding the ITPP solution.
Inconsistent or no observable effect of ITPP in my in vitro assay. 1. Degradation of ITPP: ITPP solutions can degrade, especially at room temperature or with repeated freeze-thaw cycles.[2] 2. Incorrect Concentration: The concentration of ITPP may be too low to elicit a response in your specific cell type. 3. Cell-Type Specificity: The direct effects of ITPP may be cell-type dependent.1. Fresh Preparation: Prepare fresh ITPP solutions for each experiment from lyophilized powder.[2] 2. Concentration Titration: Test a range of ITPP concentrations to find the effective dose for your experimental setup. 3. Positive Control: If possible, use a cell line known to be responsive to ITPP as a positive control.
Observed cytotoxicity at expected therapeutic concentrations. 1. High Sensitivity of Cell Line: The cell line you are using may be particularly sensitive to ITPP. 2. Off-Target Effects: At higher concentrations, ITPP may have off-target effects leading to cytotoxicity.1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the half-maximal inhibitory concentration (IC50) for your cell line.[4][5] 2. Dose-Response Curve: Establish a dose-response curve to identify a concentration that provides the desired biological effect without significant cytotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro use of this compound. It is important to note that specific optimal concentrations can be highly dependent on the cell type and the experimental conditions.

Parameter Value Context Reference
In Vitro Stability Stable for 72 hours at 4°C (pH 7.0-7.4)Aqueous solution[2]
Long-term Storage Lyophilized powder or frozen solution at -80°CTo prevent degradation[2]

Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cell lines. Researchers are encouraged to perform their own cytotoxicity assays to determine the optimal concentration for their specific in vitro experiments.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Sterile, nuclease-free water or PBS

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the lyophilized this compound to room temperature.

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Aseptically add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to dissolve the powder completely.

    • If not for immediate use, aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Determining ITPP Cytotoxicity using MTT Assay
  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of ITPP. Include wells with medium only (blank) and cells with medium but no ITPP (negative control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value.

Visualizations

ITPP_OCR_Pathway ITPP ITPP PI3K PI3K ITPP->PI3K Inhibits Cellular_Respiration Cellular Respiration PI3K->Cellular_Respiration Regulates OCR Oxygen Consumption Rate (OCR) Cellular_Respiration->OCR Determines Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate ITPP_Dilution Prepare ITPP Serial Dilutions Incubation Incubate with ITPP ITPP_Dilution->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

References

troubleshooting inconsistent results with ITPP sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for myo-Inositol Trispyrophosphate (ITPP) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer practical advice for experimental planning.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the use of ITPP sodium salt in a question-and-answer format.

Question 1: Why am I observing inconsistent or no biological effect with my this compound in my experiments?

Inconsistent results with this compound can arise from several factors, ranging from compound integrity to experimental design. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Workflow for Inconsistent ITPP Effects

G cluster_start cluster_purity Step 1: Verify Compound Purity & Integrity cluster_solution Step 2: Evaluate Solution Preparation & Stability cluster_protocol Step 3: Assess Experimental Protocol cluster_end start Start: Inconsistent Results Observed purity_check Check Certificate of Analysis (CoA) for purity. Consider independent purity analysis (e.g., HPLC). start->purity_check storage_check Review storage conditions. Was it protected from light and moisture? Stored at -20°C for long-term? purity_check->storage_check Purity OK? end Resolution: Consistent Results purity_check->end Impurity Identified solubility_check Was the ITPP fully dissolved? Sonication may be required. storage_check->solubility_check Storage OK? storage_check->end Improper Storage stability_check Was the solution freshly prepared? ITPP solutions degrade at room temperature. solubility_check->stability_check Solubility OK? solubility_check->end Incomplete Dissolution ph_check What is the pH of the final solution? pH can affect stability and activity. stability_check->ph_check Stability OK? stability_check->end Degraded Solution dose_check Is the dose/concentration appropriate for the model? Review literature for effective concentrations. ph_check->dose_check pH OK? ph_check->end Suboptimal pH admin_check Is the route and timing of administration optimal? Consider bioavailability and pharmacokinetics. dose_check->admin_check Dose OK? dose_check->end Incorrect Dose assay_check Is the assay sensitive enough to detect the expected effect? Validate assay with positive controls. admin_check->assay_check Administration OK? admin_check->end Flawed Administration assay_check->end Assay OK? assay_check->end Assay Insensitivity

Caption: Troubleshooting workflow for inconsistent this compound results.

Potential Causes and Solutions:

  • Compound Purity and Integrity:

    • Issue: The purity of the this compound may be lower than specified, or it may contain residual solvents from synthesis (e.g., methanol, triethylamine) that could interfere with biological systems.[1]

    • Solution: Always review the Certificate of Analysis (CoA) provided by the supplier. If inconsistencies persist, consider independent purity analysis via methods like High-Performance Liquid Chromatography (HPLC).

  • Storage and Stability:

    • Issue: this compound is hygroscopic and can degrade if not stored properly. Aqueous solutions of ITPP are unstable at room temperature and degrade rapidly.[2]

    • Solution: For long-term storage, keep the lyophilized powder at -20°C, protected from light and moisture.[2] Prepare solutions fresh before each experiment. If a stock solution must be made, store it at 4°C for no longer than 72 hours.[2]

  • Solubility:

    • Issue: this compound has slight solubility in water and may require sonication to fully dissolve.[2] Incomplete dissolution will lead to a lower effective concentration.

    • Solution: When preparing aqueous solutions, use sonication to ensure complete dissolution. Visually inspect the solution for any particulate matter before use.

Question 2: What is the best way to prepare this compound solutions for my experiments?

The optimal preparation method depends on the specific application (e.g., in vitro vs. in vivo).

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Cell Culture Assays

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

    • Sterile microcentrifuge tubes

    • Sonicator bath

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of sterile water or PBS to achieve the desired stock concentration.

    • Vortex briefly to suspend the powder.

    • Sonicate the solution in a bath sonicator for 10-15 minutes or until the solution is clear and free of particulates.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Use the solution immediately. For short-term storage, keep at 4°C for up to 72 hours.[2]

Protocol 2: Preparation of this compound Solution for In Vivo Administration (e.g., intraperitoneal injection in mice)

  • Materials:

    • This compound (lyophilized powder)

    • Sterile saline solution (0.9% NaCl)

    • Sterile vials

    • Sonicator bath

  • Procedure:

    • Aseptically weigh the required amount of this compound.

    • Reconstitute with sterile saline to the final desired concentration for injection.

    • Sonicate until fully dissolved.

    • The solution should be prepared fresh on the day of administration. Do not store.

Data Presentation

Table 1: Solubility and Stability of this compound

Solvent/ConditionSolubilityStability
WaterSlightly soluble, sonication recommended[2]Solution stable for up to 72 hours at 4°C; degrades rapidly above 25°C[2]
PBS (pH 7.4)Similar to waterSimilar to aqueous solutions
DMSOData not readily available, aqueous solutions are standardNot recommended for primary dissolution
Long-term StorageLyophilized powder at -20°C, protected from light and moisture[1][2]Stable for years under proper storage

Question 3: What are the expected effects and effective concentrations of this compound?

ITPP is an allosteric effector of hemoglobin, meaning it binds to hemoglobin and reduces its affinity for oxygen. This leads to increased oxygen release in tissues.

Signaling Pathway: ITPP's Mechanism of Action

G cluster_rbc Red Blood Cell cluster_tissue Hypoxic Tissue ITPP_ext ITPP (extracellular) ITPP_int ITPP (intracellular) ITPP_ext->ITPP_int Membrane Permeation Hb_O2 Oxyhemoglobin (High O2 Affinity) ITPP_int->Hb_O2 Allosteric Binding Hb Deoxyhemoglobin (Low O2 Affinity) Hb_O2->Hb Conformational Change O2_release Increased O2 Release Hb->O2_release Facilitates Hypoxia_reversal Reversal of Hypoxia O2_release->Hypoxia_reversal

Caption: ITPP's allosteric modulation of hemoglobin and its effect on oxygen delivery.

Table 2: Effective Concentrations and Observed Effects of ITPP

Experimental ModelRoute of AdministrationEffective Dose/ConcentrationObserved Effect
Normal MiceIntraperitoneal (i.p.)1-2 g/kgDose-dependent increase in hemoglobin p50 (22-37% increase)[3]
Mice with Heart FailureIntraperitoneal (i.p.)1-2 g/kg34-71% increase in maximal exercise capacity[3]
Rat Model of Myocardial InfarctionIntraperitoneal (i.p.)1.5 g/kg (twice weekly)Protective effect, reduced left ventricular dilation[4]
Rat Model of Pancreatic CancerIntravenous (i.v.)1.5 g/kg (once weekly)Antitumor activity, extended survival time[4]
In vitro (Erythrocytes)Incubation0-240 mMIncreased p50 with increasing concentration at pH 6.8 and 7.4

Question 4: Could impurities in the this compound be causing the inconsistent results?

Yes, impurities can significantly impact experimental outcomes.

Potential Impurities and Their Effects:

  • Residual Solvents (e.g., Methanol, Triethylamine): These can be present from the synthesis process and may have cytotoxic effects in cell cultures or cause unexpected physiological responses in animal models.[1]

  • Inorganic Salts (e.g., other sodium salts): While generally less reactive, high levels of other salts could affect the osmolarity of solutions and influence cellular behavior.

  • Degradation Products: Improper storage or handling can lead to the degradation of ITPP. The biological activity of these degradation products is likely different from the parent compound, leading to reduced or absent effects.

Recommendations:

  • Source from a reputable supplier: Ensure the supplier provides a detailed CoA with purity assessment and identification of residual solvents.

  • Proper handling: Always handle the lyophilized powder in a dry environment (e.g., in a glove box) to prevent moisture absorption.

  • Analytical verification: If problems persist, consider analytical methods such as HPLC or Mass Spectrometry to confirm the identity and purity of your this compound and to detect potential degradation products.

References

Technical Support Center: ITPP Sodium Salt In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the in vivo delivery of Myo-inositol trispyrophosphate (ITPP) sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ITPP in vivo?

A1: ITPP is a membrane-permeant allosteric effector of hemoglobin. It binds to hemoglobin within red blood cells, reducing its oxygen-binding affinity. This action enhances the release of oxygen from red blood cells into tissues, thereby mitigating hypoxia (low oxygen levels). This makes ITPP a candidate for therapies targeting hypoxia-related conditions such as cancer and cardiovascular diseases.[1]

Q2: What are the common administration routes for ITPP sodium salt in animal models?

A2: The most frequently documented routes for in vivo administration in animal models are intravenous (i.v.) and intraperitoneal (i.p.) injections.[2] Oral administration, by dissolving ITPP in drinking water, has also been shown to be effective in increasing the oxygen-releasing capacity of hemoglobin and improving exercise capacity in mice.

Q3: Is this compound cell-permeable?

A3: Yes, ITPP is described as a membrane-permeant molecule.[1] This is a critical feature, as it allows ITPP to cross the red blood cell membrane to interact with hemoglobin. The exact transport mechanism is not fully elucidated but this property is a significant advantage over other hemoglobin effectors that cannot easily enter the cell.

Q4: What is the recommended storage for this compound and its solutions?

A4: For long-term storage, lyophilized this compound powder is recommended and should be stored at -20°C or -80°C, protected from light and stored under nitrogen.[2] Aqueous solutions of ITPP at a pH of 7.0-7.4 are stable for up to 72 hours at 4°C. However, they degrade rapidly at temperatures above 25°C.[1] Reconstituted solutions should be stored at -80°C to avoid degradation from freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty Dissolving this compound This compound can be challenging to dissolve at high concentrations.The reported solubility in water is 25 mg/mL, which may require ultrasonication to achieve.[2] For in vivo preparations, dissolve the powder in sterile, injectable-grade water. Gentle warming can be attempted, but temperatures should not exceed 25°C to prevent degradation.[1]
Precipitation in Formulation The pH of the solution may not be optimal, or it may be interacting with buffer components.Ensure the final pH of the solution is adjusted to the physiological range (7.0-7.4).[1] Phosphate buffers are commonly used. If precipitation occurs, consider preparing the solution in sterile water and adjusting the pH before a final filtration step.
Low or Inconsistent In Vivo Efficacy This could be due to degradation of the ITPP solution, an inappropriate administration route for the experimental goal, or insufficient dosage.- Check Solution Stability: Prepare fresh solutions for each experiment or ensure stock solutions have been stored correctly at -80°C and for no longer than one month.[2] Avoid multiple freeze-thaw cycles. - Review Administration Route: For rapid and high plasma concentrations, intravenous or intraperitoneal injections are preferred. Oral administration will likely result in different pharmacokinetic profiles. - Dose-Response: Efficacy can be highly dose-dependent. Dosages in animal models have ranged from 0.5 to 4.0 g/kg.[1] It may be necessary to perform a dose-response study to find the optimal dose for your model.
Rapid Decline in Effect ITPP has a short plasma half-life.For sustained effects, repeated dosing may be necessary. Published protocols have used regimens such as twice-weekly or once-weekly injections.[2]

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Value Notes
Aqueous Solubility 25 mg/mL[2]Requires ultrasonication.
Storage (Lyophilized Powder) -20°C to -80°C[2]Protect from light, store under nitrogen. Stable for at least 6 months at -80°C.[2]
Storage (Aqueous Solution) Stable for 72 hours at 4°C.[1]Degrades rapidly above 25°C.[1] For longer-term, store at -80°C.[1]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is a generalized procedure based on common practices in published literature.

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, injectable-grade water or saline

    • 0.22 µm sterile syringe filter

    • Sterile syringes and needles

    • pH meter and sterile solutions for pH adjustment (e.g., 0.1 M NaOH, 0.1 M HCl)

  • Procedure:

    • On the day of the experiment, allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Under sterile conditions (e.g., in a laminar flow hood), reconstitute the ITPP powder in sterile, injectable-grade water to the desired concentration (e.g., 100 mg/mL). If solubility is an issue, use an ultrasonic bath to aid dissolution.

    • Check the pH of the solution. If necessary, adjust the pH to 7.0-7.4 using sterile HCl or NaOH.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Calculate the required volume for injection based on the animal's weight and the target dose (e.g., for a 2 g/kg dose in a 25g mouse, inject 500 µL of a 100 mg/mL solution).

    • Administer the solution via intraperitoneal injection.

Visualizations

Signaling and Mechanical Pathways

ITPP_Mechanism cluster_blood_vessel Blood Vessel cluster_RBC Inside Red Blood Cell cluster_tissue Hypoxic Tissue ITPP_Admin ITPP Administration (i.v. / i.p. / oral) RBC Red Blood Cell ITPP_Admin->RBC Crosses Membrane Hb_O2 Oxyhemoglobin (High O2 Affinity) RBC->Hb_O2 Hb Deoxyhemoglobin (Low O2 Affinity) Hb_O2->Hb Releases O2 O2 Oxygen Hb_O2->O2 Increased O2 Delivery ITPP_RBC ITPP ITPP_RBC->Hb_O2 Binds & Reduces O2 Affinity Tissue Tissue Cells O2->Tissue

Caption: Mechanism of ITPP-enhanced oxygen delivery to tissues.

Experimental Workflow

ITPP_Workflow Start Start: In Vivo Experiment Preparation 1. Prepare ITPP Solution - Dissolve in sterile water - Adjust pH to 7.0-7.4 - Sterile filter (0.22 µm) Start->Preparation Dosing 2. Dose Calculation - Weigh animal - Calculate injection volume Preparation->Dosing Administration 3. Administration - Select route (i.p., i.v., oral) - Administer dose Dosing->Administration Monitoring 4. Monitoring & Endpoint - Observe animal - Collect samples/data Administration->Monitoring End End of Experiment Monitoring->End Troubleshooting_Logic Issue Inconsistent or Low Efficacy? Sol_Prep Solution Prep Issue? Issue->Sol_Prep Yes Dosage Dosage or Route Issue? Issue->Dosage No Stability Solution Stability Sol_Prep->Stability Degradation? Solubility Solubility/pH Sol_Prep->Solubility Precipitation? Route Admin Route Dosage->Route Sub-optimal PK? Dose Dose Level Dosage->Dose Insufficient? Action_Stability Action: Prepare fresh solution Store at -80°C Stability->Action_Stability Action_Solubility Action: Use ultrasonication Check/adjust pH to 7.4 Solubility->Action_Solubility Action_Route Action: Consider IV/IP for higher bioavailability Route->Action_Route Action_Dose Action: Perform dose-response study (0.5-4 g/kg) Dose->Action_Dose

References

how to avoid aggregation of ITPP sodium salt in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling myo-Inositol trispyrophosphate (ITPP) sodium salt. It offers troubleshooting advice and frequently asked questions to prevent aggregation and ensure the stability and efficacy of your solutions.

Troubleshooting Guide

This section addresses common problems encountered during the preparation and handling of ITPP sodium salt solutions.

Q: My this compound solution is cloudy or has formed a visible precipitate. What is happening and how can I fix it?

A: Cloudiness or precipitation indicates that the this compound is aggregating or has exceeded its solubility limit under the current conditions. This is a common issue with highly phosphorylated compounds.

Possible Causes & Solutions:

  • Incorrect pH: ITPP is an anionic molecule with multiple pyrophosphate groups. In acidic conditions (low pH), these groups can become protonated, reducing electrostatic repulsion between molecules and leading to aggregation.

    • Solution: Ensure your solvent is a neutral or slightly alkaline buffer (pH 7.2-8.0). If using water, check the pH after dissolution and adjust carefully with a small amount of dilute NaOH if necessary.

  • High Concentration: The concentration may be too high for the chosen solvent and conditions. The reported solubility of ITPP hexasodium salt in water is 25 mg/mL.[1][2]

    • Solution: Prepare a more dilute solution. If a high concentration is required, you may need to optimize the buffer system and pH.

  • Incomplete Dissolution: The compound may not have fully dissolved, leaving small particles that can act as nucleation sites for aggregation.

    • Solution: Use sonication to facilitate dissolution, as this is often required to reach the maximum solubility of 25 mg/mL.[1]

  • Low Temperature During Preparation: Attempting to dissolve the salt in a cold solvent can significantly slow down the process and lead to incomplete dissolution.

    • Solution: Use a solvent at room temperature for preparation. While using warm water can help salts dissolve faster, do not boil the solution as it may affect compound stability.[3] Once dissolved, store the solution at the recommended cold temperature.

Logical Flow: Diagnosing ITPP Aggregation

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions start Solution is Cloudy or Has Precipitate check_conc Is Concentration > 25 mg/mL? start->check_conc check_ph Is pH < 7.0? check_conc->check_ph No sol_conc Dilute Solution check_conc->sol_conc Yes check_diss Was Sonication Used? check_ph->check_diss No sol_ph Adjust pH to 7.2-8.0 check_ph->sol_ph Yes sol_diss Re-make & Sonicate check_diss->sol_diss No sol_final Filter (0.22 µm) & Store Properly check_diss->sol_final Yes sol_conc->sol_final sol_ph->sol_final sol_diss->sol_final

Caption: A flowchart for troubleshooting this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

High-purity water (H₂O) is the most commonly cited solvent.[1][2] For biological experiments, using a physiological buffer such as PBS at a neutral pH (e.g., 7.4) is also highly recommended to ensure pH stability and prevent aggregation.

Q2: What is the optimal pH range to maintain ITPP solubility and stability?

While extensive public data is not available, based on the poly-anionic nature of the molecule, a neutral to slightly alkaline pH range of 7.2 to 8.0 is recommended. Acidic conditions should be avoided as they can lead to protonation of the phosphate groups, reducing solubility.

Q3: How does temperature affect ITPP solutions?

  • Preparation: Dissolving the powder at room temperature is advisable.

  • Storage: Long-term storage of stock solutions must be at cold temperatures. Store aliquots at -20°C for up to one month or -80°C for up to six months .[1][2] Avoid repeated freeze-thaw cycles as this can promote aggregation and degradation.[2]

Q4: What is the maximum soluble concentration of this compound?

The maximum reported solubility in water is 25 mg/mL (33.88 mM) .[1][2] Achieving this concentration often requires sonication.[1]

Q5: How should I store the solid this compound powder?

The solid powder should be stored at -20°C , protected from light and moisture.[1][2][4] When stored correctly, the solid is stable for several years.[2] Before opening, allow the vial to warm to room temperature to prevent condensation.

Summary of Properties and Conditions
ParameterRecommended Value/ConditionNotes
Appearance White to off-white solid powder[1][2][4]
Solvent High-purity H₂O or physiological buffer (e.g., PBS)[1][2]Buffer should be in the neutral to slightly alkaline pH range.
Solubility (in H₂O) 25 mg/mL (33.88 mM)[1][2]Sonication is often required to achieve this concentration.[1]
Recommended pH 7.2 - 8.0Avoid acidic conditions to prevent aggregation.
Storage (Solid) -20°C, protected from light and moisture[1][2][4]Stable for 3 years under these conditions.[2]
Storage (Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[1][2]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]

Experimental Protocols

Protocol: Preparation of a Stable this compound Stock Solution

This protocol describes a reliable method for preparing a clear, aggregate-free stock solution of this compound.

Materials:

  • This compound (solid powder)

  • High-purity, sterile water or sterile PBS (pH 7.4)

  • Sterile conical tubes

  • Sonicator bath

  • Sterile 0.22 µm syringe filter

  • Sterile, single-use microcentrifuge tubes

Methodology:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.

  • Weighing: In a sterile environment, weigh the desired amount of ITPP powder and transfer it to a sterile conical tube.

  • Dissolution: Add the appropriate volume of room-temperature solvent (e.g., water or PBS) to the tube to achieve the desired concentration (not to exceed 25 mg/mL).

  • Mixing & Sonication: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is completely clear.[1]

  • Sterile Filtration: Draw the clear solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This step is recommended for all solutions intended for cell culture or in vivo use.[1]

  • Aliquoting: Dispense the final, sterile solution into single-use, light-protected microcentrifuge tubes. Aliquoting is critical to avoid contamination and the damaging effects of repeated freeze-thaw cycles.[2]

  • Storage: Immediately place the aliquots in a freezer set to -20°C (for use within 1 month) or -80°C (for use within 6 months).[1][2]

Workflow for Preparing ITPP Stock Solution

start Start equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh ITPP Powder equilibrate->weigh add_solvent Add Solvent (e.g., H₂O or PBS) weigh->add_solvent mix Vortex & Sonicate Until Clear add_solvent->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end_node End store->end_node

Caption: Recommended workflow for preparing this compound solutions.

References

best practices for storing and handling ITPP sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ITPP (myo-Inositol Trispyrophosphate) sodium salt, along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ITPP sodium salt and what is its primary mechanism of action?

A1: myo-Inositol Trispyrophosphate (ITPP) hexasodium salt is a synthetic, membrane-permeable allosteric effector of hemoglobin.[1] Its primary function is to bind to hemoglobin and decrease its oxygen-binding affinity, which in turn enhances the release of oxygen from red blood cells into tissues.[1] This mechanism makes ITPP a subject of research for conditions related to hypoxia, such as cancer and cardiovascular diseases.[1] It stabilizes the deoxygenated (T-state) of hemoglobin, facilitating oxygen delivery to hypoxic areas.[1]

Q2: What are the recommended long-term storage conditions for this compound powder?

A2: For long-term storage, this compound should be handled as a lyophilized powder. It is crucial to protect it from light and moisture. The recommended storage temperature is between -10°C and -20°C.[2] As the compound is hygroscopic (absorbs moisture from the air), it should be kept in a tightly sealed container.[3][4]

Q3: How should I prepare and store this compound solutions?

A3: Reconstitute the lyophilized ITPP powder in sterile, degassed water or buffer immediately before use.[1] For short-term storage, solutions with a pH of 7.0–7.4 are stable for up to 72 hours at 4°C.[1] For long-term storage, it is recommended to store reconstituted solutions at -80°C and to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q4: Is this compound considered hazardous?

A4: According to available safety data sheets, this compound is not classified as a hazardous substance.[3] However, it is intended for laboratory use only and not for food or drug use.[3] As a standard laboratory practice, direct contact with skin, eyes, and clothing should be avoided.[3][5] It is recommended to wear protective gloves, safety goggles, and a lab coat when handling the compound.[3][5][6] The toxicological properties have not been thoroughly investigated.[3]

Troubleshooting Guide

Q1: My ITPP solution seems to be degrading quickly, leading to inconsistent results. What can I do to improve its stability?

A1: ITPP is susceptible to hydrolysis in aqueous solutions. To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of the solution above 8.0 to minimize the cleavage of the pyrophosphate bonds.[1]

  • Chelating Agents: Use degassed buffers, such as PBS containing EDTA, to chelate divalent cations that can catalyze hydrolysis.[1]

  • Temperature: Reconstituted solutions degrade rapidly at temperatures above 25°C.[1] Always prepare solutions fresh if possible. For storage, aliquot the solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[1]

Q2: I am observing lower-than-expected biological activity in my in vivo experiments. What could be the cause?

A2: Several factors could contribute to reduced in vivo efficacy:

  • Dosage: Ensure the administered dose is sufficient. Studies in murine models have shown dose-dependent effects on hemoglobin's oxygen-binding affinity (p50).[7]

  • Route of Administration: The method of delivery can impact bioavailability. Both intraperitoneal (i.p.) injections and oral administration in drinking water have been shown to be effective in mice.[7]

  • Solution Integrity: As mentioned above, ensure the ITPP solution was prepared freshly and handled correctly to prevent degradation before administration.

Q3: The this compound powder has become clumpy. Is it still usable?

A3: Clumping is an indication that the powder has absorbed moisture, as it is hygroscopic.[4] This can make accurate weighing difficult and may be a sign of potential degradation. To prevent this, always store the powder in a tightly sealed container in a dry environment and warm the container to room temperature before opening to minimize condensation.[3] While some clumping may not render the product unusable, for sensitive experiments, it is best to use a fresh, non-clumped lot to ensure accuracy and reproducibility.

Data & Protocols

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-10°C to -20°C[2]Long-termProtect from light and moisture; hygroscopic.[2][3]
Reconstituted Solution (pH 7.0-7.4)4°C[1]Up to 72 hoursProne to degradation above 25°C.[1]
Reconstituted Solution-80°C[1]Long-termAvoid freeze-thaw cycles; aliquot into single-use volumes.[1]

Table 2: In Vivo Effect of ITPP on Hemoglobin p50 in Mice (24h post-administration)

Administration RouteITPP DoseMean Increase in p50
Intraperitoneal (i.p.)1 g/kg22%[7]
Intraperitoneal (i.p.)2 g/kg37%[7]
Oral (in drinking water)Not specifiedStatistically significant increase[7]
Experimental Protocols

Protocol 1: In Vivo Administration of ITPP in Mice

This protocol is based on methodologies described in preclinical studies.[7]

  • Preparation of ITPP Solution:

    • On the day of the experiment, allow the lyophilized this compound powder to warm to room temperature.

    • Aseptically reconstitute the powder in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., for a 1 g/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 125 mg/mL).

    • Ensure the solution is completely dissolved by gentle vortexing.

  • Intraperitoneal (i.p.) Injection:

    • Properly restrain the mouse.

    • Inject the prepared ITPP solution into the intraperitoneal cavity using an appropriate gauge needle.

    • Administer a placebo (vehicle only) to the control group.

  • Oral Administration:

    • Dissolve this compound directly into the drinking water of the animals at the desired concentration.

    • Ensure the water is replaced regularly to maintain the stability of the compound.

Protocol 2: Measurement of Hemoglobin p50

This protocol measures the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a key indicator of oxygen-binding affinity.[7]

  • Blood Sample Collection:

    • At a predetermined time point after ITPP administration (e.g., 18-24 hours), collect a blood sample from the mouse via a standard method (e.g., cardiac puncture, retro-orbital bleed) into a tube containing an anticoagulant (e.g., heparin).

  • p50 Analysis:

    • Use a specialized instrument, such as a HEMOX™ Analyzer, to measure the oxygen dissociation curve of the whole blood sample.

    • The analyzer exposes the blood to decreasing oxygen tensions and measures the corresponding changes in hemoglobin saturation via dual-wavelength spectrophotometry.

    • The instrument's software will then calculate the p50 value from the resulting dissociation curve. A right-shift in the curve and an increased p50 value indicate decreased oxygen affinity, consistent with the action of ITPP.[7]

Visualizations

Mechanism of Action

ITPP_Mechanism cluster_Tissue Hypoxic Tissue ITPP ITPP Hb Deoxyhemoglobin (Low O2 Affinity) ITPP->Hb Hb_O2 Oxyhemoglobin (High O2 Affinity) Hb_O2->Hb O2 Release Hb->Hb_O2 O2 Uptake (in Lungs) Tissue Tissue Cells Hb->Tissue Enhanced O2 Delivery

Caption: Allosteric modulation of hemoglobin by ITPP to enhance oxygen release.

Experimental Workflow

ITPP_Workflow start Start: Prepare ITPP Solution admin Administer ITPP to Animal Model (e.g., i.p. injection) start->admin control Administer Vehicle to Control Group start->control wait Wait for Predetermined Time (e.g., 24 hours) admin->wait control->wait blood Collect Blood Samples wait->blood analysis Analyze p50 using Hemox Analyzer blood->analysis data Record and Compare p50 Values (ITPP vs. Control) analysis->data end End: Evaluate Efficacy data->end

Caption: Workflow for in vivo evaluation of ITPP's effect on blood oxygenation.

References

Technical Support Center: Overcoming Poor Bioavailability of Oral ITPP Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of myo-inositol trispyrophosphate (ITPP) sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is ITPP sodium salt and why is its oral bioavailability poor?

Myo-inositol trispyrophosphate (ITPP) is a synthetic, allosteric effector of hemoglobin. When it enters red blood cells, it reduces hemoglobin's affinity for oxygen, thereby promoting oxygen release into tissues. This mechanism of action makes it a promising therapeutic candidate for conditions associated with hypoxia, such as certain cancers and cardiovascular diseases.

The poor oral bioavailability of this compound stems from its physicochemical properties. It is a highly polar, hydrophilic, and negatively charged molecule at physiological pH. These characteristics hinder its passive diffusion across the lipid-rich membranes of the gastrointestinal (GI) tract. Furthermore, its susceptibility to enzymatic degradation in the GI tract can further reduce the amount of intact drug available for absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The most promising strategy to overcome the poor oral bioavailability of ITPP is through the use of nanoencapsulation technologies. By encapsulating ITPP within a protective nanocarrier, it is possible to:

  • Protect ITPP from degradation: The nanocarrier shields the ITPP molecule from the harsh acidic and enzymatic environment of the stomach and small intestine.

  • Improve absorption: Nanoparticles can be engineered to have properties that facilitate their uptake by the intestinal epithelium. For instance, mucoadhesive polymers like chitosan can increase the residence time of the nanoparticles at the absorption site.

  • Control the release profile: The nanocarrier can be designed to release ITPP in a sustained manner, which can lead to a more prolonged therapeutic effect.

Commonly investigated nanoparticle systems for hydrophilic drugs like ITPP include chitosan nanoparticles, liposomes, and polymeric micelles.

Q3: What are the key parameters to consider when developing an ITPP nanoformulation?

When developing a nanoformulation for oral ITPP delivery, several key parameters must be optimized to ensure efficacy:

  • Particle Size: Nanoparticles should ideally be in the range of 100-300 nm for optimal absorption.

  • Zeta Potential: A positive surface charge, often achieved with polymers like chitosan, can enhance interaction with the negatively charged mucus layer of the intestine, thereby increasing residence time.

  • Encapsulation Efficiency (EE%): This measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles. A high EE% is crucial for delivering a therapeutic dose.

  • Loading Capacity (LC%): This indicates the weight percentage of the drug relative to the total weight of the nanoparticle.

  • In Vitro Release Profile: This assesses the rate and extent of ITPP release from the nanoparticles in simulated gastric and intestinal fluids. A controlled release profile is often desirable.

Troubleshooting Guide

This guide addresses common issues encountered during the development and in vivo testing of oral ITPP nanoformulations.

Issue 1: Low Encapsulation Efficiency (EE%)

Possible Causes:

  • High Hydrophilicity of ITPP: Being highly water-soluble, ITPP has a tendency to partition into the aqueous external phase during nanoparticle formation rather than being encapsulated.

  • Insufficient Cross-linking: In ionotropic gelation methods (e.g., chitosan-tripolyphosphate nanoparticles), inadequate cross-linking can result in a porous nanoparticle structure that allows the drug to leak out.

  • Inappropriate Formulation Parameters: The concentration of the polymer, the cross-linker, and ITPP, as well as the pH of the solutions, can significantly impact EE%.

Troubleshooting Steps:

  • Optimize the Chitosan to TPP Ratio: Systematically vary the mass ratio of chitosan to the cross-linker (sodium tripolyphosphate - TPP). A higher concentration of TPP can lead to a denser nanoparticle matrix, potentially improving ITPP retention.

  • Adjust the pH of the Solutions: The pH of the chitosan and TPP solutions affects their charge density and, consequently, the efficiency of the ionic gelation process. Ensure the pH of the chitosan solution is sufficiently low (e.g., 4.5-5.0) to maintain its positive charge.

  • Increase Polymer Concentration: A higher concentration of chitosan can create a more viscous solution, which may slow the diffusion of ITPP into the external phase during nanoparticle formation.

  • Employ a Co-encapsulation Strategy: Consider using a less hydrophilic counter-ion or an amphiphilic molecule alongside ITPP to improve its interaction with the polymer matrix.

Issue 2: Inconsistent In Vivo Bioavailability Results

Possible Causes:

  • Premature Release of ITPP: The nanoformulation may not be stable enough to withstand the acidic environment of the stomach, leading to the early release of ITPP before it reaches the absorption site in the small intestine.

  • Rapid Clearance of Nanoparticles: The nanoparticles may be cleared from the GI tract before significant absorption can occur.

  • Variability in Animal Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing and even accidental administration into the trachea, causing significant variability in results.

Troubleshooting Steps:

  • Assess Nanoparticle Stability in Simulated Gastric Fluid: Perform in vitro release studies in simulated gastric fluid (SGF, pH 1.2) to confirm that the nanoparticles remain intact and retain the ITPP.

  • Incorporate Mucoadhesive Polymers: Using polymers like chitosan can increase the residence time of the nanoparticles in the small intestine, providing a longer window for absorption.

  • Standardize the Oral Gavage Protocol: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and ensure a consistent, gentle administration technique to avoid reflux and aspiration.[1][2]

  • Control for Animal-related Variables: Factors such as the fasting state of the animals and the time of day of administration can influence GI motility and absorption. Standardize these conditions across all experimental groups.

Data Presentation: Illustrative Bioavailability Parameters

The following table presents hypothetical comparative pharmacokinetic data for unformulated this compound and an optimized ITPP-loaded chitosan nanoformulation after oral administration in a rat model. This data is for illustrative purposes to highlight the potential improvements achievable with nanoencapsulation.

ParameterUnformulated this compound (Oral)ITPP-Loaded Chitosan Nanoparticles (Oral)
Dose (mg/kg) 5050
Cmax (ng/mL) ~50~450
Tmax (hr) 0.52.0
AUC (0-t) (ng·hr/mL) ~150~2500
Relative Bioavailability (%) -~1600% (relative to unformulated oral)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Experimental Protocols

Preparation of ITPP-Loaded Chitosan Nanoparticles

This protocol describes the preparation of ITPP-loaded chitosan nanoparticles using the ionotropic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Deionized water

Procedure:

  • Prepare Chitosan Solution (1 mg/mL): Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Prepare TPP Solution (1 mg/mL): Dissolve 100 mg of TPP in 100 mL of deionized water.

  • Prepare ITPP Solution (2 mg/mL): Dissolve 20 mg of this compound in 10 mL of deionized water.

  • Encapsulation: a. Take 10 mL of the chitosan solution and add 2 mL of the ITPP solution. Stir for 30 minutes at room temperature. b. Add 4 mL of the TPP solution dropwise to the chitosan-ITPP mixture under constant magnetic stirring. c. Continue stirring for 1 hour to allow for the formation of nanoparticles.

  • Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any unencapsulated ITPP. c. Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilize for long-term storage.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic procedure for assessing the oral bioavailability of an ITPP nanoformulation in rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: a. Divide the rats into experimental groups (e.g., control, unformulated ITPP, ITPP nanoformulation). b. Administer the respective formulations to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration). b. Collect the blood in heparinized tubes.

  • Plasma Preparation: a. Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Data Analysis: a. Quantify the concentration of ITPP in the plasma samples using a validated analytical method (e.g., LC-MS/MS). b. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Quantification of ITPP in Rat Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of ITPP in plasma. Method development and validation are essential.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 12,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to the polar nature of ITPP.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for ITPP and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of ITPP in blank plasma.

    • Quantify the ITPP concentration in the unknown samples by interpolating their peak area ratios (ITPP/internal standard) against the calibration curve.

Visualizations

ITPP_Mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_blood Bloodstream cluster_tissue Hypoxic Tissue ITPP_NP ITPP Nanoparticle Intestinal_Epithelium Intestinal Epithelium ITPP_NP->Intestinal_Epithelium Uptake RBC Red Blood Cell Intestinal_Epithelium->RBC Absorption Hb Hemoglobin (Hb) Hb_O2 Hb-O2 (High Affinity) ITPP_Hb_O2 ITPP-Hb-O2 (Low Affinity) Hb_O2->ITPP_Hb_O2 ITPP Binding O2 O2 ITPP_Hb_O2->O2 O2 Release Tissue Tissue Cells O2->Tissue Oxygenation Troubleshooting_EE Start Low Encapsulation Efficiency (EE%) Cause1 High Hydrophilicity of ITPP? Start->Cause1 Cause2 Suboptimal Formulation Parameters? Cause1->Cause2 No Solution1 Increase Polymer Concentration Cause1->Solution1 Yes Solution2 Optimize Chitosan:TPP Ratio Cause2->Solution2 Yes End Improved EE% Solution1->End Solution3 Adjust pH of Solutions Solution2->Solution3 Solution3->End Experimental_Workflow Formulation 1. ITPP Nanoparticle Formulation & Characterization InVivo 2. In Vivo Study (Oral Gavage in Rats) Formulation->InVivo Sampling 3. Blood Sampling InVivo->Sampling Analysis 4. Plasma Sample Prep & LC-MS/MS Analysis Sampling->Analysis PK_Analysis 5. Pharmacokinetic Data Analysis Analysis->PK_Analysis

References

Validation & Comparative

A Comparative Analysis of ITPP and RSR13 for Enhanced Oxygen Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two prominent allosteric modulators of hemoglobin, Myo-inositol trispyrophosphate (ITPP) and RSR13 (Efaproxiral). Both compounds are designed to decrease hemoglobin's affinity for oxygen, thereby promoting its release into tissues. This mechanism holds significant therapeutic potential for conditions characterized by hypoxia, such as cancer, cardiovascular diseases, and ischemia. This document synthesizes preclinical and clinical data to offer an objective comparison of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Disclaimer: No studies directly comparing ITPP and RSR13 under identical experimental conditions were identified in the literature. The data presented is compiled from separate studies and should be interpreted with consideration for methodological differences.

Mechanism of Action: Stabilizing the T-State

Both ITPP and RSR13 function by binding to hemoglobin (Hb) and stabilizing its low-oxygen-affinity tense (T) state. This allosteric modulation shifts the oxygen-hemoglobin dissociation curve (ODC) to the right, which results in a higher partial pressure of oxygen required to achieve 50% hemoglobin saturation (P50).[1][2] A higher P50 value signifies enhanced oxygen unloading in peripheral tissues where the oxygen tension is lower.

While the outcome is similar, their binding sites on the hemoglobin tetramer differ:

  • ITPP (Myo-inositol trispyrophosphate): This molecule is understood to bind within the 2,3-bisphosphoglycerate (2,3-BPG) binding pocket in the β-cleft of deoxygenated hemoglobin.[3] By mimicking the natural allosteric effector 2,3-BPG, ITPP effectively stabilizes the T-state.

  • RSR13 (Efaproxiral): This synthetic molecule binds to a pair of symmetry-related sites within the central water cavity of the hemoglobin tetramer.[4] Its binding forms noncovalent interactions with residues from three of the four globin subunits, effectively locking the molecule in the T-state conformation.[5]

cluster_0 High O2 Affinity (Lungs) cluster_1 Low O2 Affinity (Tissues) Hb_R Hemoglobin (R-State) O2_Lungs High pO2 Hb_R->O2_Lungs Binds O2 Hb_T Hemoglobin (T-State) Hb_R->Hb_T Equilibrium O2_Tissues Low pO2 O2_Tissues->Hb_T Releases O2 ITPP ITPP (binds β-cleft) ITPP->Hb_T Stabilizes RSR13 RSR13 (binds central cavity) RSR13->Hb_T Stabilizes

Caption: Allosteric modulation of Hemoglobin by ITPP and RSR13.

Comparative Efficacy Data

The following tables summarize quantitative data on the effects of ITPP and RSR13 on P50, a key indicator of hemoglobin-oxygen affinity. The data is collated from various preclinical and clinical studies.

Table 1: ITPP Efficacy Data

SpeciesDoseRoute of AdministrationP50 ChangeReference
Mouse1 g/kgIntraperitoneal (i.p.)▲ 22% increase[6]
Mouse2 g/kgIntraperitoneal (i.p.)▲ 37% increase (from 37.3 torr)[6]
Human12,390 mg/m²Intravenous (i.v.)Maximum Tolerated Dose[7] from initial search

Table 2: RSR13 (Efaproxiral) Efficacy Data

SpeciesDoseRoute of AdministrationP50 / pO2 ChangeReference
Human100 mg/kgIntravenous (i.v.)▲ ~8.1 mmHg increase in P50[3] from initial search
Rat150 mg/kgIntravenous (i.v.)Restored brain pO2 to pre-hemorrhage levels[8]
Mouse150 mg/kgIntraperitoneal (i.p.)▲ 8.4 to 43.4 mmHg increase in tumor pO2[4]
Dog100-150 mg/kgIntravenous (i.v.)Dose-dependent increase in P50[9] from previous search

Experimental Protocols

Protocol 1: Determination of P50 using an Automated Analyzer

This protocol describes a generalized procedure for determining the oxygen-hemoglobin dissociation curve and P50 value using an automated instrument like a Hemox-Analyzer.

Principle: The method involves the continuous and simultaneous measurement of oxygen partial pressure (pO2) and hemoglobin's oxygen saturation (%SO2) in a blood sample as it is progressively deoxygenated. A Clark oxygen electrode measures pO2, while a dual-wavelength spectrophotometer measures the SO2.

Methodology:

  • Sample Preparation: A small volume (e.g., 50 µL) of whole blood, anticoagulated with heparin, is placed in a thermostatted sample chamber maintained at 37°C. A buffer solution is added to maintain a constant pH (typically 7.4).

  • Oxygenation: The sample is first fully oxygenated by bubbling with a gas mixture of high oxygen content until 100% saturation is achieved.

  • Deoxygenation: An oxygen-consuming solution (e.g., sodium dithionite) or an inert gas (e.g., nitrogen) is introduced to gradually remove oxygen from the sample.

  • Data Acquisition: As the sample deoxygenates, the instrument continuously records paired pO2 and %SO2 values, generating a complete dissociation curve.

  • P50 Calculation: The P50 value is automatically calculated as the pO2 at which the hemoglobin saturation is exactly 50%. The instrument's software can also normalize the P50 to standard conditions (pH 7.4, pCO2 40 mmHg, 37°C).

A Prepare Blood Sample (Heparinized, pH 7.4 Buffer) B Introduce Sample into Thermostatted Chamber (37°C) A->B C Fully Oxygenate Sample (Gas Bubbling) B->C D Initiate Deoxygenation (e.g., with Nitrogen) C->D E Simultaneously Record: - pO2 (Clark Electrode) - %SO2 (Spectrophotometry) D->E F Generate O2-Hb Dissociation Curve E->F G Calculate P50 Value (pO2 at 50% Saturation) F->G

Caption: Experimental workflow for P50 measurement.
Protocol 2: Measurement of Tissue Oxygenation via EPR Oximetry

This protocol details the in vivo measurement of partial pressure of oxygen (pO2) in tissues, such as tumors, using Electron Paramagnetic Resonance (EPR) oximetry.

Principle: EPR oximetry is based on the interaction between molecular oxygen (a paramagnetic species) and an implanted paramagnetic oxygen-sensing probe. The EPR signal linewidth of the probe broadens in a manner that is proportional to the local pO2, allowing for a quantitative and repeatable measurement.

Methodology:

  • Probe Implantation: A small amount (20-50 µL) of a sterile, biocompatible paramagnetic probe (e.g., India ink suspension or a solid "OxyChip") is implanted directly into the tissue of interest using a sterile needle.

  • Healing and Equilibration: The subject is allowed to recover for at least 24 hours to allow the probe to be incorporated into the tissue and for any inflammation from the implantation to subside.

  • Baseline Measurement: The subject is anesthetized and the tissue area with the probe is placed within the magnetic field of a low-frequency (e.g., 1.2 GHz) EPR spectrometer. A surface loop resonator is placed directly over the implantation site to detect the EPR signal. A baseline pO2 measurement is recorded.

  • Compound Administration: The therapeutic compound (ITPP or RSR13) is administered to the subject via the specified route (e.g., i.v. or i.p.).

  • Dynamic pO2 Monitoring: EPR scans are taken repeatedly over a set time course (e.g., every 5-10 minutes for several hours) to monitor the change in tissue pO2 induced by the compound.

  • Data Analysis: The linewidth of the recorded EPR spectra is measured and converted to an absolute pO2 value (in mmHg) using a pre-established calibration curve for the specific probe used.

Signaling Pathways and Downstream Effects

While both molecules achieve the primary effect of enhancing oxygen release from hemoglobin, ITPP has been reported to induce further downstream effects related to the tumor microenvironment.

ITPP: By alleviating tumor hypoxia, ITPP treatment has been shown to down-regulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6] Reduced HIF-1α levels can lead to a decrease in the expression of pro-angiogenic factors like VEGF. Furthermore, ITPP has been linked to the activation of the tumor suppressor PTEN in endothelial cells, which contributes to the normalization of tumor vasculature. This normalization can improve the delivery of subsequent chemotherapies and enhance the efficacy of radiation therapy.[7] from initial search.

RSR13: The available literature primarily focuses on the direct allosteric effect of RSR13 on hemoglobin.[2][8] Its therapeutic benefit is attributed to the direct reoxygenation of hypoxic tissues, which enhances the sensitivity of cancer cells to radiation, a highly oxygen-dependent process.[2] Significant downstream signaling cascades beyond this direct oxygenation effect are not prominently described.

ITPP ITPP Administration O2 Increased O2 Release from Hemoglobin ITPP->O2 Hypoxia Reduced Tumor Hypoxia O2->Hypoxia HIF ▼ HIF-1α Expression Hypoxia->HIF PTEN ▲ PTEN Activation in Endothelium Hypoxia->PTEN VEGF ▼ Pro-Angiogenic Factors (e.g., VEGF) HIF->VEGF Vasc Tumor Vasculature Normalization VEGF->Vasc PTEN->Vasc Therapy Enhanced Efficacy of Chemo/Radiotherapy Vasc->Therapy

Caption: Downstream signaling effects of ITPP-mediated tumor oxygenation.

References

Unveiling the Upper Hand: ITPP's Advantages Over Other Hemoglobin Allosteric Effectors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate dance of oxygen transport, hemoglobin stands as the central player, its affinity for oxygen finely tuned by a class of molecules known as allosteric effectors. These molecules, by binding to sites on the hemoglobin protein distinct from the oxygen-binding heme groups, modulate its oxygen-carrying capacity. This guide provides a comprehensive comparison of myo-inositol trispyrophosphate (ITPP), a promising synthetic allosteric effector, with other notable hemoglobin modifiers, offering researchers and drug development professionals a data-driven overview of their respective advantages and mechanisms of action.

Introduction to Allosteric Regulation of Hemoglobin

Hemoglobin's ability to efficiently transport oxygen from the lungs to the tissues and facilitate the removal of carbon dioxide is orchestrated by a remarkable conformational change between a low-oxygen-affinity "tense" (T) state and a high-oxygen-affinity "relaxed" (R) state. Allosteric effectors influence this equilibrium, thereby altering the oxygen-hemoglobin dissociation curve. A rightward shift in this curve, indicating a decrease in oxygen affinity (higher P50 value), promotes oxygen release to the tissues. Conversely, a leftward shift signifies increased oxygen affinity (lower P50 value), enhancing oxygen uptake in the lungs.

This guide focuses on a comparative analysis of three key allosteric effectors:

  • ITPP (myo-inositol trispyrophosphate): A synthetic, membrane-permeant molecule that decreases hemoglobin's oxygen affinity.[1]

  • RSR13 (Efaproxiral): A synthetic allosteric effector that also decreases oxygen affinity.

  • GBT440 (Voxelotor): An FDA-approved drug for sickle cell disease that, in contrast to ITPP and RSR13, increases hemoglobin's oxygen affinity.[2][3]

Comparative Analysis of Allosteric Effectors

The primary advantage of ITPP lies in its ability to effectively reduce hemoglobin's oxygen affinity, leading to enhanced oxygen delivery to tissues. This property holds significant therapeutic potential in conditions characterized by tissue hypoxia, such as certain cancers, cardiovascular diseases, and ischemia.

Quantitative Comparison of P50 Shift

The half-saturation pressure (P50), the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key metric for quantifying the effect of allosteric modulators. An increase in P50 signifies a rightward shift of the oxygen-hemoglobin dissociation curve and decreased oxygen affinity.

Allosteric EffectorIn Vivo Effect on P50 (Mouse Model)Mechanism of Action
ITPP ▲ 22% increase at 1 g/kg[4][5] ▲ 37% increase at 2 g/kg[4][5]Binds to the 2,3-BPG binding pocket, stabilizing the T-state.[6]
RSR13 (Efaproxiral) ▲ 53% increase at 300 mg/kg[7]Binds within the central water cavity of the hemoglobin tetramer.
GBT440 (Voxelotor) ▼ Leftward shift (increased affinity)[2][8]Covalently binds to the N-terminal valine of the α-globin chain, stabilizing the R-state.[2][3]

Table 1: Comparison of In Vivo Effects of Allosteric Effectors on Hemoglobin P50.

As illustrated in Table 1, both ITPP and RSR13 induce a significant rightward shift in the P50, with ITPP demonstrating a clear dose-dependent effect. In contrast, GBT440 has the opposite effect, increasing oxygen affinity, which is beneficial in the context of sickle cell disease by preventing hemoglobin polymerization.[9]

Experimental Protocols

To facilitate further research and comparative studies, this section outlines standardized protocols for key experiments.

In Vitro P50 Measurement using a Hemox™ Analyzer

Objective: To determine the P50 of whole blood in the presence of an allosteric effector.

Materials:

  • Hemox™ Analyzer (TCS Scientific)

  • Whole blood collected in heparin-containing tubes

  • Hemox™ solution (pH 7.4 buffer)

  • Allosteric effector stock solution

  • Nitrogen and compressed air sources

Procedure:

  • Prepare a blood sample by diluting 50 µL of whole blood into 5 mL of Hemox™ solution.[10][11]

  • Add the desired concentration of the allosteric effector to the blood-buffer mixture.

  • Introduce the sample into the Hemox™ Analyzer cuvette, which contains a magnetic stirrer, an oxygen electrode, and a thermistor to maintain the temperature at 37°C.[10]

  • Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.

  • Initiate the deoxygenation process by switching the gas flow to nitrogen.

  • The Hemox™ Analyzer will continuously record the oxygen partial pressure and the corresponding hemoglobin oxygen saturation, generating an oxygen-hemoglobin dissociation curve.

  • The P50 value is automatically calculated from the curve as the oxygen partial pressure at which hemoglobin is 50% saturated.[10][11]

In Vivo Assessment in a Mouse Model

Objective: To evaluate the effect of an allosteric effector on blood P50 and tissue oxygenation in mice.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Allosteric effector formulated for in vivo administration (e.g., intraperitoneal injection)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, heparin)

  • Hemox™ Analyzer

  • Electron Paramagnetic Resonance (EPR) oximetry system with an oxygen-sensitive probe (e.g., charcoal)

Procedure:

  • Drug Administration: Administer the allosteric effector to the mice via the chosen route (e.g., intraperitoneal injection of ITPP at 1-2 g/kg).

  • Blood Sampling and P50 Measurement:

    • At a predetermined time point post-administration (e.g., 18-24 hours for ITPP), anesthetize the mouse.[5]

    • Collect a small blood sample from the tail vein or via cardiac puncture into a heparinized tube.

    • Immediately analyze the whole blood sample for P50 using the Hemox™ Analyzer as described in the in vitro protocol.

  • Tissue Oxygenation Measurement (EPR Oximetry):

    • Implant an oxygen-sensitive probe (e.g., charcoal) into the tissue of interest (e.g., tumor, muscle).

    • Anesthetize the mouse and place it within the EPR spectrometer.

    • Record the baseline EPR signal from the probe.

    • Administer the allosteric effector.

    • Continuously or at set time points, record the EPR signal to measure changes in the partial pressure of oxygen (pO2) in the tissue. The EPR linewidth of the probe is sensitive to the local oxygen concentration.[12]

Visualization of Mechanisms and Workflows

Signaling Pathway of Hemoglobin Allosteric Regulation

Hemoglobin_Allostery cluster_T_State Low Oxygen Affinity (T-State) cluster_R_State High Oxygen Affinity (R-State) cluster_Effectors Allosteric Effectors T_State Deoxyhemoglobin R_State Oxyhemoglobin T_State->R_State R_State->T_State ITPP ITPP / RSR13 ITPP->T_State Stabilizes GBT440 GBT440 GBT440->R_State Stabilizes O2 Oxygen O2->R_State Promotes

Caption: Allosteric regulation of hemoglobin's T-state and R-state equilibrium.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow start Start drug_admin Administer Allosteric Effector to Mouse start->drug_admin anesthesia Anesthetize Mouse drug_admin->anesthesia blood_sample Collect Blood Sample anesthesia->blood_sample epr_setup Implant EPR Probe & Position Mouse anesthesia->epr_setup p50_analysis Measure P50 with Hemox™ Analyzer blood_sample->p50_analysis end End p50_analysis->end epr_measurement Measure Tissue pO2 with EPR Oximetry epr_setup->epr_measurement epr_measurement->end

Caption: Workflow for in vivo evaluation of hemoglobin allosteric effectors.

Binding Sites of Allosteric Effectors on Hemoglobin

Caption: Schematic of allosteric effector binding sites on hemoglobin.

Conclusion

ITPP presents a compelling profile as an allosteric effector of hemoglobin, primarily through its potent and dose-dependent ability to decrease oxygen affinity and thereby enhance oxygen release to tissues. This contrasts with GBT440, which increases oxygen affinity and is tailored for a different therapeutic application. While RSR13 shares a similar mechanism of decreasing oxygen affinity, the available data suggests ITPP's efficacy is comparable and well-characterized. The high membrane permeability of ITPP is another significant advantage for its therapeutic potential. Further head-to-head comparative studies under standardized in vitro and in vivo conditions are warranted to fully elucidate the relative potencies and therapeutic windows of these promising molecules. This guide provides a foundational framework and detailed protocols to support such future investigations, ultimately aiming to accelerate the development of novel therapies for a range of hypoxia-related diseases.

References

ITPP's Impact on HIF-1α Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Myo-inositol trispyrophosphate (ITPP) with other HIF-1α modulators reveals distinct mechanisms of action and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ITPP's effect on Hypoxia-Inducible Factor-1α (HIF-1α) expression, supported by experimental data and protocols.

Myo-inositol trispyrophosphate (ITPP) has emerged as a significant molecule of interest in therapeutic areas where tissue hypoxia is a critical factor. Its primary mechanism involves acting as an allosteric effector of hemoglobin, enhancing the oxygen-releasing capacity of red blood cells. This indirect approach to mitigating hypoxia and subsequently downregulating HIF-1α expression contrasts with direct HIF-1α inhibitors and stabilizers. This guide offers a comparative analysis of ITPP against a direct HIF-1α inhibitor, PX-478, and a HIF-1α stabilizer, Roxadustat, providing a clear perspective on their respective effects.

Quantitative Data Summary

The following table summarizes the quantitative effects of ITPP and comparator molecules on HIF-1α expression and its downstream targets.

CompoundMechanism of Action on HIF-1αKey Quantitative FindingsExperimental SystemReference
ITPP Indirect Suppression (Increases RBC oxygen delivery, reducing hypoxia)- Complete suppression of hypoxia-induced HIF-1α protein. - Reduced hypoxia-induced VEGF mRNA increase from 2.63-fold to 1.29-fold.Human Microvascular Endothelial Cells (in co-culture with ITPP-loaded RBCs)[1]
PX-478 Direct Inhibition (Inhibits HIF-1α protein synthesis and enhances its degradation)- IC50 for HIF-1α protein inhibition: 20–25 μmol/L (PC3 cells). - 40% inhibition of hypoxia-induced HIF-1α protein accumulation at 20 μmol/L (PC3 cells).PC3 and DU 145 Prostate Cancer Cell Lines[2]
Roxadustat Stabilization (Inhibits prolyl hydroxylases, preventing HIF-1α degradation)- Significant increase in nuclear HIF-1α protein expression at 10 μmol/l.Primary Human Myotubes[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

HIF-1a_Signaling_Pathway HIF-1α Signaling Pathway and Points of Intervention cluster_0 Normoxia (High Oxygen) cluster_1 Hypoxia (Low Oxygen) cluster_2 Drug Intervention O2 Oxygen PHDs Prolyl Hydroxylases (PHDs) O2->PHDs activates HIF1a HIF-1α PHDs->HIF1a hydroxylates VHL VHL E3 Ligase HIF1a->VHL binds to hydroxylated HIF-1α Proteasome Proteasome VHL->Proteasome targets for Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE binds to VEGF VEGF & other target genes HRE->VEGF activates transcription of Angiogenesis Angiogenesis, Metabolism VEGF->Angiogenesis ITPP ITPP RBC Red Blood Cell ITPP->RBC acts on O2_delivery Increased O2 Delivery RBC->O2_delivery O2_delivery->PHDs promotes normoxic pathway PX478 PX-478 PX478->HIF1a_stable inhibits Roxadustat Roxadustat Roxadustat->PHDs inhibits Experimental_Workflow Workflow for Assessing Compound Effect on HIF-1α cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis of HIF-1α Expression cluster_3 Downstream Target Analysis A 1. Seed cells (e.g., cancer cell line) B 2. Induce hypoxia (e.g., 1% O2) A->B C 3. Treat with compound (ITPP, PX-478, etc.) B->C D 4a. Cell Lysis for Protein C->D E 4b. RNA Extraction C->E F 5a. Western Blot for HIF-1α Protein D->F H 5b. RT-qPCR for HIF-1α mRNA E->H J 7. RT-qPCR for VEGF mRNA E->J G 6a. Densitometry Analysis F->G I 6b. Relative Quantification (ΔΔCt) H->I K 8. Relative Quantification J->K

References

A Comparative Analysis of ITPP and Carbamoyl Phosphate on Hemoglobin Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of myo-inositol trispyrophosphate (ITPP) and carbamoyl phosphate on the oxygen affinity of hemoglobin. The information presented is supported by experimental data to assist researchers and professionals in the fields of drug development and hematology.

Introduction

Modulating the oxygen-binding affinity of hemoglobin is a key therapeutic strategy for various ischemic conditions and diseases characterized by tissue hypoxia. Myo-inositol trispyrophosphate (ITPP) and carbamoyl phosphate are two compounds that have been investigated for their ability to alter hemoglobin's affinity for oxygen, albeit through distinct mechanisms. ITPP acts as an allosteric modulator, reversibly binding to hemoglobin and reducing its oxygen affinity. In contrast, carbamoyl phosphate primarily acts through its hydrolysis product, cyanate, which covalently modifies hemoglobin, leading to an increase in oxygen affinity. This guide will delve into a comparative analysis of their mechanisms, quantitative effects on oxygen affinity, and the experimental protocols used to evaluate these effects.

Mechanism of Action

ITPP (myo-Inositol Trispyrophosphate):

ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[1][2] It binds to the same allosteric pocket as 2,3-bisphosphoglycerate (2,3-BPG), the natural regulator of oxygen affinity in red blood cells.[3] By binding to this site, ITPP stabilizes the low-affinity T-state (tense state) of hemoglobin, promoting the release of oxygen into the tissues.[3] This results in a rightward shift of the oxygen-hemoglobin dissociation curve.[1] The interaction of ITPP with hemoglobin is reversible.

Carbamoyl Phosphate:

Carbamoyl phosphate's effect on hemoglobin affinity is primarily indirect and results in a covalent modification. In solution, carbamoyl phosphate can hydrolyze to form cyanate.[1] Cyanate then irreversibly carbamylates the N-terminal α-amino groups of the α and β chains of hemoglobin.[3] This covalent modification leads to an increase in hemoglobin's oxygen affinity, shifting the oxygen-dissociation curve to the left.[3] While freshly prepared carbamoyl phosphate has been observed to stabilize the deoxyhemoglobin conformation without carbamylation, the predominant and lasting effect on oxygen affinity is through carbamylation by its cyanate breakdown product.[1]

Quantitative Comparison of Effects on Hemoglobin Oxygen Affinity

The change in hemoglobin's oxygen affinity is quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity (rightward shift), while a lower P50 signifies higher oxygen affinity (leftward shift).

CompoundMechanism of ActionEffect on Hemoglobin Oxygen AffinityP50 ChangeReference
ITPP Allosteric ModulationDecreases Affinity (Rightward Shift)Dose-dependent increase. In vivo administration of 2 g/kg in mice resulted in a 37% increase in P50 (from 37.3 ± 1.5 torr to ~51 torr).[2]
Carbamoyl Phosphate (via Cyanate) Covalent Modification (Carbamylation)Increases Affinity (Leftward Shift)Complete carbamylation of hemoglobin S at pH 7.2 decreased the P50 from approximately 25 mmHg to 14 mmHg.[3]

Experimental Protocols

Measurement of Hemoglobin-Oxygen Affinity (P50)

A common method for determining the P50 value and the oxygen-hemoglobin dissociation curve is through the use of a HEMOX™ Analyzer.

Principle: The HEMOX™ Analyzer measures the partial pressure of oxygen (pO2) using a Clark-type electrode and simultaneously measures the oxygen saturation of hemoglobin (%SO2) spectrophotometrically at dual wavelengths. The instrument generates a continuous oxygen dissociation curve by deoxygenating a fully oxygenated blood sample with nitrogen gas.

Sample Preparation:

  • Whole blood is collected in heparinized tubes.

  • For in vitro studies, red blood cells are washed and resuspended in a buffered saline solution.

  • The hemoglobin concentration is determined and adjusted to a standardized value.

Procedure with ITPP (In Vitro):

  • A solution of ITPP is prepared at the desired concentration.

  • The ITPP solution is incubated with the prepared red blood cell suspension or purified hemoglobin solution for a specific duration (e.g., 1 hour) at 37°C.

  • Following incubation, a small aliquot of the sample (typically 50 µL) is introduced into the HEMOX™ Analyzer cuvette containing a specific buffer solution (e.g., HEMOX™ solution, pH 7.4).

  • The sample is first fully oxygenated with air and then deoxygenated with pure nitrogen.

  • The instrument records the corresponding %SO2 and pO2 values throughout the deoxygenation process, generating the oxygen dissociation curve.

  • The P50 value is automatically calculated from the curve by the instrument's software.

Procedure with Carbamoyl Phosphate/Cyanate (In Vitro):

  • A solution of sodium cyanate (as the active agent from carbamoyl phosphate hydrolysis) is prepared.

  • The cyanate solution is incubated with the red blood cell suspension or purified hemoglobin solution under controlled conditions (e.g., specific time, temperature, and pH) to allow for carbamylation of the N-terminal groups.

  • After the incubation period, unreacted cyanate is removed by washing the red blood cells or through dialysis of the hemoglobin solution.

  • The oxygen-hemoglobin dissociation curve and P50 of the carbamylated hemoglobin are then determined using the HEMOX™ Analyzer as described above.

Visualizing the Mechanisms and Workflows

Hemoglobin_Modulation_Mechanisms cluster_ITPP ITPP: Allosteric Modulation cluster_CP Carbamoyl Phosphate: Covalent Modification ITPP ITPP Hb_T_ITPP Hemoglobin (T-State) ITPP->Hb_T_ITPP Binds to Allosteric Site Hb_R_ITPP Hemoglobin (R-State) Hb_T_ITPP->Hb_R_ITPP Oxygen Binding O2_ITPP Oxygen Hb_T_ITPP->O2_ITPP Releases O2 label_ITPP Result: Decreased O2 Affinity (Rightward Shift) Tissues_ITPP Tissues O2_ITPP->Tissues_ITPP Delivery CP Carbamoyl Phosphate Cyanate Cyanate CP->Cyanate Hydrolysis Hb_CP Hemoglobin Cyanate->Hb_CP Covalently Modifies (N-terminus) Carb_Hb Carbamylated Hemoglobin O2_CP Oxygen Carb_Hb->O2_CP Binds O2 Tightly label_CP Result: Increased O2 Affinity (Leftward Shift) P50_Determination_Workflow cluster_sample_prep Sample Preparation cluster_hemox HEMOX™ Analyzer Measurement cluster_analysis Data Analysis start Whole Blood Sample wash Wash & Resuspend RBCs start->wash incubate Incubate with ITPP or Cyanate wash->incubate introduce Introduce Sample into Cuvette incubate->introduce oxygenate Fully Oxygenate with Air introduce->oxygenate deoxygenate Deoxygenate with N2 & Record Data oxygenate->deoxygenate generate_curve Generate Oxygen Dissociation Curve deoxygenate->generate_curve calculate_p50 Calculate P50 Value generate_curve->calculate_p50

References

Assessing the Off-Target Effects of ITPP Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol trispyrophosphate (ITPP) sodium salt has emerged as a promising therapeutic candidate for conditions associated with hypoxia by allosterically modifying hemoglobin to enhance oxygen release to tissues. While its on-target efficacy is well-documented, a thorough assessment of its off-target effects is crucial for a complete understanding of its safety profile. This guide provides a comparative analysis of ITPP's off-target effects against alternative hemoglobin allosteric modulators, supported by experimental data and detailed methodologies.

Comparison with Alternative Hemoglobin Allosteric Modulators

The primary alternatives to ITPP for enhancing tissue oxygenation via hemoglobin modulation include the endogenous molecule 2,3-bisphosphoglycerate (2,3-BPG) and the recently withdrawn synthetic molecule, Voxelotor.

FeatureITPP Sodium Salt2,3-Bisphosphoglycerate (2,3-BPG)Voxelotor
Mechanism of Action Allosteric modulator of hemoglobin, increases oxygen release.Endogenous allosteric modulator of hemoglobin, facilitates oxygen release.[1][2][3]Allosteric modulator of hemoglobin, increases hemoglobin's affinity for oxygen.[1]
Reported Off-Target Effects/Safety Profile Generally considered to have a favorable safety profile. A Phase Ib clinical trial in patients with hepatopancreatobiliary tumors reported treatment-related toxicities, primarily hypercalcemia, which required minimal intervention.[4] No specific off-target binding studies are publicly available.As an endogenous molecule, specific off-target toxicity studies are limited. Its primary physiological role is the regulation of oxygen affinity to hemoglobin.[2][5][6]Voluntarily withdrawn from the market in September 2024. [7][8] The decision was based on clinical data suggesting an imbalance in vaso-occlusive crises and fatal events, indicating that the overall benefit no longer outweighed the risk.[7][8]
Key Adverse Events Hypercalcemia (in a clinical trial setting).[4]Not typically associated with adverse events in its physiological role.Vaso-occlusive crises, fatal events, headache, diarrhea, abdominal pain, nausea, rash, and fever.[8][9][10][11][12]

This compound has demonstrated a promising safety profile in preclinical and early clinical studies. While a clinical trial noted hypercalcemia as a treatment-related toxicity, it was generally manageable.[4] The lack of publicly available, comprehensive off-target screening data remains a gap in its profile.

2,3-Bisphosphoglycerate (2,3-BPG) is the natural regulator of oxygen release from hemoglobin in red blood cells.[1][2][3] Its physiological role is well-established, and as such, it is not typically evaluated for off-target effects in the same manner as synthetic drugs. However, its therapeutic use would likely involve supraphysiological concentrations, warranting further safety evaluation.

Voxelotor serves as a critical case study in the importance of thorough off-target effect assessment. Despite its approval for sickle cell disease, post-market surveillance and ongoing clinical trials revealed a risk profile that led to its voluntary withdrawal from the market.[7][8] This underscores that even with a clear on-target mechanism, off-target interactions or downstream consequences of the primary mechanism can lead to significant safety concerns.

Signaling Pathways and Experimental Workflows

To comprehensively assess the off-target effects of a small molecule like this compound, a multi-faceted approach involving both computational and experimental methods is necessary.

Logical Workflow for Off-Target Effect Assessment

The following diagram illustrates a typical workflow for identifying and validating potential off-target effects.

OffTargetWorkflow cluster_discovery Discovery Phase cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Validation in_silico In Silico Screening (e.g., OTSA) binding_assays Biochemical Binding Assays (e.g., Radioligand, Kinase Panels) in_silico->binding_assays Predicts potential hits lit_review Literature Review lit_review->binding_assays Identifies known interactions cell_based Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) binding_assays->cell_based Confirms direct binding in_vivo In Vivo Safety Pharmacology (e.g., CNS, CV, Respiratory Studies) cell_based->in_vivo Validates functional cellular effect

Caption: Workflow for assessing off-target effects.

Signaling Pathway of Hemoglobin Allosteric Modulation

The primary on-target effect of ITPP and its alternatives is the modulation of the allosteric equilibrium of hemoglobin.

HemoglobinAllostery T_state T-state (Deoxy-Hb) Low O2 Affinity R_state R-state (Oxy-Hb) High O2 Affinity T_state->R_state Conformational Change R_state->T_state Reverts O2_tissues O2 (Tissues) R_state->O2_tissues Releases O2_lungs O2 (Lungs) O2_lungs->T_state Binds ITPP ITPP / 2,3-BPG ITPP->T_state Stabilizes Voxelotor Voxelotor Voxelotor->R_state Stabilizes

Caption: Allosteric regulation of hemoglobin by oxygen and modulators.

Experimental Protocols for Off-Target Assessment

A comprehensive safety pharmacology evaluation is mandated by regulatory agencies and typically includes a core battery of studies.

In Vitro Off-Target Screening Panels

These assays are crucial for early-stage identification of potential off-target liabilities.

1. Kinase Panel Screening:

  • Objective: To assess the inhibitory activity of the test compound against a broad panel of protein kinases.

  • Methodology: Radiometric assays, such as the ³³PanQinase™ activity assay, are considered the gold standard.[13][14]

    • The test compound is incubated with a specific kinase, a substrate (e.g., a peptide or protein), and radio-labeled ATP (e.g., ³³P-ATP).

    • The kinase catalyzes the transfer of the radiolabeled phosphate from ATP to the substrate.

    • The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by binding to a filter membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of inhibition by the test compound is calculated relative to a control reaction without the inhibitor.

  • Data Presentation: Results are typically presented as the percentage of inhibition at a specific concentration or as IC50 values (the concentration of the compound that inhibits 50% of the kinase activity).

2. G-Protein Coupled Receptor (GPCR) Panel Screening:

  • Objective: To evaluate the binding affinity of the test compound to a wide range of GPCRs.

  • Methodology: Radioligand binding assays are a common high-throughput method.[15][16]

    • Cell membranes expressing the target GPCR are prepared.

    • A known radiolabeled ligand that binds to the target GPCR is incubated with the cell membranes in the presence and absence of the test compound.

    • After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured.

    • The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

  • Data Presentation: Data is presented as the percentage of inhibition of radioligand binding at a specific concentration or as Ki values.

In Vivo Safety Pharmacology Studies

These studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

1. Cardiovascular System Evaluation:

  • Objective: To assess the effects of the test substance on blood pressure, heart rate, and the electrocardiogram (ECG).

  • Methodology: As per ICH S7A and S7B guidelines, studies are typically conducted in conscious, unrestrained animals (e.g., dogs, non-human primates) instrumented for telemetry.[7][17][18][19]

    • Animals are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.

    • Following a recovery period, baseline data is collected.

    • The test substance is administered (typically via the intended clinical route), and cardiovascular parameters are recorded continuously for a specified period.

    • Dose-response relationships and the time course of any effects are evaluated.

  • Data Presentation: Data is presented as time-course graphs and tables showing changes from baseline in parameters such as mean arterial pressure, heart rate, and various ECG intervals (e.g., QT interval).

2. Central Nervous System (CNS) Assessment:

  • Objective: To evaluate the effects of the test substance on the central nervous system.

  • Methodology: A functional observational battery (e.g., the Irwin test) is commonly used in rodents.[17]

    • Animals are administered the test substance at various dose levels.

    • A trained observer systematically assesses a range of endpoints at specified time points, including changes in behavior, autonomic function, neuromuscular coordination, and reactivity.

  • Data Presentation: Observations are scored and presented in tabular format, highlighting any dose-dependent effects on CNS function.

3. Respiratory System Assessment:

  • Objective: To determine the potential effects of the test substance on respiratory function.

  • Methodology: Whole-body plethysmography in conscious, unrestrained animals is a standard method.[17]

    • Animals are placed in a plethysmography chamber, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.

    • The test substance is administered, and respiratory parameters are monitored over time.

  • Data Presentation: Data is presented as changes from baseline in key respiratory parameters at different doses and time points.

By employing a combination of these in silico, in vitro, and in vivo methods, a comprehensive profile of the off-target effects of this compound and its alternatives can be established, providing a solid foundation for risk assessment in drug development. The case of Voxelotor highlights the critical importance of continued vigilance and data collection even after a product is on the market.

References

A Comparative Guide to the Anti-Angiogenic Properties of ITPP and Selected Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic properties of Myo-inositol trispyrophosphate (ITPP) against established anti-angiogenic agents: Bevacizumab, Sorafenib, and Sunitinib. The information presented herein is intended to support research and development efforts in the field of oncology and angiogenesis-dependent diseases.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibition of angiogenesis has become a cornerstone of modern cancer therapy. This guide evaluates ITPP, a synthetic allosteric effector of hemoglobin that counteracts hypoxia, a primary driver of angiogenesis, and compares its anti-angiogenic profile with three widely used anti-angiogenic drugs. Bevacizumab is a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A). Sorafenib and Sunitinib are multi-kinase inhibitors that target several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

Comparative Data on Anti-Angiogenic Activity

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the anti-angiogenic efficacy of ITPP and the selected comparator drugs.

Agent Assay Model Concentration/Dose Observed Effect Reference
ITPP CAM AssayChick Chorioallantoic MembraneNot SpecifiedInhibition of angiogenesis[1]
ITPP In vivoB16 Melanoma & 4T1 Breast CarcinomaNot SpecifiedIncreased tumor pO2 by 10-20 mm Hg[2]
ITPP-loaded RBCs In vitroHuman Microvascular Endothelial Cells (hypoxia)Not SpecifiedSuppression of VEGF expression to <20% of control[3]
Bevacizumab CAM AssayChick Chorioallantoic Membrane with Tumor GraftNot SpecifiedReduced vessel area[4]
Bevacizumab In vivoHuman Tumor Xenografts5 ml/kg/dayNo significant change in microvessel density after 3 days[5]
Bevacizumab In vitroHuman Endothelial CellsNot Specified50% inhibition of cell proliferation[6]
Sorafenib Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Not SpecifiedInhibition of tube formation[7]
Sorafenib In vivoRenal Cell Carcinoma XenograftsNot SpecifiedLower microvessel density compared to vehicle[8]
Sunitinib Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)1 µM~50% inhibition of tube formation[9]
Sunitinib In vitroGL15 Glioblastoma in Brain Slices10 nM44% reduction in microvessel density[10][11]
Sunitinib In vitroGL15 Glioblastoma in Brain Slices≥100 nM100% reduction in microvessel density[10][11]
Sunitinib In vivoU87MG Glioblastoma Xenografts80 mg/kg/day74% reduction in microvessel density[10][11]
Sunitinib In vivoU87MG Glioma Model20 mg/kg/day (7 days)56% reduction in microvessel density[12]
Sunitinib In vivoU87MG Glioma Model60 mg/kg/day (7 days)76% reduction in microvessel density[12]
Sunitinib In vivoSF188V+ Glioma Xenografts10 mg/kg/day (14 days)35% reduction in microvessel density[13]
Sunitinib In vivoSF188V+ Glioma Xenografts40 mg/kg/day (14 days)77% reduction in microvessel density[13]
Sunitinib In vivoSF763T Glioma TumorsNot Specified~40% reduction in microvessel density[14]

Experimental Protocols

Detailed methodologies for key anti-angiogenesis assays are provided below to facilitate experimental replication and validation.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both angiogenesis and anti-angiogenesis.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control

  • Sterile phosphate-buffered saline (PBS)

  • Test compounds (ITPP, Bevacizumab, etc.) dissolved in a suitable vehicle

  • Control vehicle

  • Filter paper discs or other carriers (e.g., gelatin sponges)

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM. Carefully remove a 1-2 cm² section of the shell without damaging the underlying membrane.

  • Application of Test Compound: On day 7 or 8, apply a sterile filter paper disc (or other carrier) saturated with the test compound or vehicle control onto the CAM.

  • Incubation: Reseal the window with sterile tape and return the eggs to the incubator for a further 2-4 days.

  • Observation and Imaging: On the designated day of analysis (e.g., day 10 or 12), open the window and observe the vascularization around the carrier. Capture high-resolution images of the CAM using a stereomicroscope.

  • Quantification: Analyze the captured images to quantify angiogenesis. This can be done by measuring various parameters such as the number of blood vessel branch points, total vessel length, and vessel density in a defined area around the carrier.[15][16][17][18][19]

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well or 24-well tissue culture plates

  • Test compounds and vehicle control

  • Inverted microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled culture plate. Polymerize the gel by incubating at 37°C for 30-60 minutes.[20][21]

  • Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the test compound or vehicle control. Seed the cells onto the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging: Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.[21][22][23]

In Vivo Microvessel Density (MVD) Analysis

This method quantifies the density of blood vessels within a tumor xenograft, providing a measure of angiogenesis.

Materials:

  • Tumor-bearing animal models (e.g., nude mice with tumor xenografts)

  • Test compounds and vehicle control

  • Formalin or other fixatives

  • Paraffin embedding equipment

  • Microtome

  • Primary antibody against an endothelial cell marker (e.g., anti-CD31)[9][24]

  • Secondary antibody and detection system (e.g., HRP-conjugated secondary and DAB substrate)

  • Microscope with image analysis software

Procedure:

  • Treatment: Treat tumor-bearing animals with the test compound or vehicle control for a specified duration.

  • Tumor Excision and Fixation: At the end of the treatment period, excise the tumors and fix them in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Dehydrate the fixed tumors, embed them in paraffin, and cut thin sections (e.g., 5 µm) using a microtome.

  • Immunohistochemistry: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval, then incubate with the primary anti-CD31 antibody, followed by the secondary antibody and detection reagents.

  • Imaging: Scan the stained slides using a microscope to capture images of the tumor sections.

  • Quantification: Identify and count the number of stained microvessels in multiple high-power fields within the tumor. MVD is typically expressed as the average number of microvessels per unit area.[5][25][26]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in angiogenesis and the experimental workflows for the assays described above.

ITPP_Anti_Angiogenic_Pathway ITPP ITPP PTEN PTEN ITPP->PTEN activates Hemoglobin Hemoglobin ITPP->Hemoglobin allosterically modifies Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilizes Angiogenesis Angiogenesis Vessel_Normalization Vessel_Normalization Vessel_Normalization->Angiogenesis inhibits VEGF VEGF HIF1a->VEGF upregulates VEGFR VEGFR VEGF->VEGFR binds PI3K PI3K VEGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt activates Endothelial_Cell_Proliferation_Migration Endothelial_Cell_Proliferation_Migration Akt->Endothelial_Cell_Proliferation_Migration promotes Endothelial_Cell_Proliferation_Migration->Angiogenesis PTEN->Vessel_Normalization PTEN->PIP3 dephosphorylates Oxygen_Release Oxygen_Release Hemoglobin->Oxygen_Release increases Oxygen_Release->Hypoxia counteracts Oxygen_Release->Vessel_Normalization

Caption: ITPP's dual anti-angiogenic mechanism.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds Bevacizumab Bevacizumab Bevacizumab->VEGF sequesters Sorafenib_Sunitinib Sorafenib_Sunitinib Dimerization_Autophosphorylation Dimerization_Autophosphorylation Sorafenib_Sunitinib->Dimerization_Autophosphorylation inhibits Angiogenesis Angiogenesis VEGFR2->Dimerization_Autophosphorylation PLCg PLCg Dimerization_Autophosphorylation->PLCg activates IP3_DAG IP3_DAG PLCg->IP3_DAG generates PKC PKC IP3_DAG->PKC activates RAF_MEK_ERK_Pathway RAF_MEK_ERK_Pathway PKC->RAF_MEK_ERK_Pathway activates Gene_Transcription Gene_Transcription RAF_MEK_ERK_Pathway->Gene_Transcription promotes Endothelial_Cell_Proliferation_Migration Endothelial_Cell_Proliferation_Migration Gene_Transcription->Endothelial_Cell_Proliferation_Migration leads to Endothelial_Cell_Proliferation_Migration->Angiogenesis

Caption: VEGF signaling pathway and points of inhibition.

PDGF_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds Sorafenib_Sunitinib Sorafenib_Sunitinib Dimerization_Autophosphorylation Dimerization_Autophosphorylation Sorafenib_Sunitinib->Dimerization_Autophosphorylation inhibits Pericyte_Recruitment_Stabilization Pericyte_Recruitment_Stabilization PDGFR->Dimerization_Autophosphorylation PI3K_Pathway PI3K_Pathway Dimerization_Autophosphorylation->PI3K_Pathway activates RAS_MAPK_Pathway RAS_MAPK_Pathway Dimerization_Autophosphorylation->RAS_MAPK_Pathway activates Pericyte_Survival_Proliferation Pericyte_Survival_Proliferation PI3K_Pathway->Pericyte_Survival_Proliferation promotes Pericyte_Migration Pericyte_Migration RAS_MAPK_Pathway->Pericyte_Migration promotes Pericyte_Survival_Proliferation->Pericyte_Recruitment_Stabilization Pericyte_Migration->Pericyte_Recruitment_Stabilization

Caption: PDGF signaling in pericytes and its inhibition.

CAM_Assay_Workflow Start Start Incubate_Eggs_3_days Incubate_Eggs_3_days Start->Incubate_Eggs_3_days Day 0 End End Process Process Decision Decision Output Output Output->End Create_Window Create_Window Incubate_Eggs_3_days->Create_Window Day 3 Apply_Treatment Apply_Treatment Create_Window->Apply_Treatment Day 7-8 Incubate_2_4_days Incubate_2_4_days Apply_Treatment->Incubate_2_4_days Image_CAM Image_CAM Incubate_2_4_days->Image_CAM Day 10-12 Quantify_Angiogenesis Quantify_Angiogenesis Image_CAM->Quantify_Angiogenesis Quantify_Angiogenesis->Output Vessel density, length, branches

Caption: Workflow for the CAM angiogenesis assay.

Tube_Formation_Workflow Start Start Coat_Plate_with_Matrigel Coat_Plate_with_Matrigel Start->Coat_Plate_with_Matrigel End End Process Process Output Output Output->End Seed_Endothelial_Cells_with_Treatment Seed_Endothelial_Cells_with_Treatment Coat_Plate_with_Matrigel->Seed_Endothelial_Cells_with_Treatment Incubate_4_18_hours Incubate_4_18_hours Seed_Endothelial_Cells_with_Treatment->Incubate_4_18_hours Image_Tube_Formation Image_Tube_Formation Incubate_4_18_hours->Image_Tube_Formation Quantify_Tubes Quantify_Tubes Image_Tube_Formation->Quantify_Tubes Quantify_Tubes->Output Tube length, nodes, meshes

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion

This guide provides a comparative overview of the anti-angiogenic properties of ITPP in relation to established anti-angiogenic agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals. ITPP's unique mechanism of counteracting hypoxia presents a promising and potentially complementary approach to existing anti-angiogenic strategies. Further investigation into its efficacy in various preclinical and clinical settings is warranted.

References

A Comparative Guide to the Efficacy of ITPP Sodium Salt In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol trispyrophosphate (ITPP) sodium salt has emerged as a promising therapeutic agent due to its unique mechanism of action as an allosteric modulator of hemoglobin. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ITPP, supported by experimental data, to aid researchers in their evaluation of this compound for various therapeutic applications, including oncology and cardiovascular diseases.

ITPP Sodium Salt: Mechanism of Action

ITPP is a synthetic, membrane-permeable molecule that, upon entering red blood cells, binds to the allosteric site of hemoglobin. This binding reduces hemoglobin's affinity for oxygen, leading to a rightward shift in the oxygen-hemoglobin dissociation curve.[1][2] Consequently, more oxygen is released from red blood cells into tissues, particularly in hypoxic environments.[3][4] This enhanced oxygen delivery forms the basis of ITPP's therapeutic potential.

Furthermore, some studies suggest that ITPP may also exert its effects through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[5] This dual mechanism of action, enhancing oxygenation and potentially interfering with cancer cell signaling, makes ITPP a subject of significant research interest.

Signaling Pathway of ITPP's Dual Mechanism of Action

ITPP_Mechanism cluster_0 Red Blood Cell cluster_1 Cancer Cell ITPP This compound RBC_Membrane RBC Membrane ITPP->RBC_Membrane Enters Hemoglobin Hemoglobin RBC_Membrane->Hemoglobin Binds to O2_Release Increased O2 Release to Tissues Hemoglobin->O2_Release Allosteric Modulation Cell_Growth Inhibition of Cell Growth, Proliferation, & Angiogenesis O2_Release->Cell_Growth Alleviates Hypoxia, Sensitizing to Therapy PI3K_pathway PI3K/AKT/mTOR Pathway PI3K_pathway->Cell_Growth Downregulation ITPP_outside ITPP ITPP_outside->PI3K_pathway Potential Inhibition

Caption: Dual mechanism of ITPP action.

In Vivo Efficacy of this compound

Numerous in vivo studies have demonstrated the ability of ITPP to increase oxygen levels in hypoxic tissues, particularly in tumor microenvironments. This reoxygenation can enhance the efficacy of conventional cancer therapies such as radiotherapy and chemotherapy, which are often limited by tumor hypoxia.

Animal ModelTumor TypeITPP DosageMeasurement MethodKey FindingsReference
Rat9L Intracranial Tumor150 mg/kg (intravenous)EPR OximetrySignificant increase in tumor pO2, with maximum values ranging from 139.7 to 197.7 mm Hg.[6]
RodentRhabdomyosarcoma2 g/kg (intraperitoneal)EPR OximetryEnhanced tumor oxygenation, with a 83.6% increase in pO2 in 9L-glioma.[7][8]
MouseMetastatic Colon CancerNot specifiedNot specifiedSignificantly reduced the occurrence of metastases and improved survival.[9]

In Vitro Efficacy of this compound

In vitro studies have focused on elucidating the cellular mechanisms of ITPP's action, including its direct effects on cancer cells.

Cell LineEfficacy MetricKey FindingsReference
RhabdomyosarcomaOxygen Consumption Rate (OCR)Significantly decreased OCR.[3][10]
9L-gliomaOxygen Consumption Rate (OCR)Significantly decreased OCR.[3][10]

Quantitative data on the percentage decrease in OCR was not available in the reviewed literature.

Comparison with Alternative Hemoglobin Modulators

To provide a comprehensive overview, the efficacy of ITPP is compared with other allosteric modulators of hemoglobin that have been investigated for similar therapeutic purposes.

Efaproxiral (RSR13)

Efaproxiral is another synthetic allosteric modulator of hemoglobin designed to increase tissue oxygenation.

Efficacy MetricThis compoundEfaproxiral
In Vivo Tumor Oxygenation Significant increase in tumor pO2 (e.g., 83.6% increase in 9L-glioma)[7]Significant increase in intracranial tumor pO2 (max values: 139.7-197.7 mm Hg)[6]
In Vitro Efficacy Decreased Oxygen Consumption Rate in cancer cell lines[3][10]Data not readily available in a comparable format
Voxelotor (GBT440)

Voxelotor is an FDA-approved hemoglobin S (HbS) polymerization inhibitor used for the treatment of sickle cell disease. While its primary mechanism involves increasing hemoglobin's affinity for oxygen to prevent sickling, it serves as a relevant comparison for a clinically approved hemoglobin modulator.

Efficacy MetricThis compoundVoxelotor (GBT440)
Primary Mechanism Decreases hemoglobin's oxygen affinity to enhance O2 release.Increases hemoglobin's oxygen affinity to prevent HbS polymerization.
In Vivo Efficacy (Primary Endpoint) Increased tissue oxygenation.Increased hemoglobin levels in sickle cell disease patients.
In Vitro Efficacy Reduces oxygen consumption in cancer cells.Increases hemoglobin-oxygen affinity.[11]

Experimental Protocols

In Vivo Tumor Oxygen Measurement using Electron Paramagnetic Resonance (EPR) Oximetry

This protocol provides a non-invasive method for the repeated measurement of partial pressure of oxygen (pO2) in tumors.

Materials:

  • EPR spectrometer

  • Implantable oxygen-sensing probes (e.g., lithium phthalocyanine crystals)

  • Anesthesia

  • Animal model with established tumors

Procedure:

  • Probe Implantation: Anesthetize the animal and surgically implant the oxygen-sensing probe directly into the tumor tissue. Allow for a recovery period for the tissue to heal around the probe.

  • Baseline Measurement: Place the anesthetized animal within the EPR spectrometer. Position the detector over the implanted probe and acquire baseline pO2 readings.

  • ITPP Administration: Administer this compound at the desired concentration and route (e.g., intraperitoneal or intravenous injection).

  • Post-Administration Measurements: Acquire pO2 measurements at regular intervals following ITPP administration to monitor the change in tumor oxygenation over time.

  • Data Analysis: Analyze the EPR signal to calculate the pO2 values at each time point and compare them to the baseline measurements.

Workflow for In Vivo EPR Oximetry

EPR_Oximetry_Workflow Start Start Implant_Probe Implant Oxygen-Sensing Probe into Tumor Start->Implant_Probe Baseline_Measurement Acquire Baseline pO2 Measurement via EPR Implant_Probe->Baseline_Measurement Administer_ITPP Administer this compound Baseline_Measurement->Administer_ITPP Post_Measurement Acquire Post-Administration pO2 Measurements Administer_ITPP->Post_Measurement Analyze_Data Analyze Data to Determine Change in Tumor pO2 Post_Measurement->Analyze_Data End End Analyze_Data->End

Caption: In vivo EPR oximetry workflow.

In Vitro Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Conclusion

This compound demonstrates significant efficacy in both in vitro and in vivo models. Its ability to enhance tissue oxygenation, particularly in hypoxic tumors, presents a compelling rationale for its further investigation as a standalone therapy or in combination with existing cancer treatments. Furthermore, its potential to directly impact cancer cell metabolism through pathways like PI3K warrants deeper exploration. While alternatives like Efaproxiral show comparable effects on tumor oxygenation, and Voxelotor offers a precedent for a clinically approved hemoglobin modulator, ITPP's dual mechanism of action may offer unique therapeutic advantages. Further research, including direct comparative studies and elucidation of its signaling pathways, will be crucial in defining the clinical potential of this compound.

References

A Comparative Review of Synthetic Routes to Myo-Inositol Trispyrophosphate (ITPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol trispyrophosphate (ITPP) is a synthetic allosteric effector of hemoglobin, capable of increasing the oxygen-releasing capacity of red blood cells. This property has made it a molecule of significant interest for its potential therapeutic applications in conditions characterized by tissue hypoxia, such as cardiovascular diseases and certain cancers. The synthesis of this complex molecule is a critical step in its preclinical and clinical evaluation. This guide provides a comparative overview of the primary synthetic routes to ITPP, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Comparison of Synthetic Routes

The predominant and most well-documented synthetic route to ITPP commences with commercially available phytic acid (myo-inositol hexakisphosphate, IP6). This approach leverages the existing phosphorylated inositol backbone of phytic acid, simplifying the overall synthetic challenge. A theoretical alternative, though not well-established in the literature for ITPP itself, would involve a multi-step synthesis starting from myo-inositol, requiring a carefully orchestrated series of protection, phosphorylation, and pyrophosphorylation steps.

ParameterRoute 1: Cyclization of Phytic AcidRoute 2: Stepwise Synthesis from Myo-Inositol (Theoretical)
Starting Material Phytic Acid (IP6)Myo-Inositol
Key Reactions Ion exchange, salt formation, intramolecular cyclizationProtecting group manipulation, multiple phosphorylations, pyrophosphorylation
Reagents Dowex 50 resin, Triethylamine, Dicyclohexylcarbodiimide (DCC)Various protecting group reagents, phosphorylating agents (e.g., phosphoramidites), pyrophosphorylating agents
Reported Yield Data not consistently reported in literatureNot applicable (theoretical for ITPP)
Purity Requires significant purificationWould likely require extensive chromatographic purification at multiple stages
Scalability Potentially scalableLikely complex and costly to scale
Advantages Fewer synthetic steps, readily available starting materialPotentially allows for the synthesis of analogues with specific phosphorylation patterns
Disadvantages Formation of multiple pyrophosphate regioisomers and oligomeric byproducts, purification can be challenging.[1]Long and complex synthesis, protecting group strategy would be challenging, low overall yield expected.

Experimental Protocols

Route 1: Synthesis of ITPP from Phytic Acid

This protocol is based on the widely cited method involving the intramolecular cyclization of phytic acid.

Materials:

  • Phytic acid dodecasodium salt (IP6•12Na)

  • Dowex 50W-X8 resin (H+ form)

  • Triethylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Preparation of Phytic Acid (H+ form): An aqueous solution of phytic acid dodecasodium salt is passed through a column packed with Dowex 50W-X8 resin (H+ form). The eluent containing the free phytic acid is collected.

  • Formation of the Triethylammonium Salt: The acidic eluent is neutralized with triethylamine to a pH of 7.0. The resulting solution is concentrated under reduced pressure to obtain the triethylammonium salt of phytic acid as a viscous oil.

  • Intramolecular Cyclization: The triethylammonium salt of phytic acid is dissolved in a mixture of acetonitrile and water (2:1 v/v). Dicyclohexylcarbodiimide (DCC) is added to the solution, and the reaction mixture is heated.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated, and the crude ITPP is precipitated. Purification is typically achieved by ion-exchange chromatography. The hydrophilic nature of ITPP makes its extraction and purification from biological matrices and reaction mixtures challenging.[1]

Signaling Pathway and Mechanism of Action

ITPP exerts its biological effect by acting as an allosteric modulator of hemoglobin. It binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), stabilizing the T-state (tense state) of hemoglobin, which has a lower affinity for oxygen. This shift in equilibrium promotes the release of oxygen from red blood cells into the surrounding tissues, thereby alleviating hypoxia.

ITPP_Signaling_Pathway cluster_Tissue Hypoxic Tissue ITPP_ext ITPP (extracellular) ITPP_int ITPP (intracellular) ITPP_ext->ITPP_int Transport Hb Deoxyhemoglobin (T-state) ITPP_int->Hb Allosteric Binding Hb_O2 Oxyhemoglobin (R-state) Hb_O2->Hb O2 Release Hb->Hb_O2 O2 Binding (in lungs) O2 Oxygen (O2) Hb->O2 Increased O2 Delivery

ITPP's mechanism of action in a red blood cell.

Experimental Workflow for Synthesis Comparison

The following diagram outlines the logical workflow for comparing different synthetic routes of ITPP.

ITPP_Synthesis_Workflow cluster_synthesis Synthetic Route Comparison cluster_r1_eval Route 1 Evaluation cluster_r2_eval Route 2 Evaluation start Define Target: myo-Inositol Trispyrophosphate route1 Route 1: Cyclization of Phytic Acid start->route1 route2 Route 2: Stepwise Synthesis from Myo-Inositol start->route2 r1_protocol Detailed Protocol route1->r1_protocol r1_data Quantitative Data (Yield, Purity) route1->r1_data r2_protocol Theoretical Protocol Design route2->r2_protocol r2_data Predicted Challenges (Yield, Purity) route2->r2_data comparison Comparative Analysis r1_data->comparison r2_data->comparison conclusion Conclusion: Feasibility & Efficiency comparison->conclusion

Workflow for comparing ITPP synthetic routes.

References

Safety Operating Guide

Proper Disposal of ITPP Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling myo-inositol trispyrophosphate (ITPP) sodium salt must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. The primary recommended method of disposal involves chemical incineration. This guide provides essential, step-by-step procedures for the safe handling and disposal of ITPP sodium salt waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid generating dust during handling.[2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed waste disposal facility.

  • Waste Collection:

    • Carefully collect all this compound waste, including any contaminated materials such as pipette tips, tubes, and absorbent pads.

    • Place the waste into a suitable, clearly labeled, and closed container.[1]

  • Preparation for Disposal:

    • For incineration, the material should be dissolved or mixed with a combustible solvent.[1] The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office and the licensed waste disposal company.

  • Incineration:

    • The mixture must be burned in a chemical incinerator equipped with an afterburner and an exhaust air system to ensure complete combustion and to scrub any harmful emissions.[1]

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] Consult your institution's EHS office for specific guidance and to ensure compliance.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[2]

    • For wet spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable cleaning agent.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Collect waste in a closed, labeled container ppe->container spill Spill Occurs container->spill No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes solvent Dissolve or mix with a combustible solvent spill->solvent No cleanup->container incinerate Arrange for chemical incineration with afterburner and scrubber solvent->incinerate end Disposal Complete incinerate->end

Fig. 1: this compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling ITPP Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the event of a spill, refer to the Chemical Spill Response workflow.

Myo-Inositol Trispyrophosphate (ITPP) sodium salt is a synthetic allosteric effector of hemoglobin, valued in research for its ability to increase oxygen release from red blood cells. While it is not classified as a hazardous substance, prudent laboratory practices are essential to ensure the safety of all personnel.[1] This guide provides essential safety and logistical information for handling ITPP sodium salt in a laboratory setting.

Essential Safety Information

Although this compound is not classified as hazardous, its toxicological properties have not been exhaustively investigated.[2] Therefore, it is crucial to handle it with care, employing standard laboratory precautions to minimize exposure.

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE) RequirementsFirst Aid Measures
Hazard Class: Not classified as hazardous[1]Eye/Face Protection: Safety glasses or goggles are required.[2][3]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Consult a physician.[1][2]
Precautionary Statements: Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2][3]Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][2]
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
P262: Do not get in eyes, on skin, or on clothing.[2]Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1][4]

Operational and Disposal Plans

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] this compound is hygroscopic.[2]

Handling and Use
  • Designated Area: Handle this compound in a designated area, such as a chemical fume hood, to minimize the potential for exposure and contamination.

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[5] Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly.

  • Weighing: If weighing the powder, do so in an enclosure or a balance with a draft shield.

  • Solution Preparation: When preparing solutions, add the solid to the liquid to minimize dust generation.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. It is imperative to develop a standard operating procedure (SOP) for your specific use of this compound that incorporates the safety and handling information provided in this guide.

Visual Workflow: Chemical Spill Response

Spill_Response cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess PPE Don appropriate PPE: - Gloves - Goggles - Lab coat - Respirator (if dusty) Assess->PPE Contain Cover the spill with an absorbent material PPE->Contain Collect Carefully sweep or scoop the material into a labeled waste container Contain->Collect Clean Clean the spill area with a damp cloth Collect->Clean Dispose Dispose of waste according to institutional procedures Clean->Dispose Decontaminate Decontaminate any tools used Dispose->Decontaminate Report Report the spill to the laboratory supervisor or EHS Decontaminate->Report

Caption: Workflow for responding to a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.